molecular formula C13H9FO2 B143661 2-Fluorobiphenyl-4-carboxylic acid CAS No. 137045-30-8

2-Fluorobiphenyl-4-carboxylic acid

Numéro de catalogue: B143661
Numéro CAS: 137045-30-8
Poids moléculaire: 216.21 g/mol
Clé InChI: PFKITESTTSWHMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluorobiphenyl-4-carboxylic acid is a valuable chemical intermediate in advanced medicinal chemistry and pharmaceutical research. Its primary research application is in the synthesis and development of novel flurbiprofen analogues investigated as potential therapeutics for Alzheimer's disease . Flurbiprofen is a well-known non-steroidal anti-inflammatory drug (NSAID), but its (R)-enantiomer has also been studied for its activity as a Gamma-Secretase Modulator (GSM) . This mechanism is of significant interest for reducing levels of amyloid-beta 42 (Aβ42), a peptide considered a key pathological marker in Alzheimer's disease, without affecting the processing of the Notch receptor, thereby potentially avoiding serious side effects . Researchers utilize this compound as a critical precursor to create more lipophilic derivatives designed to improve brain penetration, which is a major challenge in central nervous system (CNS) drug development . The compound serves as a core scaffold for building molecules that are tested for their ability to selectively modulate γ-secretase activity and lower Aβ42 production in cellular models . Furthermore, its structure makes it a versatile building block for synthesizing chiral compounds, allowing for the exploration of structure-activity relationships and the development of potent, enantioselective inhibitors . This focus on targeted synthesis for neurodegenerative disease research underscores the compound's importance in high-value drug discovery pipelines.

Propriétés

IUPAC Name

3-fluoro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKITESTTSWHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137045-30-8
Record name 2-Fluorobiphenyl-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137045308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobiphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XXN3O38O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Fluorobiphenyl-4-carboxylic acid properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, characterization, and critical role as a building block in modern chemistry.

Core Molecular Profile

This compound (2-FBCA) is a bifunctional organic compound featuring a biphenyl core structure. This structure is distinguished by a fluorine atom at the 2-position and a carboxylic acid group at the 4-position, which define its chemical reactivity and utility.

Structural and Physicochemical Properties

The arrangement of the fluorinated phenyl ring and the carboxylated phenyl ring dictates the molecule's steric and electronic properties. The fluorine atom introduces polarity and can influence intermolecular interactions, while the carboxylic acid group provides a site for a wide range of chemical transformations.

PropertyValueSource
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 218-224 °C
Boiling Point (Predicted) 369.8 ± 27.0 °C at 760 mmHg
pKa (Predicted) 3.86 ± 0.10
Solubility Soluble in methanol, chloroform, ethyl acetate

Synthesis Pathway: The Suzuki Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki coupling reaction. This Nobel Prize-winning methodology is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

The core principle involves the cross-coupling of an organoboron compound (a boronic acid) with an organohalide. For 2-FBCA, this translates to the coupling of 2-fluorophenylboronic acid with a halogenated benzoic acid derivative.

Step-by-Step Synthesis Protocol

Reaction: 2-Fluorophenylboronic Acid + 4-Bromobenzoic Acid → this compound

  • Reactant Preparation: In a reaction vessel, dissolve 4-bromobenzoic acid and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent mixture, such as toluene and ethanol.

  • Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na2CO3), to the mixture. The base is crucial for the activation of the boronic acid.

  • Boronic Acid Addition: Introduce 2-fluorophenylboronic acid to the reaction mixture.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up. This involves acidifying the aqueous layer with an acid like HCl to precipitate the carboxylic acid product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Product Isolation & Purification ReactantA 4-Bromobenzoic Acid Mixing Combine Reactants, Catalyst, Base, and Solvents ReactantA->Mixing ReactantB 2-Fluorophenylboronic Acid ReactantB->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Base Aqueous Base (e.g., Na2CO3) Base->Mixing Reflux Heat to Reflux (under inert atmosphere) Mixing->Reflux Workup Acidic Work-up (HCl) to Precipitate Product Reflux->Workup Filter Filter Crude Product Workup->Filter Purify Recrystallize from Ethanol Filter->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Suzuki coupling workflow for 2-FBCA synthesis.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and physical methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: Will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (216.21).

  • Melting Point Analysis: A sharp melting point range (e.g., 218-222 °C) is a strong indicator of high purity.

Core Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor to Selective COX-2 Inhibitors

2-FBCA is a well-documented precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). Its most notable application is in the synthesis of Lumiracoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The biphenyl scaffold is a common motif in this class of drugs, and the specific functionalization of 2-FBCA makes it an ideal starting material.

Role in Medicinal Chemistry and Drug Discovery

The fluorinated biphenyl motif is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets. The carboxylic acid group serves as a versatile handle for creating amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications cluster_pharma Pharmaceutical Synthesis cluster_medchem Medicinal Chemistry FBCA This compound (2-FBCA) NSAIDs NSAID Development FBCA->NSAIDs SAR Structure-Activity Relationship (SAR) Studies FBCA->SAR Materials Materials Science (e.g., Liquid Crystals) FBCA->Materials Lumiracoxib Lumiracoxib Synthesis (Selective COX-2 Inhibitor) NSAIDs->Lumiracoxib Specific Example Derivatization Amide/Ester Synthesis SAR->Derivatization

Caption: Key application areas for 2-FBCA.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.

References

  • 2-Fluoro-4-biphenylcarboxylic acid, PubChem, National Center for Biotechnology Inform

The Architecture of Analgesics: A Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Biphenyl Scaffold

The 2-fluorobiphenyl-4-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, most notably as the foundational structure for a class of potent nonsteroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom at the 2-position of the biphenyl system introduces unique conformational and electronic properties. This substitution restricts the rotation around the biphenyl bond, influencing the molecule's three-dimensional shape and its interaction with biological targets like cyclooxygenase (COX) enzymes.[1][2] Prominent drugs such as Diflunisal and Flurbiprofen are built upon this framework, demonstrating its critical role in the development of effective analgesic, anti-inflammatory, and antipyretic agents.[3][] This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

Part 1: The Cornerstone of Synthesis - Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile strategy for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology offers a highly efficient means of forming the crucial carbon-carbon bond between the two aryl rings, with excellent functional group tolerance and generally high yields.[7]

Mechanistic Rationale: The "Why" Behind the Suzuki-Miyaura Protocol

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., a substituted bromobenzoic acid) to a Pd(0) species. This step forms a Pd(II) complex. The choice of the aryl halide is critical; aryl bromides and iodides are generally more reactive than chlorides.

  • Transmetalation: The arylboronic acid, activated by a base, undergoes transmetalation with the Pd(II) complex. The base (e.g., potassium carbonate, sodium carbonate) is essential for the formation of a more nucleophilic boronate species, facilitating the transfer of the aryl group from boron to palladium.

  • Reductive Elimination: This is the final, product-forming step. The two aryl groups on the Pd(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L_n) OxAdd->PdII_ArX Reactants Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OR)2) Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)2 (Base) PdII_Ar_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Biphenyl Product (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle Grignard_Coupling Reactant1 2,4-Difluorophenyl magnesium halide Catalyst Fe salt / Ti ester + Ligand Reactant1->Catalyst Reactant2 5-Halosalicylic acid derivative Reactant2->Catalyst Product Diflunisal (or derivative) Catalyst->Product caption Fe/Ti-Catalyzed Grignard Coupling

Caption: One-step synthesis of Diflunisal via co-catalyzed Grignard coupling.

This approach avoids the use of expensive palladium catalysts, making it attractive for large-scale industrial synthesis. [8]

Multi-step Synthesis from 2,4-Difluoronitrobenzene

A classical, multi-step synthesis is also employed, particularly for the synthesis of Flurbiprofen. [9]This route involves the initial alkylation of 2,4-difluoronitrobenzene, followed by a series of transformations to build the biphenyl core and the propionic acid side chain.

Workflow for Flurbiprofen Synthesis:

  • Alkylation: Condensation of 2,4-difluoronitrobenzene with a malonic ester derivative.

  • Reduction: Reduction of the nitro group to an amine.

  • Gomberg-Bachmann or Sandmeyer Reaction: Formation of the biphenyl linkage via a diazonium salt intermediate.

  • Hydrolysis and Decarboxylation: Conversion of the malonic ester to the propionic acid moiety.

This pathway, while longer, provides access to a range of derivatives by modifying the coupling partner in the biphenyl-forming step. [9]

Part 3: Derivatization of the this compound Core

The carboxylic acid group of the core structure is a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of compounds with potentially novel biological activities.

  • Amide Formation: Coupling of the carboxylic acid with various amines yields amide derivatives. These have been explored as potential anti-tumor agents. [10]* Esterification: The formation of ester prodrugs can be employed to mask the acidic proton of the carboxylic acid, which is often associated with gastric irritation, a common side effect of NSAIDs. [2]* Heterocycle Formation: The carboxylic acid can be converted to a hydrazide, which serves as a key intermediate for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles. [11][12]These modifications can significantly alter the pharmacological profile of the parent molecule.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of NSAID development and continues to be an active area of research for the discovery of new therapeutic agents. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and versatile strategy, alternative methods utilizing more sustainable catalysts are emerging as viable alternatives for large-scale production. The ability to readily derivatize the carboxylic acid functional group further enhances the value of this scaffold, providing a platform for the generation of new chemical entities with diverse pharmacological properties. This guide has provided a comprehensive overview of the key synthetic methodologies, grounded in mechanistic principles and practical considerations, to aid researchers in this important field.

References

  • Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. (n.d.). PubMed.
  • A kind of method for one-step synthesis of diflunisal and derivatives thereof. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Five step synthesis of Diflunisal by Jones et al. (n.d.). ResearchGate.
  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (n.d.). Google Patents.
  • Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. (n.d.). Patsnap.
  • Method for synthesis of flurbiprofen. (n.d.). Google Patents.
  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. (2005). PubMed.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2017). ResearchGate.
  • Flurbiprofen, Comprehensive Profile. (2015). ResearchGate.
  • Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. (2022). National Institutes of Health.
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.). IndiaMART.
  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses.
  • Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. (2020). PubMed Central.
  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units.
  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2006). ResearchGate.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

Sources

Chemical structure of 2-Fluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Utility of 2-Fluorobiphenyl-4-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its critical role as a precursor in the pharmaceutical industry, most notably in the production of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.

Molecular Architecture and Physicochemical Profile

The functionality and application of a chemical compound are fundamentally dictated by its structure. This compound is a bi-aryl compound whose unique arrangement of functional groups imparts specific reactivity and properties that are highly valued in organic synthesis.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring its unambiguous recognition in global databases and regulatory documents.

IdentifierValueSource
CAS Number 137045-30-8[1][2]
Molecular Formula C₁₃H₉FO₂[2][]
Molecular Weight 216.21 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F[]
InChI Key PFKITESTTSWHMP-UHFFFAOYSA-N[1]
Structural Elucidation

The structure of this compound consists of a biphenyl core. One phenyl ring is substituted at the 4-position with a carboxylic acid group (-COOH) and at the 2-position with a fluorine atom (-F). The second phenyl ring is unsubstituted.

The fluorine atom also exerts a strong electron-withdrawing inductive effect, which modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring system.

Caption: 2D representation of this compound.

Physicochemical Properties

The bulk properties of the compound are critical for its handling, storage, and reaction setup.

PropertyValueSource
Appearance Solid. Described as a pale gray solid or off-white crystalline powder.[5][6]
Melting Point 223-227 °C (lit.)[1][7][8]
Boiling Point 361.6 ± 30.0 °C (Predicted)[8]
Density 1.261 ± 0.06 g/cm³ (Predicted)[8]
Storage Conditions Store at 0-8°C[5][6]

Synthesis and Chemical Reactivity

As a key building block, the reliable synthesis of this compound is paramount. The most logical and industrially scalable approaches involve modern cross-coupling methodologies.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the molecule at the biphenyl C-C bond. This suggests a cross-coupling reaction between a phenylboronic acid derivative and a fluorinated benzoic acid derivative (or their synthetic equivalents), a strategy embodied by the Suzuki-Miyaura coupling reaction.

Retrosynthesis Target This compound Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Synthon1 Phenylboronic Acid (or equivalent) Disconnect->Synthon1 Synthon2 4-Bromo-3-fluorobenzoic acid (or equivalent) Disconnect->Synthon2 Workflow cluster_0 Synthesis Pathway cluster_1 Quality Control Loop Start Starting Materials (e.g., 4-bromo-3-fluorobenzoic acid) Intermediate This compound Start->Intermediate Suzuki Coupling API Flurbiprofen (API) Intermediate->API Side-chain formation QC HPLC Analysis of API API->QC Spec Specification Check: Impurity E < Limit? QC->Spec Impurity Impurity Standard: This compound Impurity->QC Reference

Caption: Role of this compound in synthesis and QC.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system). [1]* Signal Word: Warning. [1]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Codes: P261, P264, P271, P301+P312, P302+P352, P305+P351+P338. [1]* Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a type N95 dust mask. [1]

Conclusion

This compound is a structurally significant molecule whose value lies in its role as a sophisticated building block. Its non-planar, fluorinated biphenyl framework is a key structural motif that is carried forward into the potent anti-inflammatory drug, Flurbiprofen. An understanding of its synthesis, particularly through robust methods like Suzuki coupling, and its critical function as both a synthetic precursor and a regulatory-defined impurity standard, is indispensable for professionals in the fields of chemical synthesis and pharmaceutical development.

References

  • Sutherland, H. H., & Rawas, A. (1983). 3'-Fluorobiphenyl-4-carboxylic acid, C13H9FO2.Acta Crystallographica Section C: Crystal Structure Communications, 39(11), 1568-1570. [Online]. Available: [Link]
  • Flurbiprofen, Comprehensive Profile.
  • This compound - Physico-chemical Properties. ChemBK. [Online]. Available: [Link]
  • 2'-Fluoro-biphenyl-4-carboxylic acid.
  • Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.
  • Method for synthesis of flurbiprofen. Google Patents. [Online].
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). IP.com. [Online]. Available: [Link]
  • 2'-Fluorobiphenyl-3-carboxylic acid.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Khan, M., et al. (2022). Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies.Molecules, 27(15), 4989. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic acid: Synthesis, Characterization, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobiphenyl-4-carboxylic acid, a key chemical entity in pharmaceutical research and development. The document delves into its fundamental molecular and physicochemical properties, outlines detailed synthetic pathways, and discusses its primary role as a significant impurity of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. This guide is intended to be a valuable resource for scientists engaged in drug discovery, process chemistry, and quality control, offering both theoretical insights and practical methodologies.

Introduction

This compound, also known as Flurbiprofen EP Impurity E, is a fluorinated biphenyl derivative with the chemical formula C₁₃H₉FO₂.[1][2][3] Its structure is characterized by a biphenyl core, with a fluorine atom at the 2-position and a carboxylic acid group at the 4-position of one of the phenyl rings. The presence and position of the fluorine atom and the carboxylic acid group significantly influence the molecule's chemical reactivity and biological interactions.

In the pharmaceutical industry, the study of such compounds is of paramount importance, particularly in the context of drug purity and safety. As a known impurity of Flurbiprofen, a widely used NSAID, understanding the synthesis, characterization, and potential biological impact of this compound is crucial for regulatory compliance and ensuring the quality of the final drug product.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₉FO₂[1][2][3]
Molecular Weight 216.21 g/mol [3]
CAS Number 137045-30-8[3]
Appearance White to off-white solid[3]
Melting Point 223-227 °C[3]
Solubility Soluble in DMSO and methanol (with heating)[4][6]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves the formation of the biphenyl scaffold followed by the introduction or modification of the carboxylic acid functionality. Two plausible and widely applicable methods are outlined below:

Method 1: Grignard Reaction and Carboxylation

This classic organometallic approach leverages the formation of a Grignard reagent from a halogenated biphenyl precursor, which is then carboxylated using carbon dioxide.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 4-bromo-2-fluorobiphenyl (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromo-2-fluorobiphenyl solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed.

    • Slowly add the remaining 4-bromo-2-fluorobiphenyl solution to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Bubble dry carbon dioxide gas through the solution with vigorous stirring for 2-4 hours, or pour the Grignard solution over crushed dry ice.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Grignard_Synthesis A 4-Bromo-2-fluorobiphenyl C 2-Fluoro-4-biphenylylmagnesium bromide (Grignard Reagent) A->C Formation of Grignard Reagent B Mg, THF E This compound C->E Carboxylation D 1. CO2 (dry ice) 2. H3O+ Suzuki_Coupling cluster_reactants Reactants A 4-Bromo-2-fluorobenzoic acid D This compound A->D Suzuki Coupling B Phenylboronic acid B->D C Pd(PPh3)4, K2CO3 C->D Catalyst & Base

Sources

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic Acid (CAS 137045-30-8): From Pharmaceutical Standard to Therapeutic Probe

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Fluorobiphenyl-4-carboxylic acid (CAS No. 137045-30-8), a molecule with a dual identity in the scientific landscape. Primarily recognized as a critical reference standard in the pharmaceutical industry, Flurbiprofen EP Impurity E, it has also emerged as a subject of significant interest in fundamental research, particularly in the study of protein misfolding diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its applications, underlying scientific principles, and practical methodologies.

Part 1: Unveiling the Duality of this compound

This compound is a fluorinated biphenyl carboxylic acid. Its chemical structure is foundational to its distinct applications.

Chemical and Physical Properties
CAS Number 137045-30-8[1][2][3][4]
Molecular Formula C₁₃H₉FO₂[5]
Molecular Weight 216.21 g/mol [5]
Synonyms Flurbiprofen EP Impurity E, 3-Fluoro-4-phenylbenzoic acid
Appearance White to off-white solid
Melting Point 223-227 °C

While its existence as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen necessitates its use as a reference standard for quality control, its structural similarity to other bi-aryl compounds has led to the discovery of its own intriguing biological activity.

Part 2: Application as a Transthyretin (TTR) Amyloidogenesis Inhibitor

A significant and compelling research application of this compound is its role as a potent inhibitor of transthyretin (TTR) amyloidogenesis. TTR is a transport protein in the blood and cerebrospinal fluid, and its misfolding and aggregation into amyloid fibrils are associated with debilitating diseases such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA).

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The native, functional form of TTR is a homotetramer. The rate-limiting step in TTR amyloidogenesis is the dissociation of this tetramer into its constituent monomers, which then misfold and aggregate. This compound has been shown to inhibit this process by binding to the thyroxine (T4) binding sites of the TTR tetramer.[6][7] This binding kinetically stabilizes the native tetrameric structure, increasing the energy barrier for dissociation and thereby preventing the formation of amyloidogenic monomers.[8]

The mechanism of TTR stabilization by small molecules like this compound is a critical area of research for the development of therapeutics for TTR-related amyloidoses.

TTR_Stabilization cluster_1 Amyloidogenic Pathway TTR_tetramer Functional TTR Tetramer Prone to Dissociation Monomer Misfolding-Prone Monomer TTR_tetramer:f1->Monomer Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer (Bound to 137045-30-8) TTR_tetramer:f0->Stabilized_TTR Binding of 137045-30-8 Amyloid Amyloid Fibrils Monomer->Amyloid Misfolding & Aggregation

Caption: Mechanism of TTR amyloidogenesis inhibition.
Experimental Protocols for Assessing TTR Stabilization

The efficacy of this compound as a TTR stabilizer can be evaluated using a variety of biophysical techniques.

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.

Protocol:

  • Prepare a solution of purified recombinant human TTR in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a solution of this compound in the same buffer.

  • Titrate the TTR solution with the this compound solution in an ITC instrument.

  • Analyze the resulting thermogram to determine the binding parameters. A low nanomolar dissociation constant (Kd) is indicative of a potent stabilizer.[7]

This technique is used to assess the hydrodynamic properties of macromolecules and can be employed to confirm that the compound stabilizes the TTR tetramer.

Protocol:

  • Incubate purified TTR with and without this compound.

  • Subject the samples to high-speed centrifugation in an analytical ultracentrifuge.

  • Monitor the sedimentation of the protein over time.

  • Analyze the data to determine the sedimentation coefficient. A shift in the sedimentation coefficient consistent with the tetrameric form in the presence of the compound indicates stabilization.

This assay directly measures the ability of a compound to inhibit the formation of amyloid fibrils under denaturing conditions.

Protocol:

  • Prepare solutions of TTR in an acidic buffer (e.g., acetate buffer, pH 4.4) to induce fibril formation.

  • Add varying concentrations of this compound to the TTR solutions.

  • Incubate the samples at 37°C with agitation.

  • At various time points, measure the extent of fibril formation using a fluorescent dye like Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • A dose-dependent decrease in Thioflavin T fluorescence indicates inhibition of amyloidogenesis.

Part 3: Application as a Pharmaceutical Reference Standard

In the context of pharmaceutical manufacturing, this compound is known as Flurbiprofen EP Impurity E. Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.[1]

The Role of Impurity Standards in Quality Control

Reference standards for impurities are essential for:

  • Method Development and Validation: To develop and validate analytical methods (e.g., HPLC) capable of detecting and quantifying the impurity.[3][9]

  • Quality Control: For routine testing of raw materials, in-process samples, and the final drug substance to ensure that the level of the impurity is below the specified threshold.

  • Stability Studies: To monitor the formation of the impurity over time under various storage conditions.

QC_Workflow cluster_0 Analytical Method Development cluster_1 Routine Quality Control Method_Dev HPLC Method Development Method_Val Method Validation Method_Dev->Method_Val Raw_Material Raw Material Testing Method_Val->Raw_Material In_Process In-Process Control Method_Val->In_Process Final_Product Final Product Release Method_Val->Final_Product Ref_Std 137045-30-8 Reference Standard Ref_Std->Method_Dev Used for peak identification and quantification

Sources

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has unlocked a vast and promising landscape for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated biphenyl compounds. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—medicinal chemists have successfully modulated the potency, selectivity, metabolic stability, and pharmacokinetic profiles of this versatile chemical class.[1] This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of fluorinated biphenyls across a spectrum of biological targets, offering detailed experimental protocols, comparative quantitative data, and visual representations of key molecular interactions and pathways to empower researchers in their drug discovery endeavors.

The Fluorine Advantage in Biphenyl Scaffolds: A Synergy of Structure and Function

The biphenyl moiety serves as a privileged structure in medicinal chemistry, offering a rigid yet conformationally flexible backbone that can effectively orient functional groups for optimal target engagement.[2] When combined with fluorine, a bioisostere for hydrogen with profound electronic differences, the therapeutic potential of biphenyl-based compounds is significantly amplified.

The introduction of fluorine can lead to:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This "metabolic blocking" at specific sites can significantly prolong the half-life of a drug candidate.[5]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]

  • Conformational Control: The presence of fluorine can influence the torsional angles between the two phenyl rings of the biphenyl scaffold, locking the molecule into a bioactive conformation.

Diverse Biological Activities of Fluorinated Biphenyl Compounds

Fluorinated biphenyls have demonstrated a remarkable breadth of biological activities, with prominent examples in various therapeutic areas.

Antimicrobial Activity

A compelling area of investigation is the development of fluorinated biphenyls as novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action: Certain fluorinated biphenyl derivatives have been shown to target essential bacterial enzymes. For instance, studies have revealed that F- and CF3-substituted biphenyl compounds can act as inhibitors of Escherichia coli FabH, a key enzyme in the bacterial fatty acid synthesis pathway.[7] Molecular docking studies have indicated strong binding affinities between these compounds and the FabH active site, suggesting a clear mechanism for their antibacterial action.[7]

Structure-Activity Relationship (SAR) Insights: Research has demonstrated that the position and number of fluorine substitutions significantly impact antimicrobial efficacy. For example, a bis-fluoro substitution at the meta-position of the biphenyl backbone has been shown to synergistically enhance antibacterial activity against a range of bacterial strains, including E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.[7]

Table 1: Antimicrobial Activity of Representative Fluorinated Biphenyl Derivatives

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
5D 3,3'-difluoroE. coli8[7]
5A 4-fluoroE. coli32[7]
5K 4-trifluoromethylE. coli64[7]
Anti-HIV Activity: Potent Non-Nucleoside Reverse Transcriptase Inhibitors

Fluorinated biphenyls have emerged as a highly promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

Mechanism of Action: These compounds, particularly those belonging to the diarylpyrimidine (DAPY) class, bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle. The biphenyl "wing" of these molecules extends into a hydrophobic channel of the RT, enhancing π-π and hydrophobic interactions with surrounding amino acid residues.[4]

Improving Druggability with Fluorine: Early biphenyl-DAPY candidates, while potent, suffered from poor metabolic stability and cytotoxicity. The strategic introduction of fluorine atoms into the biphenyl ring has successfully addressed these liabilities. By replacing metabolically vulnerable methyl groups with fluorine, researchers have significantly improved the pharmacokinetic profiles and safety of these compounds.[4] For instance, the fluorinated compound 5t demonstrated a 5-fold increase in metabolic half-life in human liver microsomes compared to its non-fluorinated precursor, JK-4b .[4]

Table 2: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
JK-4b (non-fluorinated)WT HIV-11.02.082059[4]
5t (fluorinated)WT HIV-11.811766,443[4][8]
Anti-Inflammatory Properties

The biphenyl scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and fluorination has been explored as a strategy to enhance their activity and reduce side effects.[8] Flurbiprofen, a well-known NSAID, is a prime example of a fluorinated biphenyl compound.[9] Research into derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has led to new compounds with potent anti-inflammatory activity and significantly lower ulcerogenic potential compared to the parent drug.[8]

Furthermore, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which contain a biphenyl-like core, have been identified as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[10] These compounds have been shown to reduce the phosphorylation of IκBα and p65, leading to decreased production of pro-inflammatory cytokines.[10]

Anticancer Activity

Fluorinated biphenyl compounds have demonstrated significant potential as anticancer agents through various mechanisms.[2]

Inhibition of Androgen Biosynthesis: For the treatment of androgen-dependent prostate cancer, fluorinated biphenyl methylene imidazoles have been developed as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[11] Docking studies suggest that the fluorine atom engages in multipolar interactions with key residues in the enzyme's active site, contributing to the inhibitory activity.[11] The introduction of fluorine also beneficially prolonged the plasma half-life of these compounds.[11]

Cytotoxicity against Tumor Cell Lines: Fluorinated analogs of natural products containing a biphenyl moiety have also been synthesized and evaluated for their anticancer efficacy. For example, a trifluoromethyl-modified cryptophycin, a potent antimitotic agent, exhibited an IC50 value in the low picomolar range against KB-3-1 tumor cells.[12][13]

Neuroprotective Effects

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[14] Fluorinated biphenyl derivatives are being investigated for their potential to mitigate neuroinflammation and excitotoxicity. For instance, novel fluorinated polyphenols have been developed as selective inhibitors of DYRK1A/B kinase, enzymes implicated in neuroinflammatory diseases like Parkinson's and Alzheimer's disease.[15]

Experimental Protocols and Methodologies

To ensure the integrity and reproducibility of research in this field, standardized and well-validated experimental protocols are essential.

Synthesis of Fluorinated Biphenyl Compounds

A common and versatile method for the synthesis of fluorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][16]

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a pressure tube, combine the fluorinated aryl bromide (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K3PO4) (1.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1.5 mol%).

  • Solvent System: Add a degassed mixture of water and dioxane (1:3 v/v).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture at 105 °C for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls

Suzuki_Miyaura_Workflow start Start reactants Combine Reactants: - Fluorinated Aryl Bromide - Arylboronic Acid - K3PO4 start->reactants catalyst Add Pd(PPh3)4 Catalyst reactants->catalyst solvent Add Degassed H2O/Dioxane catalyst->solvent reaction Heat at 105°C (8-12h) solvent->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up & Extraction tlc->workup Complete purification Column Chromatography workup->purification product Pure Fluorinated Biphenyl purification->product

Caption: Workflow for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.

Evaluation of Anti-HIV Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the 50% effective concentration (EC50) of antiviral compounds.[8]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with virus only (positive control) and cells only (negative control).

  • Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 5 days at 37 °C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Assessment of Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4]

Step-by-Step Protocol for Metabolic Stability Assay:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Half-Life Calculation: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound versus time.

Signaling Pathways and Molecular Interactions

Understanding the molecular interactions and signaling pathways affected by fluorinated biphenyl compounds is crucial for rational drug design.

Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa_p65_p50->p_IkBa ub_IkBa Ubiquitinated IκBα p_IkBa->ub_IkBa Ubiquitination proteasome Proteasomal Degradation ub_IkBa->proteasome p65_p50 p65/p50 (Active Dimer) nucleus Nucleus p65_p50->nucleus Translocation transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription compound Fluorinated Biphenyl Compound (8c) compound->IKK Inhibition

Sources

The Pivotal Role of 2-Fluorobiphenyl-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. 2-Fluorobiphenyl-4-carboxylic acid is a prominent member of this class of compounds. Its unique combination of a biphenyl core, a strategically placed fluorine atom, and a carboxylic acid moiety provides a versatile platform for the design of potent and selective drugs. This technical guide offers an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this compound and its derivatives, with a focus on their role in the development of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (ARBs), and emerging therapeutic areas.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and synthesis.

PropertyValueReference(s)
CAS Number 137045-30-8[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol
Appearance White to off-white solid[2]
Melting Point 223-227 °C
Solubility Slightly soluble in DMSO and methanol (with heating)[2]

Synthetic Strategies: Building the Biphenyl Core

The construction of the this compound scaffold is a critical step in the synthesis of its derivatives. The key challenge lies in the formation of the C-C bond between the two phenyl rings. Modern cross-coupling reactions have proven to be the most efficient methods for this transformation.

Suzuki-Miyaura Cross-Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, a common strategy involves the coupling of a substituted halobenzoic acid with phenylboronic acid.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[1][4]

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically sodium carbonate (2 equivalents).

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Suzuki_Coupling reactant1 4-Bromo-3-fluorobenzoic Acid catalyst Pd(PPh3)4, Na2CO3 reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product This compound catalyst->product Toluene/Water, Reflux

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.
Ullmann Condensation: A Classic Alternative

The Ullmann reaction provides an alternative, copper-catalyzed route to biaryl compounds.[5] While often requiring harsher conditions than Suzuki coupling, it remains a valuable tool in organic synthesis. The reaction typically involves the coupling of two aryl halides in the presence of copper powder at high temperatures.

Applications in Medicinal Chemistry: A Scaffold of Therapeutic Significance

The this compound core is a cornerstone in the development of several important classes of drugs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Flurbiprofen Story

The most well-known application of this compound is as a key precursor to Flurbiprofen, a potent NSAID.[6] Flurbiprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7]

Mechanism of Action: COX Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to other prostaglandins and thromboxanes.[7] NSAIDs like Flurbiprofen act as competitive inhibitors, binding to the active site of the COX enzyme and preventing arachidonic acid from entering.[7]

The carboxylic acid group of Flurbiprofen is crucial for its activity, forming a salt bridge with a key arginine residue (Arg-120) at the base of the COX active site.[8][9] The biphenyl moiety occupies a hydrophobic channel within the enzyme. The fluorine atom on the biphenyl ring is thought to enhance the binding affinity and potency of the molecule.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 COX_Enzyme->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Flurbiprofen Flurbiprofen Flurbiprofen->COX_Enzyme Inhibition RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Sartans Sartans (e.g., Valsartan) Sartans->AT1_Receptor Blockade

Figure 3: The Renin-Angiotensin System and the site of action of ARBs.
Emerging Applications: From Neurodegeneration to Materials Science

The versatility of the this compound scaffold extends beyond inflammation and cardiovascular disease.

  • Alzheimer's Disease: Certain derivatives of Flurbiprofen have been investigated for their potential to modulate γ-secretase activity and reduce the production of amyloid-β (Aβ42) peptides, which are implicated in the pathology of Alzheimer's disease. [8][10]* Materials Science: The rigid and aromatic nature of the fluorinated biphenyl core makes it an attractive building block for the synthesis of high-performance polymers, such as polyamides and liquid crystals. [11]The incorporation of fluorine can enhance thermal stability, solubility, and optical properties of these materials. [5]

Conclusion and Future Perspectives

This compound has firmly established its role as a privileged scaffold in medicinal chemistry. Its journey from a key intermediate in the synthesis of the NSAID Flurbiprofen to a foundational structure in the design of drugs for cardiovascular disease and potentially neurodegenerative disorders highlights its remarkable versatility. The continued exploration of the structure-activity relationships of its derivatives, coupled with advancements in synthetic methodologies, promises to unlock new therapeutic applications for this remarkable molecule. As our understanding of complex diseases deepens, the strategic modification of scaffolds like this compound will undoubtedly remain a cornerstone of modern drug discovery and development.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [URL: https://www.
  • Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., ... & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of clinical investigation, 112(3), 440-449. [URL: https://www.jci.org/articles/view/18162]
  • ChemBK. (2024, April 9). This compound. Retrieved from [Link] [URL: https://www.chembk.com/en/chem/137045-30-8]
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [URL: https://www.jbc.org/article/S0021-9258(18)40001-X/fulltext]
  • Goossens, H., & L'abbé, G. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(20), 7793-7796. [URL: https://pubs.acs.org/doi/10.1021/jo701358z]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link] [URL: https://www.creative-biolabs.com/pre-clinical-research/carrageenan-induced-paw-edema-model.htm]
  • Google Patents. (n.d.). US20110237822A1 - Process for preparation of valsartan intermediate. Retrieved from [URL: https://patents.google.
  • ResearchGate. (n.d.). Figure 4 (a). Flurbiprofen's interaction in the binding site of COX1.... Retrieved from [Link] [URL: https://www.researchgate.net/figure/a-Flurbiprofens-interaction-in-the-binding-site-of-COX1-The-arrow-showed-Ile-523_fig4_279532661]
  • Google Patents. (n.d.). CN101450917B - Valsartan synthesis method. Retrieved from [URL: https://patents.google.
  • ResearchGate. (n.d.). Structures and binding mechanisms of COX-2 inhibitor scaffolds a).... Retrieved from [Link] [URL: https://www.researchgate.net/figure/Structures-and-binding-mechanisms-of-COX-2-inhibitor-scaffolds-a-Structures-of_fig1_320853549]
  • ResearchGate. (n.d.). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Retrieved from [Link] [URL: https://www.researchgate.net/publication/244464195_Fluorinated_Aromatic_Polyamides_and_Poly_amide-imides_Synthesis_and_Properties]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen. Retrieved from [URL: https://patents.google.
  • Journal of Chemical Education. (2017). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 94(6), 799-802. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00713]
  • Royal Society of Chemistry. (2013). A highly efficient and reusable supramolecular inclusion complex of b-cyclodextrin with Pd(II) as a catalyst for Suzuki–Miyaura cross-coupling reactions in water. RSC Advances, 3(44), 21401-21407. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43651a]
  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041420/]
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link] [URL: https://www.researchgate.net/figure/IC-50-Values-for-COX-1-and-COX-2-Enzymes_tbl4_326757049]
  • MDPI. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 28(11), 4349. [URL: https://www.mdpi.com/1420-3049/28/11/4349]
  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Angiotensin_II_receptor_blocker]
  • Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link] [URL: https://www.mayoclinic.org/diseases-conditions/high-blood-pressure/in-depth/angiotensin-ii-receptor-blockers/art-20045009]
  • National Center for Biotechnology Information. (n.d.). Angiotensin II Receptor Blockers (ARB). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/books/NBK539814/]
  • Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 1930-1974. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b609913g]
  • National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404313/]
  • ResearchGate. (n.d.). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Retrieved from [Link] [URL: https://www.researchgate.net/publication/222137682_Syntheses_and_properties_of_novel_fluorinated_polyamides_based_on_a_bisether-carboxylic_acid_or_a_bisether_amine_extended_from_bis4-hydroxyphenylphenyl-222-trifluoroethane]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Fluorobiphenyl-4-carboxylic Acid

This compound, with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol , is a significant molecule within the landscape of pharmaceutical development and quality control.[1] Notably, it is recognized as a potential impurity in the manufacturing of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust and precise analytical methodologies to ensure the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous identification and characterization of this compound, tailored for researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to provide a thorough analytical framework.

Molecular Structure and Its Spectroscopic Implications

A foundational understanding of the molecular architecture is paramount in predicting and interpreting spectroscopic data. The structure of this compound, presented below, reveals key features that will manifest in its various spectra.

Caption: Molecular structure of this compound.

The molecule comprises a biphenyl core, where two phenyl rings are linked. One ring is substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern breaks the symmetry of the rings and will lead to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. The fluorine atom, with its high electronegativity and a nuclear spin of ½, will introduce characteristic couplings to nearby protons and carbons. The carboxylic acid group presents distinct signals in both NMR and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other active nuclei.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)> 12.0Singlet (broad)-
Aromatic Protons7.0 - 8.5Multiplets, DoubletsJ(H,H) ≈ 7-9 Hz (ortho), J(H,F) ≈ 2-10 Hz

Analysis and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic downfield chemical shift, typically observed as a broad singlet above 12 ppm.[3] The broadness is a consequence of chemical exchange and hydrogen bonding.

  • Aromatic Protons: The aromatic region will be complex due to the presence of two phenyl rings and the influence of the fluorine and carboxylic acid substituents. The protons on the fluorinated ring will exhibit both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the unsubstituted phenyl ring will show a more standard pattern of multiplets. The electron-withdrawing nature of the carboxylic acid group will tend to shift the protons on that ring further downfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in its vicinity.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)165 - 175Singlet-
C-F155 - 165Doublet¹J(C,F) ≈ 240-260
Aromatic Carbons115 - 145Doublets and Singlets²J(C,F) ≈ 20-25, ³J(C,F) ≈ 5-10

Analysis and Rationale:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the downfield region of the spectrum.[3]

  • Carbon Bearing Fluorine (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a characteristic doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.

  • Other Aromatic Carbons: Carbons ortho, meta, and para to the fluorine atom will show smaller C-F couplings, leading to additional doublets in the spectrum. The carbons on the unsubstituted phenyl ring will appear as singlets. The specific chemical shifts will be influenced by the combined electronic effects of the fluorine and carboxylic acid substituents.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum will provide information about the chemical environment of the fluorine atom. For this compound, a single signal is expected, which will be split by neighboring protons.

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock and shim the spectrometer for optimal magnetic field homogeneity acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs proc1 Apply Fourier transformation to the acquired Free Induction Decays (FIDs) acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate the signals in the ¹H spectrum proc2->proc3 proc4 Reference the spectra to the TMS signal (0 ppm) proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (carboxylic acid)1680-1720Strong
C=C stretch (aromatic)1450-1600Medium to Weak
C-O stretch (carboxylic acid)1210-1320Strong
C-F stretch1100-1250Strong

Analysis and Rationale:

  • O-H Stretch: The most prominent feature of the IR spectrum will be the very broad and strong absorption band for the O-H stretch of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.[3]

  • C=O Stretch: A sharp and intense absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed. Its position is influenced by conjugation with the aromatic ring.

  • Aromatic C-H and C=C Stretches: The aromatic rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption due to the C-F stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR Method)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean prep2 Place a small amount of the solid This compound sample onto the crystal prep3 Apply pressure using the anvil to ensure good contact acq1 Collect a background spectrum of the empty ATR crystal prep3->acq1 acq2 Collect the sample spectrum proc1 The instrument software automatically subtracts the background from the sample spectrum acq2->proc1 proc2 Identify and label the major absorption bands proc1->proc2

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum Data

m/z Interpretation
216Molecular ion [M]⁺
199[M - OH]⁺
171[M - COOH]⁺
152[M - COOH - F]⁺

Analysis and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 216 will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound is expected to proceed through the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 199, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z 171. Further fragmentation could involve the loss of the fluorine atom.

Experimental Protocol for Mass Spectrometry (GC-MS)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) acq1 Inject the sample into the GC-MS system prep1->acq1 acq2 The sample is vaporized and separated on the GC column acq3 The separated components enter the mass spectrometer for ionization and detection proc1 Analyze the resulting mass spectrum acq3->proc1 proc2 Identify the molecular ion peak and major fragment ions proc1->proc2

Caption: Workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While the direct acquisition of experimental data is ideal, a thorough understanding of spectroscopic principles and the analysis of analogous compounds provide a robust framework for its characterization. This guide has outlined the expected spectroscopic features, the rationale behind their interpretation, and the experimental protocols necessary for their acquisition. For researchers and professionals in drug development, this multi-faceted analytical approach is indispensable for ensuring the identity, purity, and quality of pharmaceutical materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]
  • Research Scientific. This compound, 97%. [Link]
  • Oakwood Chemical. 2'-Fluorobiphenyl-4-carboxylic acid. [Link]
  • ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile. [Link]
  • Pharmaffili
  • NIST WebBook. 4-Bromo-2-fluorobiphenyl. [Link]
  • ACD/Labs.
  • NIST WebBook. 2-Fluorobenzoic acid, 4-nitrophenyl ester. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluorobiphenyl-4-carboxylic Acid in Pharmaceutical Analysis

This compound, a fluorinated aromatic carboxylic acid, holds considerable importance in the pharmaceutical industry, primarily as a known impurity and process intermediate of Flurbiprofen[1][][]. Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid derivative family, recognized for its analgesic and anti-inflammatory properties[4][5]. The presence and quantity of impurities such as this compound in an active pharmaceutical ingredient (API) like Flurbiprofen are critical quality attributes that must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.

This technical guide provides a comprehensive examination of the melting point and physical state of this compound. We will delve into the theoretical underpinnings that govern these properties, present a detailed experimental protocol for their determination, and offer a comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Flurbiprofen and related compounds.

Physicochemical Properties at a Glance

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its identification, purification, and quantification.

PropertyValueSource(s)
Chemical Name 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid[1]
Synonyms 3-Fluoro-4-phenylbenzoic acid, Flurbiprofen EP Impurity E[1][6]
CAS Number 137045-30-8[1][7]
Molecular Formula C₁₃H₉FO₂[1][7]
Molecular Weight 216.21 g/mol [1][7]
Physical State Solid, White to Off-White Crystalline Powder[1]
Melting Point 223-227 °C (literature value)[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]

The Science Behind the Solid State: A Molecular Perspective

The physical state and melting point of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together in a crystal lattice[8][9][10]. For this compound, a combination of strong intermolecular interactions results in its solid state at ambient temperatures and a relatively high melting point.

Key Intermolecular Forces at Play:
  • Hydrogen Bonding: The carboxylic acid moiety is the primary contributor to the high melting point. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen serves as a hydrogen bond acceptor. This allows for the formation of strong, dimeric structures through intermolecular hydrogen bonds, significantly increasing the energy required to break the crystal lattice[11].

  • π-π Stacking: The biphenyl system, with its two aromatic rings, facilitates π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, contribute to the overall stability of the crystal structure.

  • Dipole-Dipole Interactions: The electronegative fluorine atom and the carboxylic acid group create permanent dipoles in the molecule. The alignment of these dipoles in the crystal lattice leads to attractive dipole-dipole forces.

  • London Dispersion Forces: These are weak, transient forces present in all molecules and increase with the size and surface area of the molecule[12]. The relatively large biphenyl structure ensures that London dispersion forces play a role in the overall intermolecular attraction.

The combination of these forces, particularly the strong hydrogen bonding, results in a well-ordered and stable crystal lattice that requires a substantial amount of thermal energy to disrupt, hence the high melting point of 223-227 °C.

G cluster_forces Intermolecular Forces in this compound cluster_properties Resulting Physicochemical Properties Hydrogen_Bonding Hydrogen Bonding (Carboxylic Acid Dimers) High_MP High Melting Point (223-227 °C) Hydrogen_Bonding->High_MP Strongest Contribution Pi_Pi_Stacking π-π Stacking (Biphenyl Rings) Pi_Pi_Stacking->High_MP Dipole_Dipole Dipole-Dipole Interactions (C-F and COOH groups) Dipole_Dipole->High_MP Dispersion_Forces London Dispersion Forces (Overall Molecule) Dispersion_Forces->High_MP Solid_State Solid Physical State at Room Temperature High_MP->Solid_State

Figure 1. Logical relationship between intermolecular forces and the physical properties of this compound.

Comparative Analysis: The Influence of Structural Modifications

To fully appreciate the physicochemical properties of this compound, it is instructive to compare it with structurally similar molecules.

CompoundStructureMelting Point (°C)Key Differences and Rationale for Melting Point
This compound C₁₃H₉FO₂223-227[1]The presence of the ortho-fluoro substituent can influence crystal packing and introduce dipole-dipole interactions.
Biphenyl-4-carboxylic acid C₁₃H₁₀O₂220-228[13][14][15][16]Lacks the fluorine atom. Its similar melting point suggests that the dominant intermolecular forces (hydrogen bonding and π-π stacking) are comparable and that the fluorine substitution in the 2-position does not drastically alter the overall crystal lattice energy.
Flurbiprofen C₁₅H₁₃FO₂110-112[4][17]The presence of a methyl group on the propanoic acid side chain disrupts the planarity and symmetry of the molecule. This steric hindrance can interfere with efficient crystal packing and the formation of the highly stable hydrogen-bonded dimers seen in the simpler carboxylic acids, leading to a significantly lower melting point[10].

This comparison highlights the critical role of the carboxylic acid dimer in establishing a high melting point. The introduction of a sterically hindering group, as in Flurbiprofen, is a more significant factor in reducing the melting point than the addition of a fluorine atom to the biphenyl ring system.

Experimental Protocol: Accurate Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1.0 °C), whereas impurities will cause a depression and broadening of the melting range. The following protocol outlines the standard capillary method for determining the melting point of this compound.

Apparatus and Materials:
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Step-by-Step Procedure:
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any coarse crystals using a mortar and pestle[18].

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm in height[19][20].

  • Loading the Apparatus:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned so that the bulb is level with the sample in the capillary tube for accurate temperature reading[19].

  • Determination of Melting Point:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with a fresh sample.

    • Begin heating again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Data Recording and Analysis:

    • Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility.

    • A narrow melting range (e.g., 224-225 °C) is indicative of high purity. A broad range (e.g., 220-225 °C) suggests the presence of impurities.

G start Start prep Sample Preparation: - Finely powder the sample - Pack 1-2 mm into capillary tube start->prep load Load Apparatus: - Insert capillary tube - Position thermometer prep->load rapid_heat Rapid Heating: Determine approximate melting point load->rapid_heat cool Cool Down: Cool apparatus to ~20°C below approximate melting point rapid_heat->cool slow_heat Slow Heating (1-2°C/min) cool->slow_heat observe_T1 Observe T1: Temperature at which first liquid appears slow_heat->observe_T1 observe_T2 Observe T2: Temperature at which all solid melts observe_T1->observe_T2 record Record Melting Range: T1 - T2 observe_T2->record end End record->end

Figure 2. Experimental workflow for melting point determination.

Conclusion: An Essential Parameter for Quality Control

The melting point and physical state of this compound are fundamental physicochemical properties that are direct consequences of its molecular structure and the strong intermolecular forces, particularly hydrogen bonding, that govern its crystal lattice. With a high melting point of 223-227 °C, this compound exists as a stable crystalline solid at room temperature. Its accurate determination is a straightforward yet powerful tool for assessing the purity of this important pharmaceutical intermediate and impurity. For professionals in drug development and quality control, a thorough understanding of these properties and their underlying principles is essential for ensuring the quality and safety of medicines.

References

  • Adams, S.S., Bernard, J., Nicholson, J.S. and Blancafort, A.R. (1973). U.S.
  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]
  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. [Link]
  • Sciencing. (2022, March 24).
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
  • Wikipedia. (n.d.). Flurbiprofen. [Link]
  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. [Link]
  • Stenutz, R. (n.d.). biphenyl-4-carboxylic acid. [Link]
  • University of Calgary. (n.d.).
  • University of Technology. (2021, September 19). experiment (1)
  • Clarion University. (n.d.).
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
  • Analytica Chemie. (n.d.). Flurbiprofen Sodium. [Link]
  • ResearchGate. (2012). 89- Flurbiprofen, Comprehensive Profile. [Link]
  • Mettler Toledo. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • Pharmaffiliates. (n.d.). Flurbiprofen - Impurity E. [Link]
  • Chemistry LibreTexts. (2019, September 3). 2.12: Intermolecular Forces. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2005).
  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure.
  • Justia Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). [Link]
  • Chegg. (2020, September 14). Question: What intermolecular forces are present in Biphenyl and Potassium Acid Phthalate and are they soluble in lauric acid, why or why not?[Link]
  • Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. [Link]
  • Patsnap. (n.d.). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. [Link]
  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. [Link]
  • National Institutes of Health. (2021, December 7).
  • PubMed. (n.d.).
  • JEE (Advanced). (n.d.). JEE (Advanced) 2026 Syllabus. [Link]

Sources

A Technical Guide to 2-Fluorobiphenyl-4-carboxylic acid: A Versatile Chemical Probe for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The identification of protein targets and the elucidation of their functional roles within complex biological systems remain central challenges in drug discovery and chemical biology. Chemical proteomics utilizes small molecule probes to navigate this complexity, offering powerful tools for activity-based protein profiling (ABPP), target deconvolution, and mapping protein-protein interactions.[1][2][3] This guide introduces 2-Fluorobiphenyl-4-carboxylic acid as a versatile and tunable scaffold for the development of novel chemical probes. We will explore the biochemical rationale for its use, focusing on the distinct roles of its two key functional moieties: the aryl fluoride "warhead" for covalent modification and the carboxylic acid "handle" for functional derivatization. This document provides field-proven insights and detailed experimental workflows for leveraging this compound in proteomics research, aimed at researchers, scientists, and drug development professionals.

Part 1: The Foundation: Chemical Probes in Modern Proteomics

Chemical proteomics employs purpose-built small molecule probes to interrogate protein function directly in native biological systems.[4] Unlike traditional methods that often rely on genetic manipulation or recombinant proteins, chemical probes can identify and characterize the functional state of proteins in complex mixtures like cell lysates.[4]

The most powerful of these tools are covalent probes, which form a stable, permanent bond with their protein target. This strategy has several advantages:

  • Target Identification: It enables the unambiguous identification of small molecule binding partners, even transient or low-affinity interactions.

  • Activity-Based Protein Profiling (ABPP): Covalent probes can be designed to target the active sites of specific enzyme classes, providing a direct readout of their functional state.[1]

  • Durability: The permanent nature of the covalent bond allows for stringent downstream purification and analysis steps without loss of the target.

The efficacy of a covalent probe is determined by its reactive group, or "warhead." A diverse arsenal of electrophiles has been developed, each with distinct reactivity profiles and selectivity for specific amino acid nucleophiles like cysteine, lysine, or serine.[1][5]

Part 2: The Biochemical Rationale for this compound

This compound (2-FBCA) presents a compelling scaffold for probe development due to its dual-functionality. Its structure consists of an aryl fluoride moiety, which can act as a covalent warhead, and a carboxylic acid, which serves as a versatile chemical handle for introducing additional functionality.

The Aryl Fluoride Moiety: A Tunable Covalent Warhead

The reactivity of the 2-FBCA core is governed by the aryl fluoride group. Aryl halides, particularly those activated by electron-withdrawing groups, are known to react with protein nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]

Causality of Reactivity: In an SNAr reaction, a potent nucleophile from a protein—typically the thiolate of a cysteine or the amine of a lysine—attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. The fluorine then departs as a leaving group, resulting in a stable covalent bond between the probe and the protein. The reactivity of this process can be finely controlled; substituents on the biphenyl ring system can be modified to modulate the electrophilicity of the ring, thereby "tuning" the probe's reactivity for specific applications.[5] Studies on panels of aryl halides have shown that this class of electrophiles offers diverse reactivity and amino acid selectivity, making them highly valuable for chemical proteomics.[5][6]

The Carboxylic Acid: A Versatile Functional Handle

While the aryl fluoride provides the reactivity, the carboxylic acid at the 4-position provides the versatility. This functional group is not inert; it is a strategic anchor point for further chemical modification, allowing the core 2-FBCA scaffold to be adapted for a wide range of proteomics workflows.[7][8]

Key Derivatizations:

  • Reporter Tag Conjugation: The carboxylic acid can be readily coupled to reporter tags such as biotin (for affinity enrichment) or fluorescent dyes (for imaging) using standard carbodiimide chemistry (e.g., EDC/NHS coupling).

  • Affinity Matrix Immobilization: The probe can be covalently attached to solid supports, like agarose or magnetic beads, via its carboxyl group.[2] This creates an affinity matrix for "pull-down" experiments to isolate binding partners from a proteome.

  • Bifunctional Probe Synthesis: The handle allows for the synthesis of more complex probes, such as chemical cross-linkers, by attaching a second reactive group, enabling the study of protein-protein interactions.[9][10]

Part 3: Experimental Workflows and Applications

The dual functionality of 2-FBCA enables its application in two primary, powerful proteomics workflows: proteome-wide covalent ligand discovery and targeted affinity purification.

Workflow 1: Proteome-Wide Covalent Ligand Discovery

This workflow, analogous to Activity-Based Protein Profiling (ABPP), aims to identify all potential protein targets of the 2-FBCA probe across an entire proteome. This requires derivatizing the carboxylic acid handle with a reporter tag, typically an alkyne or azide for subsequent bioorthogonal "click" chemistry.

ABPP_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Reporter Tagging cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis Lysate Complex Proteome (e.g., Cell Lysate) Incubate Covalent Labeling (SNAr Reaction) Lysate->Incubate Probe Alkyne-derivatized 2-FBCA Probe Probe->Incubate Click CuAAC 'Click' Chemistry Incubate->Click Labeled Proteome Enrich Streptavidin Enrichment Click->Enrich Biotinylated Proteins BiotinAzide Biotin-Azide Tag BiotinAzide->Click Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Eluted Peptides Data Database Search & Protein ID LCMS->Data

Fig 1. Workflow for proteome-wide covalent target identification using a 2-FBCA-derived probe.

Protocol: Covalent Ligand Discovery

  • Probe Synthesis: Synthesize an alkyne-derivatized 2-FBCA probe by coupling propargylamine to the carboxylic acid of 2-FBCA using EDC/NHS chemistry.

  • Proteome Labeling: Incubate the alkyne-probe (1-10 µM final concentration) with a cell lysate (1-2 mg/mL total protein) in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at 37°C.

  • Click Chemistry: To the labeled lysate, add Biotin-Azide tag, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment: Add streptavidin-coated agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with high-salt buffer and urea to remove non-specifically bound proteins.

  • Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by LC-MS/MS.[11][12]

  • Data Processing: Search the resulting tandem mass spectra against a protein database to identify the peptides, and thus the proteins, that were covalently modified by the probe.[11]

Workflow 2: Targeted Affinity Purification

This workflow uses the 2-FBCA probe as bait to isolate its binding partners. The probe is first immobilized on a solid support, creating an affinity resin that is then used to "fish" for interacting proteins in a lysate.

Affinity_Workflow cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Affinity Pulldown cluster_2 Step 3: Elution & Analysis Probe 2-FBCA Immobilize EDC/NHS Coupling Probe->Immobilize Beads Amine-functionalized Beads Beads->Immobilize Resin 2-FBCA Affinity Resin Immobilize->Resin Pulldown Incubation & Covalent Capture Resin->Pulldown Lysate Complex Proteome Lysate->Pulldown Wash Stringent Washes Pulldown->Wash Protein-Bound Resin Elute Elution of Bound Proteins (e.g., SDS) Wash->Elute SDS_PAGE SDS-PAGE & In-Gel Digestion Elute->SDS_PAGE LCMS LC-MS/MS Analysis SDS_PAGE->LCMS

Fig 2. Workflow for targeted affinity purification using immobilized 2-FBCA.

Protocol: Targeted Affinity Purification

  • Resin Synthesis: Covalently couple 2-FBCA to amine-functionalized agarose beads using EDC/NHS chemistry to create the affinity resin.

  • Proteome Incubation: Incubate the 2-FBCA resin with a cell lysate for 2-4 hours at 4°C with rotation. A parallel incubation with control beads (without the probe) is critical for identifying non-specific binders.

  • Washing: Pellet the resin and wash sequentially with buffers of increasing stringency (e.g., varying salt concentration and detergents) to remove non-covalently and weakly bound proteins.

  • Elution: Elute the covalently captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separation and Digestion: Separate the eluted proteins by 1D SDS-PAGE. Excise the entire protein lane, cut it into bands, and perform in-gel tryptic digestion.

  • Analysis: Extract the peptides from the gel pieces and analyze by LC-MS/MS.

  • Data Processing: Identify proteins and use a label-free quantification method (e.g., spectral counting) to determine which proteins are significantly enriched on the 2-FBCA resin compared to the control beads.

Part 4: Quantitative Data and Comparative Analysis

The utility of any chemical probe is defined by its reactivity and selectivity. While specific quantitative data for 2-FBCA is yet to be published, we can infer its potential performance by comparing it to other well-characterized aryl halides used in proteomics.[5]

Probe ScaffoldReactive MoietyTypical Target Residue(s)Relative ReactivityKey Features
2-Fluorobiphenyl Aryl FluorideCysteine, Lysine (Predicted)Tunable (Moderate)Biphenyl core offers potential for π-π stacking interactions; reactivity tunable via ring substitution.
p-Chloronitrobenzene Aryl ChlorideCysteine (High Selectivity)HighNitro group strongly activates the ring for SNAr; demonstrated high cysteine selectivity.[5][6]
Dichlorotriazine Aryl ChlorideLysineHighNitrogen atoms in the ring system activate the chlorides for substitution.[5]
Fluorosulfonylbenzene Sulfonyl FluorideSerine, TyrosineModerateReacts with less nucleophilic residues; often used for serine hydrolase profiling.

This comparative framework highlights the unique space that 2-FBCA occupies. Its reactivity is likely more moderate than highly activated nitro-aromatics, which can be advantageous for reducing off-target labeling and achieving greater selectivity, a principle that is central to the design of effective chemical probes.[5]

Part 5: Conclusion and Future Directions

This compound is more than a simple chemical; it is a strategic platform for the development of sophisticated tools for proteomics research. Its aryl fluoride warhead provides a tunable mechanism for covalent protein modification, while its carboxylic acid handle enables facile adaptation to a variety of essential proteomics workflows, including target discovery and affinity purification.

The true power of this scaffold lies in the potential for future innovation. By building upon the foundational workflows described here, researchers can develop:

  • Photo-cross-linking Probes: Derivatizing the biphenyl core with a photoactivatable group (e.g., a diazirine) would create probes for capturing protein-protein interactions in situ.

  • In-cell Probes: Optimizing the scaffold for cell permeability could enable the study of protein targets in living cells, providing a more physiologically relevant understanding of drug action.

  • Fragment-Based Ligand Discovery: Using the 2-FBCA core as a covalent fragment could accelerate the discovery of new drug candidates by identifying proteins that can be targeted by this chemical motif.

By combining rational design with robust analytical methods, this compound and its derivatives are poised to become valuable assets in the ongoing effort to map and understand the functional proteome.

References

  • Shannon, D. A., et al. (2014). Investigating the Proteome Reactivity and Selectivity of Aryl Halides. American Chemical Society. [Link]
  • Key chemical probes and reactions for chemical proteomics analyses... (n.d.).
  • Chemical proteomics. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München. [Link]
  • Shannon, D. A., et al. (2014). Investigating the proteome reactivity and selectivity of aryl halides. PubMed. [Link]
  • Visscher, M., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed. [Link]
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • Chemical Proteomics. (n.d.).
  • Reactivity and selectivity of aryl halides with the human proteome (HeLa cell lysate). (n.d.).
  • Merging multi-omics with proteome integral solubility alteration unveils antibiotic mode of action. (2022). NIH. [Link]
  • This compound, 97%. (n.d.). Research Scientific. [Link]
  • Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics. (2024). PubMed Central. [Link]
  • Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modul
  • Method for synthesis of flurbiprofen. (2011).
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.).
  • Mass Spectrometry for Biomedical and Food Analysis. (2023). MDPI. [Link]
  • Targeting the protein backbone with aryl halides: systematic comparison of halogen bonding and π⋯π interactions using N-methylacetamide. (n.d.). RSC Publishing. [Link]
  • Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. (2024). PubMed Central. [Link]
  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (2018). PubMed Central. [Link]
  • Covalent Probe Finds Carboxylic Acid. (2017). PubMed. [Link]
  • High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. (n.d.). The Rockefeller University. [Link]
  • Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. (2010). PubMed Central. [Link]
  • Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. (2022). MDPI. [Link]
  • Research - Sinz Lab. (n.d.). Sinz Lab. [Link]
  • Mapping spatial proximities of sulfhydryl groups in proteins using a fluorogenic cross-linker and mass spectrometry. (2004). PubMed. [Link]
  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (2021). PubMed Central. [Link]
  • Reverse metabolomics for the discovery of chemical structures from humans. (2023). PubMed Central. [Link]

Sources

Methodological & Application

Application Note & Protocols for the Preparation of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid, an active pharmaceutical ingredient commonly known as Flurbiprofen. Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two robust synthetic pathways: a classical multi-step synthesis and a modern, efficient approach utilizing a palladium-catalyzed Suzuki coupling reaction. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles, step-by-step procedures, characterization methods, and troubleshooting advice to ensure reproducibility and high purity of the final product.

Introduction and Chemical Profile

2-(2-fluoro-4-biphenylyl)propionic acid is a propionic acid derivative and a core member of the phenylalkanoic acid class of NSAIDs. Its therapeutic effect is primarily derived from the inhibition of prostaglandin synthesis.[1] The molecule's structure, featuring a fluorinated biphenyl core, presents a unique synthetic challenge, particularly in the formation of the biaryl C-C bond. This guide explores effective strategies to construct this key structural motif.

Table 1: Chemical Profile of Flurbiprofen

PropertyValue
IUPAC Name (RS)-2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acid
Synonyms Flurbiprofen, FP-70
CAS Number 5104-49-4
Molecular Formula C₁₅H₁₃FO₂
Molar Mass 244.26 g/mol
Appearance White crystalline powder
Melting Point 110-113 °C

Synthetic Strategies: A Comparative Overview

The synthesis of Flurbiprofen can be approached through various routes. Historically, methods like the Gomberg-Bachmann reaction and Ullmann coupling were employed to create the biphenyl structure.[3][4] However, these methods often suffer from harsh reaction conditions, the use of toxic reagents like benzene, and moderate yields.[3] Modern organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as superior alternatives, offering milder conditions, higher yields, and greater functional group tolerance.[3][5]

This guide details two primary pathways:

  • Protocol A: Multi-Step Synthesis via a Brominated Intermediate. This route builds the propionic acid side chain onto a brominated phenyl ring, which then serves as a handle for the subsequent biaryl coupling.

  • Protocol B: Convergent Suzuki Coupling Approach. This highly efficient method involves the direct coupling of a brominated propionic acid derivative with a phenylboronic acid, catalyzed by palladium on carbon (Pd/C) in an aqueous medium.[6]

Table 2: Comparison of Synthetic Routes

ParameterProtocol A (Classical Approach)Protocol B (Suzuki Coupling)
Key Reaction Sandmeyer Reaction, AlkylationSuzuki-Miyaura Coupling
Overall Yield ModerateHigh (Overall yield reported as 69%)[3]
Reagents NaNO₂, CuBr, strong acids/basesPhenylboronic acid, Pd/C catalyst
Solvents Organic solvents (CH₂Cl₂, DMF)Water (Environmentally benign)
Safety/Toxicity Use of toxic HBr and diazonium saltsPhenylboronic acids are generally stable; Pd/C is recyclable
Scalability ModerateExcellent, suitable for bulk synthesis

Experimental Protocols

Protocol A: Multi-Step Synthesis via a Brominated Intermediate

This pathway constructs the key intermediate, 2-(3-fluoro-4-bromophenyl)propionic acid, which is then used in a final coupling step to yield Flurbiprofen. The workflow is illustrated below.

Protocol_A_Workflow Start 2,4-Difluoronitrobenzene S1 Nucleophilic Substitution (w/ Ethyl Methylmalonate) Start->S1 S2 Hydrolysis & Decarboxylation (HOAc, H₂SO₄) S1->S2 S3 Nitro Group Reduction (H₂, Pd/C) S2->S3 S4 Sandmeyer Reaction (NaNO₂, HBr, CuBr) S3->S4 Forms Brominated Intermediate S5 Suzuki Coupling (Ph₄BNa, Pd/C) S4->S5 End Flurbiprofen S5->End

Figure 1: Workflow for the multi-step synthesis of Flurbiprofen.

Step 1: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid This initial step involves the nucleophilic substitution of 2,4-difluoronitrobenzene with ethyl methylmalonate, followed by hydrolysis and decarboxylation.

  • Principle: The highly activated fluorine atom para to the nitro group is displaced by the enolate of ethyl methylmalonate. Subsequent acidic workup hydrolyzes the ester groups and induces decarboxylation to yield the propionic acid derivative.

  • Procedure:

    • To a solution of ethyl methylmalonate and NaOH in DMF, add 2,4-difluoronitrobenzene dropwise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Add a mixture of water, acetic acid (HOAc), and concentrated sulfuric acid (H₂SO₄).

    • Reflux the mixture for 24 hours.

    • After cooling, extract the product with dichloromethane (CH₂Cl₂). The combined organic layers are washed, dried, and concentrated to yield the product as a reddish-brown oil. An overall yield of 87% for these two steps has been reported.

Step 2: Synthesis of 4-Amino-3-fluoro-α-methylphenylacetic acid

  • Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation.

  • Procedure:

    • Dissolve the product from Step 1 in an appropriate solvent (e.g., ethanol).

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the amine product. A reported yield for this step is 98%.

Step 3: Synthesis of 2-(3-Fluoro-4-bromophenyl)propionic acid

  • Principle: The Sandmeyer reaction is used to convert the aromatic amine into a bromide. The amine is first diazotized with nitrous acid (formed in situ from NaNO₂ and HBr), and the resulting diazonium salt is then decomposed with a copper(I) bromide catalyst to install the bromine atom.

  • Procedure:

    • Dissolve the amine from Step 2 in an aqueous solution of 40% HBr and cool to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 40% HBr and heat it to 60 °C.

    • Add the cold diazonium salt solution dropwise to the hot CuBr solution.

    • After the addition is complete, reflux the mixture for 3 hours.

    • Cool the reaction, extract the product with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the brominated intermediate. A reported yield for this step is 83%.

This intermediate, 2-(3-fluoro-4-bromophenyl)propionic acid, is the direct precursor used in the highly efficient Suzuki coupling described in Protocol B.[6]

Protocol B: Convergent Suzuki Coupling Approach

This protocol represents a state-of-the-art, environmentally friendly method for synthesizing Flurbiprofen. It utilizes the brominated intermediate from Protocol A (or a commercially available equivalent) and couples it directly with a phenylating agent.

  • Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (the brominated propionic acid) and an organoboron compound (phenylboronic acid or a derivative).[5] This reaction forms the critical C-C bond to create the biphenyl core of Flurbiprofen. The use of Pd/C in water makes this a "green" and highly efficient process.[3]

Suzuki_Coupling_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Pd_complex Ar-Pd(II)-X L₂ A->Pd_complex B Transmetalation (Ar'-B(OH)₂) Pd_complex->B Pd_biaryl_complex Ar-Pd(II)-Ar' L₂ B->Pd_biaryl_complex C Reductive Elimination Pd_biaryl_complex->C Product Ar-Ar' C->Product Product->Pd0 Catalyst Regeneration ArX Ar-X = 2-(3-Fluoro-4-bromophenyl)propionic acid ArB Ar'-B(OH)₂ = Phenylboronic Acid

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Reagents & Equipment:

    • 2-(3-Fluoro-4-bromophenyl)propionic acid (Intermediate from Protocol A)

    • Phenylboronic acid[6] or Sodium tetraphenylborate

    • 5% Palladium on Carbon (Pd/C, 50% water wet)

    • Sodium Carbonate (Na₂CO₃)

    • Deionized Water

    • Round-bottom flask with reflux condenser and magnetic stir bar

  • Procedure:

    • To a 50 mL round-bottom flask, add deionized water (10 mL), Sodium Carbonate (0.212 g, 2.00 mmol), and 2-(3-fluoro-4-bromophenyl)propionic acid (0.247 g, 1.00 mmol).

    • Add the phenyl source. Either phenylboronic acid (molar ratio of 1:1 to 1:1.5 with the bromo-acid) or sodium tetraphenylborate (0.092 g, 0.27 mmol) can be used.[6]

    • Add the catalyst: 5% Pd/C (2 mg, ~0.05 mol%).

    • Causality Check: The base (Na₂CO₃) is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.

    • Heat the mixture to reflux with vigorous stirring for 1 hour. The reaction can be run open to the air.

    • Self-Validation: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material. A 98% yield determined by HPLC has been reported for this step.

    • After completion, cool the mixture and quench by acidifying with 3 mol/L HCl until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and air dry.

Purification and Characterization

  • Purification (Protocol B):

    • Dissolve the crude, dried product in a minimal amount of a suitable organic solvent like Tetrahydrofuran (THF) or ethyl acetate.

    • Filter the solution to remove the heterogeneous Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product as a white crystalline solid.

    • For higher purity, recrystallization from a solvent system like light petroleum or an ethanol/water mixture can be performed.

  • Characterization:

    • Melting Point: The purified product should exhibit a sharp melting point in the range of 110-113 °C.

    • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include a doublet for the methyl group (CH₃) around 1.45-1.47 ppm and a quartet for the adjacent methine proton (CH) around 3.58-3.65 ppm. Aromatic protons will appear as a complex multiplet in the 7.1-7.6 ppm region.

    • ¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound (m/z for [M+H]⁺ ≈ 245.09).

    • Infrared (IR) Spectroscopy: Shows characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Reagent Handling:

    • HBr/H₂SO₄: Highly corrosive. Handle only in a chemical fume hood.

    • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care; do not allow the catalyst to dry completely on filter paper.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste.

Conclusion

This application note has detailed two effective methods for the synthesis of Flurbiprofen. While the classical multi-step synthesis is instructive, the modern Suzuki coupling approach (Protocol B) offers significant advantages in terms of yield, safety, and environmental impact, making it highly suitable for both laboratory-scale synthesis and industrial production. Proper execution of these protocols, coupled with rigorous purification and characterization, will reliably yield high-purity 2-(2-fluoro-4-biphenylyl)propionic acid for research and development applications.

References

  • Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.
  • ChemicalBook. Flurbiprofen: Synthesis and Application.
  • ResearchGate. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water | Request PDF.
  • Google Patents. CN112225657A - Preparation method of flurbiprofen.
  • Patsnap. Preparation method of flurbiprofen - Eureka.
  • PubMed. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents.
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka.
  • Taylor & Francis Online. An efficient method for the synthesis of (S)-flurbiprofen by 1,2-rearrangement of the aryl group.
  • ResearchGate. Chemoselective synthesis of Flurbiprofen 51 and its derivatives 52 and 53 using SM cross‐coupling.
  • Google Patents. CN106496016B - A kind of synthetic method of Flurbiprofen.
  • Quick Company. A Process For Obtaining Flurbiprofen With High Purity.
  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
  • Google Patents. CN106496015B - A kind of preparation method of Flurbiprofen.
  • ACS Publications. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study | ACS Omega.
  • PubMed. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis].
  • Google Patents. CN101585760A - Method for preparing flurbiprofen.
  • PrepChem.com. Synthesis of 2-(2,2',4'-trifluoro-4-biphenylyl)propionic acid.
  • Google Patents. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • PubMed Central. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.
  • Taylor & Francis Online. An efficient method for the synthesis of (S)-flurbiprofen by 1,2-rearrangement of the aryl group: Synthetic Communications.
  • ResearchGate. Synthesis of (S)‐Flurbiprofen methyl ester using [PdCl2((S)‐xylyl‐phanephos)].
  • PubMed Central. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.
  • Sigma-Aldrich. 2-(2'-fluoro[1,1'-biphenyl]-4-yl)propanoic acid.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Fluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-technique guide for the analytical characterization of 2-Fluorobiphenyl-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[][2] As regulatory requirements and quality standards intensify, a robust analytical workflow is paramount for ensuring the identity, purity, and stability of such compounds. This document outlines an integrated approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis. Each section explains the rationale behind the technique, provides detailed, field-tested protocols, and offers insights into data interpretation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

This compound (C₁₃H₉FO₂) is a biphenyl derivative whose structural complexity necessitates a comprehensive characterization strategy. Its physicochemical properties, including identity, purity, and thermal stability, are critical quality attributes that can significantly impact downstream processes and the final product's safety and efficacy. This guide presents a logical and efficient workflow for its complete analytical characterization, adhering to principles outlined in international guidelines such as ICH Q2(R1).[3][4][5][6]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉FO₂
Molecular Weight216.21 g/mol
AppearanceSolid
Melting Point223-227 °C
CAS Number137045-30-8[7]

Recommended Analytical Workflow

A sequential and logical approach is critical for the efficient characterization of any chemical entity. The following workflow ensures that foundational data (purity, identity) are established before proceeding to more detailed structural and physical characterization.

Analytical_Workflow cluster_0 Phase 1: Purity & Initial Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties HPLC_UV HPLC-UV (Purity Assay & Impurity Profile) LC_MS LC-MS (Molecular Weight Confirmation) HPLC_UV->LC_MS Confirm Peak Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) LC_MS->NMR Proceed if MW matches FTIR FTIR Spectroscopy (Functional Group Confirmation) NMR->FTIR Corroborate Structure Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) FTIR->Thermal Final Characterization

Caption: Integrated workflow for characterization of this compound.

Purity and Identification by HPLC-UV/MS

Principle and Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of this compound.[8][9] The technique separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8][10] The carboxylic acid functional group necessitates a low pH mobile phase to suppress its ionization, ensuring good peak shape and retention.[11] Coupling HPLC with mass spectrometry (LC-MS) provides unequivocal confirmation of the molecular weight of the main peak and any detected impurities.[12] Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically generates the protonated or deprotonated molecular ion, [M+H]⁺ or [M-H]⁻, with minimal fragmentation.[13][14][15][16]

Experimental Protocol: RP-HPLC-UV/MS
  • System Preparation:

    • Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions.

    • Perform a system suitability test (SST) as per ICH guidelines, checking for parameters like theoretical plates, tailing factor, and reproducibility of injections using a reference standard.[3][6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic and MS Conditions:

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[17]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress carboxylate ionization and improve peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid ensures consistent pH.
Gradient 30% B to 95% B over 20 minA gradient is used to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 254 nmWavelength for detecting aromatic systems.
Injection Vol. 10 µL
MS Ionization ESI, Negative ModeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.
MS Scan Range m/z 50 - 500Covers the expected molecular ion and potential low-mass fragments.
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak from the UV chromatogram.

    • Identity: Extract the mass spectrum for the main peak. The observed m/z for the [M-H]⁻ ion should be approximately 215.2.

Definitive Structural Elucidation by NMR Spectroscopy

Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent. The chemical shifts, coupling constants (J-values), and integration of the signals provide definitive proof of the connectivity and constitution of this compound.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and for positioning the acidic proton signal in an observable region of the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer 400 MHz or higher100 MHz or higher376 MHz or higher
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Acquisition Standard protonProton-decoupledProton-decoupled
Referencing TMS (δ 0.00) or residual solvent peakResidual solvent peak (DMSO-d₆ at δ 39.52)External standard (e.g., CFCl₃ at δ 0.00)
  • Expected Data and Interpretation:

    • ¹H NMR: Expect a complex aromatic region (approx. δ 7.4-8.2 ppm) showing signals for the 8 aromatic protons. A very broad singlet far downfield (typically > δ 12 ppm) is characteristic of the carboxylic acid proton.[18]

    • ¹³C NMR: Expect signals for all 13 carbon atoms. The carboxyl carbon should appear around δ 167 ppm.[18] The carbon directly attached to the fluorine will show a large one-bond coupling (¹JCF). Other carbons in the fluorinated ring will show smaller two- and three-bond couplings.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment.[19] The chemical shift and couplings to nearby protons (if not decoupled) can further confirm its position.

Functional Group Confirmation by FTIR Spectroscopy

Principle and Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, FTIR is used to confirm the presence of the critical carboxylic acid, aromatic C-H, and C-F functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid O-H[18]
~1700 (strong)C=O stretchCarboxylic Acid C=O[18]
3000-3100 (medium)C-H stretchAromatic C-H
1450-1600 (multiple)C=C stretchAromatic Ring
1200-1300 (strong)C-O stretchCarboxylic Acid C-O
1100-1200 (medium-strong)C-F stretchAryl-Fluoride

Thermal Properties by DSC/TGA

Principle and Rationale

Thermal analysis provides crucial information about the material's physical properties and stability.[20]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and detect other thermal events like polymorphic transitions.[21][22]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[23]

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumental Parameters:

ParameterDSCTGA
Temperature Program Ramp from 25 °C to 250 °CRamp from 25 °C to 500 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
Pan Type Vented AluminumOpen Aluminum
  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to melting. The result should align with the literature value of 223-227 °C.

    • TGA: Analyze the thermogram to identify the temperature at which significant weight loss begins, indicating the onset of thermal decomposition.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the strategic application of orthogonal analytical techniques. The workflow described herein, beginning with HPLC-MS for purity and identity, followed by NMR and FTIR for definitive structural confirmation, and concluding with thermal analysis for physicochemical properties, provides a robust and scientifically sound approach. This multi-technique methodology ensures high confidence in the quality of the material, which is essential for its intended use in research and drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][8][27]
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link][17]
  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. [Link]
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58. [Link]
  • Lo, C. M., & Chan, T. W. D. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution (pp. 1-14). Wiley-VCH. [Link][18]
  • Mant, C. T., & Hodges, R. S. (2002). Reversed-Phase High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 23-33). Humana Press. [Link]
  • LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][20]
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link][28]

Sources

Introduction: The Molecular Architecture of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

2-Fluorobiphenyl-4-carboxylic acid is a bifunctional organic compound distinguished by three key structural motifs: a rigid biphenyl core, a reactive carboxylic acid group, and a strategically placed lateral fluorine atom. The biphenyl unit provides the structural anisotropy essential for creating ordered materials. The carboxylic acid serves as a versatile chemical handle for derivatization, enabling its incorporation into larger molecular structures like esters or coordination polymers.

However, it is the fluorine substituent at the 2-position that imparts the most significant and nuanced properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, this single atom profoundly influences the electronic, steric, and intermolecular interactions of the molecule.[1][2] This guide elucidates the application of this unique molecular architecture in the fields of liquid crystals and metal-organic frameworks (MOFs), providing detailed protocols for its synthesis and characterization in these advanced materials.

Part 1: Application in High-Performance Liquid Crystal Displays

Scientific Rationale: The Critical Role of Lateral Fluorine Substitution

In the design of liquid crystals (LCs) for modern active-matrix liquid crystal displays (AM-LCDs), fluorine substitution has become an indispensable strategy.[3][4] The placement of a fluorine atom on the aromatic core of a mesogen like this compound addresses several critical performance metrics simultaneously:

  • Tuning Dielectric Anisotropy (Δε): The highly electronegative fluorine atom introduces a strong dipole moment. When positioned laterally, as in this molecule, it enhances the molecular dipole moment perpendicular to the long axis. This is instrumental in creating LCs with high positive dielectric anisotropy, which lowers the threshold voltage required to switch the display pixels.[4]

  • Enhanced Stability and Reliability: The cyano (-CN) group, previously common in LCs, has a propensity to coordinate with cationic impurities, which mobilizes ions and degrades display performance over time. Fluorine is far less coordinating, leading to a much higher Voltage Holding Ratio (VHR), a key measure of an LCD's ability to prevent flicker and image sticking.[3]

  • Modification of Mesophase Behavior: The steric effect of the lateral fluorine atom disrupts crystal packing. This often leads to a lower melting point and suppresses the formation of undesirable smectic phases, thereby widening the useful nematic phase temperature range of the material.[4]

  • Versatile Synthetic Precursor: The carboxylic acid moiety allows for straightforward esterification with various mesogenic alcohols, creating a diverse library of final liquid crystal products with tailored properties.

Application Protocol 1: Synthesis of a Fluorinated Biphenyl Ester Nematic Liquid Crystal

This protocol describes the synthesis of a representative nematic liquid crystal, 4'-pentyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate, via Steglich esterification of this compound with 4-pentylphenol.

Materials:

  • This compound

  • 4-pentylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-pentylphenol (1.05 eq) in anhydrous DCM (approx. 100 mL).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until dissolved.

  • Coupling Agent Addition: Cool the flask to 0°C using an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate (e.g., 4:1) eluent system until the starting carboxylic acid spot disappears.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure liquid crystal ester.

Scientist's Note (Causality): DCC is a classic coupling agent for forming esters from carboxylic acids and alcohols. DMAP serves as a nucleophilic catalyst that activates the carboxylic acid by forming a highly reactive intermediate, accelerating the reaction. The acidic and basic washes are crucial for removing unreacted starting materials and the DMAP catalyst, respectively.

Protocol 1a: Characterization and Validation

A successful synthesis must be validated by confirming the product's structure and characterizing its material properties.

  • Structural Confirmation (FT-IR): Acquire an FT-IR spectrum. A successful esterification is confirmed by the disappearance of the broad O-H stretching band from the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester at ~1735 cm⁻¹.[5]

  • Mesomorphic Property Analysis (DSC & POM):

    • Differential Scanning Calorimetry (DSC): Place a small sample (3-5 mg) in an aluminum DSC pan. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show peaks corresponding to phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic).[5]

    • Polarized Optical Microscopy (POM): Place a small amount of the sample on a microscope slide and cover with a coverslip. Heat the sample on a hot stage past its clearing point (isotropic liquid) and then cool slowly into the mesophase. Observe the textures through crossed polarizers. The appearance of characteristic textures, such as a schlieren or marbled texture, confirms the presence of a nematic liquid crystal phase.[6]

Data Presentation: Expected Properties

The following table summarizes hypothetical yet representative physical properties for the synthesized liquid crystal, illustrating the impact of the lateral fluorine atom.

PropertyHypothetical ValueRationale for Fluorine's Influence
Melting Point (Cr-N)~ 35 °CLowered due to steric disruption of crystal packing.[4]
Clearing Point (N-I)~ 75 °COften moderately reduced compared to non-fluorinated analogues.[7]
Dielectric Anisotropy (Δε)High Positive (+5 to +10)The lateral fluorine's dipole moment enhances Δε.[4]
Visualization: LC Synthesis & Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Characterization & Validation start Reactants: 2-F-Biphenyl-4-COOH + 4-Pentylphenol reagents DCC, DMAP in DCM start->reagents reaction Steglich Esterification (12-18h, RT) reagents->reaction workup Filtration & Aqueous Washes reaction->workup purify Column Chromatography workup->purify product Pure LC Ester purify->product ftir FT-IR Spectroscopy product->ftir dsc DSC Analysis product->dsc pom Polarized Optical Microscopy (POM) product->pom ftir_res Confirm Ester Formation ftir->ftir_res dsc_res Determine Phase Transition Temps dsc->dsc_res pom_res Identify Nematic Texture pom->pom_res

Workflow for liquid crystal synthesis and validation.

Part 2: Application as a Linker in Metal-Organic Frameworks (MOFs)

Scientific Rationale: Engineering MOF Properties with Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic "linker" molecules. Biphenyl dicarboxylic acids are excellent linkers due to their rigidity and ability to form robust, porous structures.[8] The introduction of fluorine onto the linker, as with this compound, is an advanced strategy for tuning the physicochemical properties of the resulting MOF.[9]

  • Hydrophobicity: Fluorination is a well-established method to increase the hydrophobicity of a material.[10] A MOF built with fluorinated linkers will exhibit a more water-repellent internal pore surface. This is highly desirable for applications like the separation of hydrocarbons from water or for protecting sensitive catalytic sites within the MOF from deactivation by moisture.

  • Modulation of Adsorption Properties: The electron-withdrawing nature of the fluorine atom can alter the electronic landscape of the linker, which in turn can modify the framework's affinity for certain guest molecules, impacting its performance in gas storage and separation.

  • Structural Control: The presence of fluorine can influence the coordination geometry and self-assembly process during MOF synthesis, potentially leading to novel framework topologies.[9]

Application Protocol 2: Solvothermal Synthesis of a Hydrophobic Fluorinated MOF

This protocol provides a representative method for synthesizing a zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound (H₂-FBPC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Dichloromethane (DCM)

Equipment:

  • Scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 43 mg, 0.2 mmol) and Zinc nitrate hexahydrate (e.g., 89 mg, 0.3 mmol) in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the oven to 100°C and hold for 24 hours.

  • Cooling: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Isolation:

    • Decant the mother liquor.

    • Wash the crystalline solid by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors.

    • Decant the DMF and wash with a more volatile solvent like ethanol or DCM (3 x 10 mL).

  • Activation: To remove the solvent molecules from the pores, heat the sample under high vacuum at a temperature below its decomposition point (e.g., 120°C) for 12 hours. The resulting activated MOF is ready for characterization.

Scientist's Note (Causality): The solvothermal method uses elevated temperature and pressure to drive the coordination reaction between the metal salt and the organic linker, promoting the formation of a stable, crystalline framework. The post-synthesis washing and vacuum activation steps are critical for cleaning the framework and evacuating the pores, which is essential for achieving high surface area and accessing the material's functional properties.

Protocol 2a: Characterization and Validation
  • Crystallinity Confirmation (PXRD): Analyze the activated MOF sample using Powder X-ray Diffraction (PXRD). The presence of sharp diffraction peaks indicates a highly crystalline material, confirming the successful formation of a periodic framework structure.

  • Hydrophobicity Assessment (Contact Angle):

    • Press the activated MOF powder into a smooth, flat pellet.

    • Using a contact angle goniometer, carefully place a droplet of deionized water onto the surface of the pellet.

    • Measure the angle between the pellet surface and the edge of the water droplet. A high contact angle confirms the material's hydrophobicity.

Data Presentation: Impact of Fluorination on Hydrophobicity
Linker Used in MOF SynthesisExpected Water Contact AngleInterpretation
Biphenyl-4-carboxylic acid (non-fluorinated)95° - 110°Moderately Hydrophobic
This compound > 130° Highly Hydrophobic [10]
Visualization: MOF Synthesis & Characterization Workflow

cluster_synthesis MOF Synthesis cluster_characterization Characterization & Validation start Reactants: 2-F-Biphenyl-4-COOH (Linker) + Zn(NO₃)₂ (Metal Salt) solvent Dissolve in DMF Sonication start->solvent reaction Solvothermal Reaction (100°C, 24h) solvent->reaction wash Solvent Exchange (DMF -> EtOH) reaction->wash activate Vacuum Heating (Activation) wash->activate product Activated MOF activate->product pxrd Powder X-Ray Diffraction (PXRD) product->pxrd contact Water Contact Angle Goniometry product->contact pxrd_res Confirm Crystallinity & Phase Purity pxrd->pxrd_res contact_res Quantify Hydrophobicity contact->contact_res

Workflow for fluorinated MOF synthesis and validation.

Conclusion

This compound is a powerful and versatile building block in modern material science. Its unique combination of a rigid core, a reactive functional group, and a strategically placed fluorine atom allows for the rational design of advanced materials. In liquid crystals, the lateral fluorine atom is critical for achieving the high dielectric anisotropy and operational stability required for high-performance displays. In metal-organic frameworks, it serves as an effective tool to engineer the hydrophobicity and sorption properties of the internal pore environment. The protocols and principles outlined in this guide provide a foundation for researchers to harness the unique attributes of this molecule in the development of next-generation materials.

References

  • Hird, M. (2015). Fluorine in liquid crystal design for display applications. Elsevier. [URL: https://vertexaisearch.cloud.google.
  • Brake, J. M., et al. (n.d.). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7VkrS2_Ebfh15akImSpsD4miBb_K_HI7NfMGo0Xz2e8ZusI3Y3_UdlxlKgzMfrWaHtFKU5-c9ww6Bb-RUzyeHTRrY0l29zrxKga3O7a2b16W-qWWoxaSXoGWFzum7uZrTt4=]
  • Hird, M. (2015). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate. [URL: https://www.researchgate.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b610738a]
  • Kirori, P. M., et al. (n.d.). Fluorinated liquid crystals - Properties and applications. Source not specified. [URL: https://vertexaisearch.cloud.google.
  • Walker, R., et al. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C (RSC Publishing). DOI:10.1039/D4TC03318C. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc03318c]
  • Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03165]
  • Sathish, M., et al. (2016). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace. [URL: https://typeset.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-of-nematic-liquid-crystals-utilizing-4-fluoroanisole]
  • Hsu, H. F., et al. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK5AtYNP5RKt9TkqK1IOoY0YCSiN3G2J4AWpBy3ZFlA0QVXWxyTlEYbOra1RA8TdgstfYlG4wiCGVYzEYAKP3w2EpEFGrbyeC2_l2LpNitcjwC6q4r9bWUBEfDHE6B7nRCwSzj38hpZ3VF5I2dgMnswd_2TnPWMCFnmKESuBCpPw==]
  • Keum, H. W., et al. (2012). Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds. ElectronicsAndBooks. [URL: https://electronicsandbooks.
  • Google Patents. (n.d.). CN104087309A - Fluorine-containing biphenyl acetylene liquid crystal compound and preparation method thereof. [URL: https://patents.google.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [URL: https://www.ataman-kimya.com/biphenyl-carboxylic-acid_p2983.html]
  • Gagliardi, M., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra04940j]
  • IUCr. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [URL: https://journals.iucr.org/e/issues/2019/04/00/gz5145/]
  • Ascensusspec. (n.d.). MOF Linkers with Carboxylic Acid Donor Ligands. Ascensusspec. [URL: https://www.ascensusspec.com/post/mof-linkers-with-carboxylic-acid-donor-ligands]
  • Kalenak, A. P., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. [URL: https://www.mdpi.com/2304-6740/12/9/194]
  • CD Bioparticles. (n.d.). 2d-Carboxylic MOFs Linkers. [URL: https://www.cd-bioparticles.net/products/2d-carboxylic-mofs-linkers-1426.html]
  • Bouafia, A., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. [URL: https://lilloa.org.ar/handle/20.500.14011/3364]
  • ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common... [URL: https://www.researchgate.net/figure/Various-carboxylic-acid-linkers-used-for-MOF-synthesis-and-a-common-nitrogen-linker_fig2_282324707]

Sources

Application Note: Palladium-Catalyzed Synthesis of Flurbiprofen via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Flurbiprofen

Flurbiprofen, chemically known as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1] The core structural feature of Flurbiprofen is its biaryl scaffold. The efficient and selective construction of this carbon-carbon bond between two aromatic rings represents the primary challenge in its synthesis.

Historically, methods like the Ullmann reaction were employed, but these often required harsh conditions and suffered from moderate yields.[1] The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of such molecules, offering milder conditions, higher yields, and greater functional group tolerance.[2][3] Among these, the Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has emerged as a particularly powerful and versatile tool for constructing the biaryl core of Flurbiprofen and other pharmaceuticals.[4][5][6]

This application note details a highly efficient and environmentally conscious protocol for the synthesis of Flurbiprofen using a palladium-on-carbon (Pd/C) catalyzed Suzuki-Miyaura coupling reaction in an aqueous medium.

Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., 2-(4-bromo-3-fluorophenyl)propanoic acid) to a coordinatively unsaturated Pd(0) complex. This step forms a new organopalladium(II) intermediate.[2][3] The reactivity of the halide is critical, with iodides being more reactive than bromides, followed by chlorides.

  • Transmetalation: The organopalladium(II) halide then reacts with an organoboron species (e.g., phenylboronic acid or sodium tetraphenylborate) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[3][4] The base is essential for activating the organoboron reagent.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product (Flurbiprofen). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition (R¹-X) pd2_tm R¹-Pd(II)L_n-R² pd2_oa->pd2_tm Transmetalation (R²-B(OH)₂, Base) pd2_tm->pd0 Reductive Elimination product Product (R¹-R²) pd2_tm->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Pd/C-Catalyzed Synthesis of Flurbiprofen in Water

This protocol is adapted from a highly efficient, ligand-less procedure that utilizes a heterogeneous palladium-on-carbon catalyst in water, offering significant environmental and practical advantages over methods requiring organic solvents and expensive ligands.[8] The key precursors are 4-bromo-3-fluoro-α-methylphenylacetic acid and a phenylation reagent.

Materials and Reagents
  • Precursor: 4-Bromo-3-fluoro-α-methylphenylacetic acid

  • Phenylating Agent: Sodium tetraphenylborate or Phenylboronic acid

  • Catalyst: 5% Palladium on carbon (Pd/C), 50% water wet

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: Deionized water

  • Workup Reagents: 3 M Hydrochloric acid (HCl), Tetrahydrofuran (THF)

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer with hotplate, standard glassware for extraction and filtration.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-3-fluoro-α-methylphenylacetic acid (1.00 mmol, 247 mg), sodium carbonate (2.00 mmol, 212 mg), and deionized water (10 mL).

  • Addition of Reagents: To the stirring mixture, add the phenylation agent, sodium tetraphenylborate (0.27 mmol, 92 mg). Note: Phenylboronic acid can also be used, typically at a 1.1-1.5 molar excess relative to the bromo-precursor.

  • Catalyst Addition: Finally, add the 5% Pd/C catalyst (0.05 mol%, ~2 mg of 50% wet catalyst). The low catalyst loading highlights the efficiency of this system.

  • Reaction Execution: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is typically complete within 1 hour.[8] Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Acidification: After cooling to room temperature, carefully quench the reaction by acidifying the mixture with 3 M HCl until the pH is acidic (pH ~2-3). This will precipitate the product, Flurbiprofen, as a solid.

  • Workup - Isolation: Filter the precipitate and wash thoroughly with water to remove inorganic salts. Dry the crude solid.

  • Purification: To remove the heterogeneous Pd/C catalyst, dissolve the crude product in a minimal amount of Tetrahydrofuran (THF) and filter the solution to remove the black carbon particles.

  • Final Product: Concentrate the THF solution under reduced pressure to yield Flurbiprofen as a white crystalline solid. The reported yield for this protocol is excellent, often reaching up to 98%. The product can be further purified by recrystallization if necessary. The melting point should be in the range of 110-113 °C.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification reagents 1. Charge Flask - Bromo-precursor - Na₂CO₃ - Water add_phenyl 2. Add Phenylating Agent (e.g., Ph₄BNa) reagents->add_phenyl add_catalyst 3. Add Pd/C Catalyst add_phenyl->add_catalyst reflux 4. Reflux in Water (100 °C, 1 hr) add_catalyst->reflux acidify 5. Acidify with HCl (Precipitate Product) reflux->acidify filter1 6. Filter & Wash Solid acidify->filter1 dissolve 7. Dissolve in THF filter1->dissolve filter2 8. Filter to Remove Pd/C dissolve->filter2 concentrate 9. Concentrate THF filter2->concentrate product Final Product (Pure Flurbiprofen) concentrate->product

Sources

Application Notes & Protocols: Synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of functional derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, commonly known as Flurbiprofen. The primary focus is on the strategic modification of the carboxylic acid moiety to generate esters and amides. These derivatization strategies are crucial for developing prodrugs, altering pharmacokinetic profiles, and creating novel chemical entities for therapeutic evaluation.[1][2][3] This guide details step-by-step protocols, explains the underlying chemical principles, and offers insights into the characterization and purification of the resulting compounds.

Introduction: Rationale for Derivatization

2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] While effective, its clinical use can be limited by gastrointestinal side effects, which are often attributed to the presence of the free carboxylic acid group.[1][3][4]

The strategic derivatization of this carboxylic acid group is a key methodology in medicinal chemistry to:

  • Mitigate Side Effects: Masking the acidic group can reduce direct irritation to the gastric mucosa. Ester and amide prodrugs are designed to be inactive until hydrolyzed back to the active parent drug in vivo.[2][3]

  • Enhance Bioavailability: Modification of the parent drug's lipophilicity through derivatization can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enable Targeted Delivery: Conjugating Flurbiprofen to other molecules via an amide or ester linkage can create prodrugs that release the active agent at a specific site of action.[1]

  • Generate Novel Chemical Entities: Creating a library of derivatives allows for the exploration of new pharmacological activities and structure-activity relationships (SAR).[4][5][6]

This guide will focus on the two most common and versatile derivatization pathways: esterification and amidation .

General Synthetic Workflow

The creation of Flurbiprofen derivatives follows a logical and systematic process. The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by an alcohol (for esters) or an amine (for amides). This is followed by purification to isolate the desired product and comprehensive characterization to confirm its structure and purity.

G cluster_start Starting Material cluster_activation Activation Step cluster_reaction Derivatization Reaction cluster_end Final Product Workflow Flurbiprofen Flurbiprofen (Carboxylic Acid) Activation Carboxylic Acid Activation (e.g., DCC, EDC/HOBt, SOCl₂) Flurbiprofen->Activation Esterification Ester Synthesis Activation->Esterification + Alcohol Amidation Amide Synthesis Activation->Amidation + Amine Alcohol Alcohol (R'-OH) Alcohol->Esterification Amine Amine (R'-NH₂) Amine->Amidation Purification Purification (Column Chromatography, Recrystallization) Esterification->Purification Amidation->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization Final_Ester Purified Ester Derivative Characterization->Final_Ester Final_Amide Purified Amide Derivative Characterization->Final_Amide

Caption: General workflow for Flurbiprofen derivatization.

Synthesis of Flurbiprofen Ester Derivatives

Esterification is a fundamental reaction for creating prodrugs of carboxylic acid-containing compounds. The choice of alcohol and coupling method allows for fine-tuning of properties such as lipophilicity and hydrolysis rate.[2]

Principle & Mechanistic Insight

Direct esterification of a carboxylic acid with an alcohol is typically slow and requires harsh conditions (e.g., strong acid catalyst and heat). A more efficient and widely used laboratory method involves activating the carboxylic acid with a coupling agent, such as a carbodiimide.

N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][7] This intermediate is then readily attacked by the alcohol nucleophile to form the ester, releasing N,N'-dicyclohexylurea (DCU) as a byproduct. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]

Detailed Protocol: Synthesis of Flurbiprofen Isopropyl Ester

This protocol describes the synthesis of an isopropyl ester using a DCC/DMAP coupling strategy.[2]

Materials:

  • 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Isopropyl alcohol (Propan-2-ol)

  • Dichloromethane (DCM), anhydrous

  • 5% Acetic Acid solution

  • 1% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Flurbiprofen (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add isopropyl alcohol (1.1 eq), DCC (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the Flurbiprofen starting material. A white precipitate of DCU will form as the reaction proceeds.

  • Work-up (Part 1 - Filtration): Once the reaction is complete (typically 4-12 hours), filter the mixture through celite or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up (Part 2 - Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 5% acetic acid solution.

    • Wash with water, then 1% NaOH solution.

    • Wash again with water until the aqueous layer is neutral.

    • Finally, wash with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[2]

Characterization and Data

The identity and purity of the synthesized esters must be confirmed using standard analytical techniques.

Derivative Structure Typical Yield (%) Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
Flurbiprofen C₁₅H₁₃FO₂-~12.0 (s, 1H, -COOH), 7.5-7.2 (m, 8H, Ar-H), 3.7 (q, 1H, -CH), 1.5 (d, 3H, -CH₃)~3000 (broad, O-H), ~1700 (C=O, acid)
Methyl Ester C₁₆H₁₅FO₂>907.5-7.2 (m, 8H, Ar-H), 3.7 (q, 1H, -CH), 3.6 (s, 3H, -OCH₃), 1.5 (d, 3H, -CH₃)~1735 (C=O, ester), No broad O-H
Isopropyl Ester C₁₈H₁₉FO₂~855.0 (sept, 1H, -OCH(CH₃)₂), 7.5-7.2 (m, 8H, Ar-H), 3.7 (q, 1H, -CH), 1.5 (d, 3H, -CH₃), 1.2 (d, 6H, -OCH(CH₃)₂)~1730 (C=O, ester), No broad O-H
Benzyl Ester C₂₂H₁₉FO₂~887.5-7.2 (m, 13H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 3.8 (q, 1H, -CH), 1.5 (d, 3H, -CH₃)~1735 (C=O, ester), No broad O-H

Note: NMR data are illustrative and actual chemical shifts may vary based on solvent and instrument.

Synthesis of Flurbiprofen Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of Flurbiprofen to various amines, including amino acids, to create diverse derivatives.[1][3] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[8] Therefore, coupling agents are essential.

Principle & Mechanistic Insight

Modern amide synthesis relies on peptide coupling reagents that activate the carboxylic acid. A widely used and efficient system is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .[9]

The mechanism proceeds as follows:

  • EDC reacts with the carboxylic acid group of Flurbiprofen to form the reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with this intermediate to form an activated HOBt-ester. This step is crucial as it prevents side reactions and racemization (if the alpha-carbon were chiral and susceptible).

  • The amine nucleophile then attacks the activated HOBt-ester, which is a superior acylating agent, to form the stable amide bond, releasing HOBt and the water-soluble EDC urea byproduct.[9]

This method is valued for its mild reaction conditions and the ease of removing the byproduct during aqueous work-up.[9]

G Flurb_COOH Flurbiprofen (R-COOH) Intermediate1 O-Acylisourea Intermediate Flurb_COOH->Intermediate1 + EDC EDC EDC HOBt HOBt Intermediate2 Activated HOBt-Ester Amine Amine (R'-NH₂) Product Flurbiprofen Amide (R-CONHR') Intermediate1->Intermediate2 + HOBt - Urea Intermediate2->Product + Amine (R'-NH₂) Byproduct Water-Soluble Urea Byproduct

Caption: EDC/HOBt mediated amide coupling mechanism.

Detailed Protocol: Synthesis of N-Benzylflurbiprofenamide

This protocol details the coupling of Flurbiprofen with benzylamine.

Materials:

  • 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • Acetonitrile (MeCN), anhydrous, or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 10% Citric Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Flurbiprofen (1.0 eq), EDC (1.1 eq), and HOBt (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.[9]

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt-ester.[9]

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-72 hours, monitoring by TLC until the starting material is consumed.[9]

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Work-up (Extraction): Dissolve the residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 10% citric acid solution (2x)

    • Saturated NaHCO₃ solution (2x)

    • Water (2x)

    • Brine (2x)[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to give the crude amide.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Characterization and Data

Confirmation of amide formation is critical and is typically achieved through spectroscopic analysis.

Derivative Structure Typical Yield (%) Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
N-Benzyl Amide C₂₂H₂₀FNO~60-80~10.4 (s, 1H, -NH), 7.5-7.2 (m, 13H, Ar-H), 4.0 (q, 1H, -CH), 1.5 (d, 3H, -CH₃)~3280 (N-H stretch), ~1670 (C=O, Amide I)
N-Phenethyl Amide C₂₃H₂₂FNO~70-85~8.0 (t, 1H, -NH), 7.5-7.1 (m, 13H, Ar-H), 3.6 (q, 1H, -CH), 3.3 (q, 2H, -NHCH₂), 2.7 (t, 2H, -CH₂Ph), 1.4 (d, 3H, -CH₃)~3300 (N-H stretch), ~1640 (C=O, Amide I)

Note: NMR and IR data are illustrative. The presence of the N-H signal in both NMR and IR spectra, along with the characteristic amide C=O stretch (Amide I band), is strong evidence of successful synthesis.[9]

Safety and Handling

  • Flurbiprofen and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Coupling agents like DCC and EDC are sensitizers and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents such as DCM and acetonitrile are volatile and flammable. All operations should be conducted in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The derivatization of 2-(2-fluoro-4-biphenylyl)propionic acid via esterification and amidation represents a powerful and versatile strategy in drug discovery and development. The protocols outlined in this guide, utilizing common and efficient coupling agents like DCC and EDC/HOBt, provide a reliable foundation for synthesizing a wide array of derivatives. Proper purification and rigorous analytical characterization are paramount to ensuring the quality and validity of the compounds prepared for further biological and pharmacological evaluation.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie, 60(3), 175-80. [Link]
  • Ivanov, I., Manolov, S., Bojilov, D., et al. (2024).
  • Sanna, M. D., Cichero, E., Fossa, P., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-953. [Link]
  • Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie, 60(3), 175-80. [Link]
  • Bansal, R., & Sharma, D. (2010). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Pharmaceutical Sciences, 72(3), 323-328. [Link]
  • Mishra, R., Singh, J., & Kumar, A. (2010). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Química Nova, 33(1), 88-94. [Link]
  • LibreTexts Chemistry. (2023).
  • Charville, H., Jackson, D., Hodges, G., et al. (2006). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
  • Khan, I., Ibrar, A., Zaib, S., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 5(4), 1840-1850. [Link]
  • Zhang, Y., Wang, F., & Wu, X. (2010). Analysis of flurbiprofen, ketoprofen and etodolac enantiomers by pre-column derivatization RP-HPLC and application to drug-protein binding in human plasma. Journal of the Chinese Chemical Society, 57(5), 1022-1028. [Link]
  • ResearchGate. (2005). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)

Sources

Application Notes & Protocols: Formulation of Agrochemicals Using 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AGCHEM-FBCA-202601

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the development of stable and efficacious agrochemical formulations utilizing 2-Fluorobiphenyl-4-carboxylic acid as the active ingredient (AI). The unique physicochemical properties of this compound, including its solid state and fluorinated biphenyl structure, present specific challenges and opportunities in formulation design. This guide moves beyond standard templates to offer an in-depth, causality-driven approach to creating Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG). Each section includes the scientific rationale behind component selection, detailed step-by-step laboratory protocols, and critical quality control parameters to ensure a self-validating and robust development process.

Introduction: The Potential of this compound in Agrochemicals

This compound (CAS No: 137045-30-8) is an aromatic carboxylic acid distinguished by a fluorine substituent, a feature known to enhance the biological efficacy of agrochemicals.[1][2] The introduction of fluorine into a molecule can modify its binding to target enzymes, improve transport to the site of action, and block metabolic deactivation, making it a valuable moiety in the design of modern pesticides.[3][4] As an impurity of the anti-inflammatory drug Flurbiprofen, its synthesis and properties are well-documented, but its potential as a primary agrochemical active ingredient remains an area of active development.[5][]

Physicochemical Properties of this compound:

Property Value Significance in Formulation
CAS Number 137045-30-8 Unique identifier for regulatory and procurement purposes.
Molecular Formula C₁₃H₉FO₂ Used for calculating concentrations and active ingredient loading.
Molecular Weight 216.21 g/mol Essential for molar calculations and formulation stoichiometry.
Physical Form Solid Dictates the choice of formulation type (e.g., SC, WG, or solution-based EC).

| Melting Point | 223-227 °C[5] | High melting point indicates good thermal stability, suitable for energy-intensive processes like spray drying for WGs.[7] |

The primary challenge in harnessing its potential lies in formulation. Raw active ingredients are rarely suitable for direct application; they must be processed into a formulation that ensures stability, enhances biological activity, and provides safety and convenience for the end-user.[] This guide details the methodologies to convert solid this compound into effective, field-ready products.

The Formulation Development Workflow: A Strategic Overview

A successful formulation is not a singular protocol but a systematic process of selection, optimization, and validation. The causality behind experimental choices is paramount. For instance, the decision to pursue an SC over an EC is directly dictated by the AI's low solubility in cost-effective, environmentally benign solvents.

G cluster_0 Phase 1: Characterization & Selection cluster_1 Phase 2: Lab-Scale Development cluster_2 Phase 3: Optimization & Validation AI_Char AI Physicochemical Characterization (Solubility, MP, pKa) Form_Select Formulation Type Selection (EC, SC, WG) AI_Char->Form_Select Dictates Excipient_Screen Excipient Screening (Solvents, Surfactants, Dispersants) Form_Select->Excipient_Screen Proto_Dev Prototype Formulation Excipient_Screen->Proto_Dev PhysChem_Test Initial Physicochemical Testing (pH, Viscosity) Proto_Dev->PhysChem_Test Optimization Performance Optimization (Particle Size, Emulsion) PhysChem_Test->Optimization Stability Accelerated & Long-Term Stability Studies Optimization->Stability Final_Form Final Formulation Protocol Stability->Final_Form

Caption: General workflow for agrochemical formulation development.

Formulation Type 1: Emulsifiable Concentrate (EC)

Principle and Rationale

An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible solvent system containing emulsifiers.[9][10] Upon dilution with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[11] This formulation type is advantageous for its ease of manufacture and good biological activity.[11] For a solid AI like this compound, the primary hurdle is identifying a suitable solvent system that can dissolve the AI at the target concentration and is compatible with effective emulsifiers.[10]

Key Components & Example Formulation
ComponentRoleTypical % (w/w)Example Substance
This compoundActive Ingredient10 - 25%-
Aromatic SolventSolvent for AI50 - 80%Aromatic 150 or 200
Anionic EmulsifierEmulsion formation & stability3 - 7%Calcium Dodecylbenzene Sulfonate (CaDDBSA)[12]
Non-ionic EmulsifierEmulsion stability (steric hindrance)3 - 7%Ethoxylated Alcohol or Nonylphenol Ethoxylate[12]
Stabilizer (optional)Prevents degradation0 - 2%Epoxidized soybean oil
Experimental Protocol: EC Formulation Development

Objective: To develop a 20% (w/w) EC formulation of this compound.

Step 1: Solvent Screening (Critical Prerequisite)

  • Weigh 2.0 g of this compound into several glass vials.

  • Add 8.0 g of various candidate solvents (e.g., Aromatic 150, cyclohexanone, N-methyl-2-pyrrolidone) to each vial.

  • Seal the vials and place them on a magnetic stirrer or shaker at room temperature (20-25°C) for 24 hours.

  • Visually inspect for complete dissolution. If not fully dissolved, gently warm the solution (e.g., to 40°C) to assess temperature effect on solubility.

  • Causality: This step is essential. If a cost-effective, regulatory-approved solvent cannot dissolve the AI to the target concentration, an EC formulation is not viable, and an SC or WG should be pursued.[12]

Step 2: Emulsifier System Selection

  • Once a suitable solvent is identified, prepare the AI concentrate by dissolving 20 g of the AI in 70 g of the chosen solvent.

  • Prepare a series of emulsifier blends. A common starting point is to vary the ratio of anionic (CaDDBSA) to non-ionic (e.g., NPE-6 and NPE-30 blend) surfactants.[12]

  • Add 10 g of each emulsifier blend to the 90 g AI concentrate to create 100 g prototype formulations.

Step 3: Formulation and Initial Testing

  • To prepare the final formulation, add the AI to the solvent and mix until fully dissolved.

  • Add the pre-blended emulsifiers to the solution and mix until a clear, homogeneous liquid is formed.[13]

  • Emulsion Stability Test (Self-Validation):

    • Add 1 mL of the EC formulation to 99 mL of standard hard water (e.g., 342 ppm) in a graduated cylinder.[12]

    • Invert the cylinder 10 times and allow it to stand undisturbed.

    • Observe the spontaneity of emulsion formation (should look like milk) and measure any separation (creaming or sedimentation) at 30 minutes, 1 hour, and 24 hours.[12] A stable formulation will show minimal to no separation.

G Solvent_Screen Step 1: Identify Effective Solvent for AI AI_Dissolve Step 2: Dissolve AI in Chosen Solvent Solvent_Screen->AI_Dissolve Emulsifier_Add Step 3: Add Anionic & Non-ionic Emulsifiers AI_Dissolve->Emulsifier_Add Homogenize Step 4: Mix to Form Homogeneous Concentrate Emulsifier_Add->Homogenize QC_Test Step 5: QC Test (Emulsion Stability) Homogenize->QC_Test

Caption: Workflow for preparing an Emulsifiable Concentrate (EC).

Formulation Type 2: Suspension Concentrate (SC)

Principle and Rationale

A Suspension Concentrate (SC), or flowable, is a stable dispersion of a solid active ingredient in a liquid phase, typically water.[14][15] This formulation type is ideal for AIs that are solid and have low solubility in water and common organic solvents, making it a prime candidate for this compound.[16] The key to a successful SC is milling the AI to a fine particle size (typically < 10 µm) and using wetting and dispersing agents to prevent agglomeration and settling.[14][16]

Key Components & Example Formulation
ComponentRoleTypical % (w/w)Example Substance
This compoundActive Ingredient20 - 50%-
WaterContinuous Phase40 - 65%Deionized Water
Wetting AgentAids dispersion of AI in water1 - 3%Sodium Lignosulfonate
Dispersing AgentPrevents particle agglomeration2 - 5%Anionic polymer (e.g., polycarboxylate)[14]
AntifreezePrevents freezing5 - 10%Propylene Glycol
ThickenerPrevents settling during storage0.1 - 0.4%Xanthan Gum[16]
Antifoam AgentPrevents foaming during production/dilution0.1 - 0.5%Silicone-based defoamer
PreservativePrevents microbial growth0.1 - 0.2%Proxel GXL
Experimental Protocol: SC Formulation Development

Objective: To develop a 40% (w/w) SC formulation of this compound.

Step 1: Preparation of the Aqueous Phase

  • In a suitable beaker, add 45 g of water, 8 g of propylene glycol, and 0.2 g of preservative.

  • Slowly add 0.2 g of Xanthan gum while mixing with a high-shear mixer until fully hydrated and a viscous solution is formed.

  • Add 2 g of wetting agent and 4 g of dispersing agent and mix until dissolved. Add 0.3 g of antifoam agent.

Step 2: Creation of the Mill Base

  • Slowly add 40 g of this compound powder to the aqueous phase under continuous stirring to create a slurry, known as the mill base.

Step 3: Wet Milling (Critical Step)

  • Transfer the mill base to a laboratory bead mill.

  • Mill the suspension until the desired particle size distribution is achieved. The target is typically a D90 (90% of particles are below this size) of less than 10 µm.

  • Causality: This step is crucial for the physical stability of the SC.[15] Large particles will settle quickly (Stokes' Law), leading to caking and a non-usable product. Particle size must be monitored throughout the milling process using laser diffraction analysis.

Step 4: Finalization and Quality Control

  • After milling, transfer the SC to a storage container.

  • QC Checks (Self-Validation):

    • Particle Size Analysis: Confirm D90 < 10 µm.

    • Viscosity: Measure using a viscometer. The viscosity should be high enough to prevent settling but low enough to be pourable.

    • Suspensibility: Dilute the SC in standard hard water and measure the amount of active ingredient that remains in suspension after 30 minutes.

G Aqueous_Phase Step 1: Prepare Aqueous Phase (Water, Glycol, Thickeners) Mill_Base Step 2: Add AI to Aqueous Phase to Create Mill Base Aqueous_Phase->Mill_Base Wet_Mill Step 3: Wet Mill to Reduce Particle Size (D90 < 10µm) Mill_Base->Wet_Mill QC_Test Step 4: QC Checks (Viscosity, Particle Size, Suspensibility) Wet_Mill->QC_Test

Caption: Workflow for preparing a Suspension Concentrate (SC).

Formulation Type 3: Water-Dispersible Granules (WG)

Principle and Rationale

Water-Dispersible Granules (WG) are solid, non-dusty granules that readily disintegrate and disperse in water to form a fine particle suspension, similar to an SC.[7] This formulation offers advantages in safety (no dust or flammable solvents), packaging, and storage stability.[15][17] The manufacturing process typically involves wet-milling a slurry (similar to an SC) and then granulating it, often through spray drying.[7]

Key Components & Example Formulation
ComponentRoleTypical % (w/w)Example Substance
This compoundActive Ingredient50 - 80%-
Dispersing AgentAids granule disintegration and particle dispersion5 - 10%Lignosulfonate salt or Polycarboxylate
Wetting AgentAllows water to penetrate the granule2 - 4%Sodium alkylnaphthalenesulfonate
Binder / FillerEnsures granule integrityUp to 100%Kaolin clay, lactose
Antifoam AgentProcess aid0 - 0.5%Silicone-based defoamer
Experimental Protocol: WG Formulation (Spray Drying Method)

Objective: To develop a 70% (w/w) WG formulation of this compound.

Step 1: Slurry Preparation

  • Prepare a concentrated aqueous slurry. In a beaker, combine 70 g of this compound, 8 g of a dispersing agent, 3 g of a wetting agent, and 19 g of water.

  • Homogenize this mixture using a high-shear mixer.

  • Causality: The slurry must be stable and have the correct viscosity to be pumpable and atomizable in the spray dryer.[7]

Step 2: Wet Milling

  • Just as with an SC, the particle size of the AI in the slurry is critical for the final performance of the WG upon dilution.

  • Mill the slurry in a bead mill to achieve a target particle size of D90 < 10 µm.[7]

Step 3: Spray Drying (Granulation)

  • Feed the milled slurry into a laboratory spray dryer.

  • The slurry is atomized into fine droplets inside a heated chamber. The water evaporates rapidly, leaving behind solid, spherical granules.

  • Causality: The inlet and outlet temperatures must be carefully controlled. The inlet temperature must be high enough to evaporate the water but not so high as to degrade the AI (the high melting point of this compound is a significant advantage here).[7]

Step 4: Finalization and Quality Control

  • Collect the dried granules from the cyclone of the spray dryer.

  • QC Checks (Self-Validation):

    • Dispersibility & Suspensibility: Test how well the granules disperse in water and how long the particles remain suspended.

    • Attrition Resistance: Measure the dustiness of the granules to ensure they are robust for transport and handling.

    • Moisture Content: Should typically be between 1-2%.[18]

G Slurry_Prep Step 1: Prepare Concentrated Aqueous Slurry of AI and Dispersants Wet_Mill Step 2: Wet Mill Slurry to Reduce Particle Size (D90 < 10µm) Slurry_Prep->Wet_Mill Spray_Dry Step 3: Atomize and Dry Slurry in Spray Dryer to Form Granules Wet_Mill->Spray_Dry QC_Test Step 4: QC Checks (Dispersibility, Attrition, Moisture Content) Spray_Dry->QC_Test

Caption: Workflow for preparing Water-Dispersible Granules (WG).

Quality Control: Stability Testing Protocols

Stability testing is a mandatory part of the development process to establish the product's shelf-life and ensure it remains safe and effective under various storage conditions.[19][20] During storage, products can undergo physical and chemical changes that negatively impact performance.[19][]

Stability Study Conditions
Study TypeStandard ConditionDurationPurpose
Accelerated Storage 54°C ± 2°C[19]14 DaysTo rapidly assess chemical degradation and major physical changes to predict long-term stability.[]
Low Temperature 0°C ± 2°C[]7 DaysTo assess physical stability of liquid formulations (EC, SC), checking for crystallization, phase separation, or viscosity changes.[]
Long-Term (Real-Time) 25°C ± 2°C[]≥ 2 YearsTo determine the actual shelf-life of the product under normal storage conditions.[19]
Protocol for a Stability Study
  • Prepare a sufficient quantity of the final, optimized formulation.

  • Package the formulation in commercial-intent packaging material.

  • Place the packages in controlled environmental chambers set to the conditions outlined in the table above.

  • At specified time points (e.g., Time 0, 14 days for accelerated; 0, 3, 6, 12, 24 months for long-term), remove samples for analysis.

  • Analytical Tests: Perform a full suite of physicochemical tests at each time point and compare to the Time 0 results.[]

    • Active Ingredient Assay: To check for chemical degradation (HPLC is a common technique).[19]

    • Physical Appearance: Note any changes in color, phase separation, or crystal growth.

    • pH and Viscosity (for EC/SC).

    • Emulsion/Dispersion Stability.

    • Particle Size Distribution (for SC/WG).

  • Acceptance Criteria: The formulation is considered stable if the tested properties remain within pre-defined specification limits throughout the study period.

Conclusion

The successful formulation of this compound requires a methodical approach grounded in the physicochemical properties of the active ingredient. Its solid, high-melting-point nature makes it an excellent candidate for high-load Suspension Concentrates (SC) and Water-Dispersible Granules (WG), which offer significant safety and environmental advantages over solvent-based systems. While an Emulsifiable Concentrate (EC) is possible, it is contingent on finding an economically and regulatorily viable solvent. The protocols and workflows detailed in this guide provide a robust framework for developing physically and chemically stable formulations. Rigorous, self-validating quality control, particularly in particle size management and stability testing, is non-negotiable for bringing a successful product to market.

References

  • Hocking, D. (n.d.). Formulation - Agro Chemicals: How To Develop A Suspension Concentrate (SC) Formulation.
  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
  • Patsnap. (2024). Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka.
  • EPP Ltd. (n.d.). Stability Study Testing.
  • CEMAS. (n.d.). Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries.
  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
  • Hocking, D. (n.d.). Formulation - Agro Chemicals: Experimental Design: Extruded Granule Formulation Development.
  • J&K Scientific. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid | 1841-57-2.
  • Google Patents. (n.d.). EP1974609A1 - Method for manufacturing water dispersible granules (WG).
  • Hocking, D. (n.d.). Formulation - Agro Chemicals: To Develop An Emulsifiable Concentrate (EC) Formulation.
  • SBR International. (2024). Suspension Concentrate (SC) Formulation.
  • Google Patents. (n.d.). US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds.
  • Lankem. (2023). Emulsifiable Concentrates for Agrochemical Applications.
  • European Patent Office. (n.d.). Formulations of water-dispersible granules and process for preparation thereof.
  • Patsnap. (2024). How Carboxylic Acid Advances Sustainable Agricultural Practices?. Patsnap Eureka.
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Request PDF.
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • National Center for Biotechnology Information. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

Sources

Application Note & Protocol: 2-Fluorobiphenyl-4-carboxylic Acid as a Foundational Precursor for the Synthesis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), from precursors structurally related to 2-Fluorobiphenyl-4-carboxylic acid. We will explore the chemical logic and provide step-by-step protocols for the transformation of key intermediates into the final active pharmaceutical ingredient (API). Furthermore, this guide outlines validated analytical methodologies for the characterization and quality control of the synthesized Flurbiprofen, ensuring high purity and adherence to pharmacopeial standards.

Introduction: The Significance of Flurbiprofen and its Synthesis

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenyl)propionic acid, is a well-established NSAID used for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Its therapeutic effect is derived from the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are crucial for the biosynthesis of prostaglandins that mediate inflammation and pain.[3] The enantiopure (S)-enantiomer exhibits significantly higher anti-inflammatory activity.[4]

The molecular architecture of Flurbiprofen, characterized by a fluorinated biphenyl core with a propionic acid side chain, necessitates a multi-step synthetic approach. While various synthetic routes have been developed, many converge on the formation of the biphenyl structure and the subsequent introduction of the propionic acid moiety.[5] this compound represents a key structural motif and a valuable intermediate in the conceptual design of Flurbiprofen synthesis.[6] Its structure embodies the core biphenyl and carboxylic acid functionalities, making it a critical reference compound and potential advanced intermediate. This application note will detail a robust and logical synthetic pathway starting from a related precursor, 4-bromo-2-fluorobiphenyl, and will also cover the essential analytical techniques for product validation.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is fundamental for successful synthesis and analysis.

PropertyThis compoundFlurbiprofen
Molecular Formula C₁₃H₉FO₂[7]C₁₅H₁₃FO₂
Molecular Weight 216.21 g/mol [8]244.26 g/mol
CAS Number 137045-30-8[7]5104-49-4[1]
Appearance SolidWhite or almost white crystalline powder[4]
Melting Point 223-227 °C[9]114-117 °C[4]
Solubility Insoluble in water, soluble in organic solvents.Practically insoluble in water, freely soluble in most organic solvents.[4]

Synthetic Protocol: From Biphenyl Precursor to Flurbiprofen

The following protocol outlines a reliable and scalable synthesis of Flurbiprofen. The chosen pathway emphasizes operational simplicity and high yield, utilizing a Grignard reaction for the key C-C bond formation.

Overall Synthetic Workflow

The synthesis is a two-step process starting from 4-bromo-2-fluorobiphenyl. The first step involves the formation of a Grignard reagent, which then reacts with sodium 2-bromopropionate in the presence of a transition metal catalyst to yield the sodium salt of Flurbiprofen. The final step is the acidification to obtain pure Flurbiprofen.[10]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Bromo-2-fluorobiphenyl D Grignard Reagent Formation (in THF) A->D B Magnesium Turnings B->D C Sodium 2-bromopropionate E Catalytic Coupling Reaction (with CoCl2 catalyst) C->E D->E Intermediate: Grignard Reagent F Acidification (with HCl) E->F Intermediate: Sodium Flurbiprofen G Flurbiprofen F->G

Caption: Synthetic workflow for Flurbiprofen.

Step 1: Grignard Reagent Formation and Catalytic Coupling

Causality: This step is critical for forming the carbon-carbon bond that attaches the propionic acid side chain to the biphenyl core. The use of magnesium creates a highly nucleophilic organometallic intermediate (Grignard reagent) from the relatively inert aryl bromide. A transition metal salt, such as cobalt(II) chloride, is employed to catalyze the subsequent coupling reaction with sodium 2-bromopropionate, ensuring efficiency and minimizing side reactions.[10]

Materials & Equipment:

  • 4-bromo-2-fluorobiphenyl

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal)

  • Cobalt(II) chloride hexahydrate

  • Sodium 2-bromopropionate

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle and magnetic stirrer

Protocol:

  • To a dry three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.05 eq) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Heat the mixture to 60-65°C.

  • Slowly add a solution of 4-bromo-2-fluorobiphenyl (1.0 eq) in anhydrous THF via the dropping funnel. Maintain the temperature at 60-70°C.

  • Continue stirring at this temperature until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Prepare a solution of cobalt(II) chloride hexahydrate (catalytic amount, e.g., 0.01 eq) in THF and add it to the Grignard reagent.

  • Immediately following the catalyst addition, add sodium 2-bromopropionate (1.1 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction mixture will contain the sodium salt of Flurbiprofen.[10]

Step 2: Acidification and Isolation of Flurbiprofen

Causality: The product of the first step is the sodium salt of Flurbiprofen, which is soluble in the aqueous phase during workup. Acidification is necessary to protonate the carboxylate anion, rendering the Flurbiprofen molecule neutral and causing it to precipitate out of the aqueous solution, allowing for its isolation by filtration.

Materials & Equipment:

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Toluene (for extraction)

  • Sodium sulfate (anhydrous)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Crystallization dish

Protocol:

  • Carefully quench the reaction mixture from Step 1 by slowly adding it to a beaker of cold water with stirring.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • To the aqueous layer containing the sodium salt, add toluene.

  • Slowly add concentrated HCl with vigorous stirring until the pH of the aqueous layer is in the range of 1-2.[11]

  • A white solid (Flurbiprofen) will precipitate.

  • Separate the layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude Flurbiprofen.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or benzene/petroleum ether) to obtain pure Flurbiprofen.[10]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the synthesized Flurbiprofen is paramount. A combination of chromatographic and titrimetric methods is recommended for comprehensive quality control.

Analytical Workflow Overview

Analytical_Workflow A Synthesized Flurbiprofen B Purity & Assay (HPLC) A->B C Bulk Purity Assay (Acid-Base Titration) A->C D Identity Confirmation (Spectroscopy: NMR, MS) A->D E Final Quality Report B->E C->E D->E

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is a powerful technique for separating Flurbiprofen from any unreacted starting materials, by-products, or degradation products. The method's high sensitivity and specificity make it ideal for determining purity and for quantitative assay against a reference standard.[12][13]

ParameterRecommended Conditions
Column C18 (e.g., Gemini C18, 5 µm, 4.6 x 250 mm)[12]
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5) (60:40, v/v)[14]
Flow Rate 1.0 mL/min[12][14]
Detection UV at 247 nm[12] or 254 nm[14]
Injection Volume 10 µL[14]
Column Temperature Ambient or controlled at 25°C

Protocol:

  • Standard Preparation: Accurately weigh and dissolve Flurbiprofen reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Flurbiprofen in the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity and assay of the synthesized sample by comparing the peak area with the calibration curve generated from the reference standards. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[13]

Acid-Base Titration for Bulk Purity Assay

Principle: As a carboxylic acid, Flurbiprofen can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide. This method is simple, rapid, and economical for determining the purity of the bulk drug substance.

Protocol:

  • Accurately weigh about 250-300 mg of the synthesized Flurbiprofen.

  • Dissolve the sample in approximately 25 mL of methanol, followed by the addition of 25 mL of distilled water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 N sodium hydroxide until a persistent pale pink endpoint is observed.

  • Calculate the purity based on the volume of titrant consumed. Each mL of 0.1 N sodium hydroxide is equivalent to 24.426 mg of Flurbiprofen.

Scientific Integrity and Trustworthiness

  • Expertise & Rationale: The selection of the Grignard-based synthesis is rooted in its reliability for forming aryl-alkyl C-C bonds, a cornerstone of modern organic synthesis. The use of THF as a solvent is critical as it solvates the Grignard reagent, preventing its precipitation and maintaining its reactivity. The catalytic role of cobalt(II) chloride is to facilitate the cross-coupling, a well-documented principle in organometallic chemistry that enhances reaction rates and yields.

  • Self-Validating Protocols: The analytical protocols described are designed to be self-validating. The HPLC method provides an orthogonal check on the titrimetric assay. While titration gives an overall purity value based on acidic content, HPLC can resolve and quantify individual impurities, providing a more detailed purity profile. Agreement between these two methods provides high confidence in the quality of the synthesized material.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Always use from a freshly opened container or test for peroxides before use.

  • Magnesium Turnings: Flammable solid. Handle away from sources of ignition.

  • 4-bromo-2-fluorobiphenyl: Irritant. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid (Concentrated): Highly corrosive. Handle with extreme care.

References

  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. (n.d.). National Institutes of Health.
  • A Process For Obtaining Flurbiprofen With High Purity. (n.d.). Quick Company.
  • Quantitative determination of flurbiprofen in both bulk and formulations using acid-base titration. (n.d.). International Journal of Pharmacy.
  • A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. (n.d.). PMC - PubMed Central.
  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. (2022). DergiPark.
  • Method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. (n.d.). International Journal of Pharmacy.
  • Method for synthesis of flurbiprofen. (n.d.). Google Patents.
  • Stereospecific High-Performance Liquid Chromatographic Analysis of Flurbiprofen: Application to Pharmacokinetic Studies. (n.d.). PubMed.
  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (n.d.). PMC - PubMed Central.
  • Synthesis of flurbiprofen–antioxidant mutual prodrugs. (n.d.). ResearchGate.
  • Preparation method of flurbiprofen. (n.d.). Eureka | Patsnap.
  • Method for preparing flurbiprofen. (n.d.). Google Patents.
  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units.
  • (PDF) 89- Flurbiprofen, Comprehensive Profile. (n.d.). ResearchGate.
  • Preparation method of flurbiprofen. (n.d.). Google Patents.
  • "Process For Preparation Of Flurbiprofen". (n.d.). Quick Company.
  • Exploration of the Separation Mechanism of Flurbiprofen and Nimesulide Utilizing RP-HPLC. (n.d.). Baghdad Science Journal.
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). PubMed Central.
  • process for manufacture of 2-(2-fluorobiphenyl) propionic acid (flurbiprofen). (n.d.). Indian Patents.
  • What is the mechanism of Flurbiprofen?. (2024). Patsnap Synapse.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you improve yields, minimize impurities, and overcome common hurdles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen[1][2]. The construction of its biaryl core is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[5] While powerful, this reaction is sensitive to a variety of parameters, and the presence of the fluorine atom and carboxylic acid group introduces specific challenges that require careful optimization.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Troubleshooting Guide & FAQs

FAQ 1: I'm setting up my Suzuki-Miyaura coupling for the first time. What are the most critical parameters to control for a successful reaction?

This is an excellent starting point. For a robust and high-yielding Suzuki-Miyaura coupling to synthesize this compound, you must meticulously control four key areas: the choice of reactants, the catalyst/ligand system, the base, and the reaction conditions.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[5] Each parameter you choose directly impacts the efficiency of these steps.

Here is a logical workflow for setting up your reaction:

Suzuki_Coupling_Workflow cluster_reactants 1. Reactant Selection cluster_catalyst 2. Catalyst System Reactants Choose Coupling Partners: - Aryl Halide (e.g., 4-Bromo-3-fluorobenzoic acid) - Boronic Acid (e.g., Phenylboronic acid) Catalyst Select Pd Source & Ligand: - Pd(OAc)2 or Pd2(dba)3 - Phosphine Ligand (e.g., SPhos, RuPhos) Reactants->Catalyst Critical for oxidative addition Base Choose Base: - K2CO3, Cs2CO3, or K3PO4 Catalyst->Base Base activates boronic acid for transmetalation Solvent Select Solvent System: - Toluene/Water, Dioxane/Water Temp_Time Set Temp & Time: - e.g., 80-100 °C, 12-24h Degas Thoroughly Degas Solvent Solvent->Degas Inert Run under Inert Atmosphere (N2/Ar) Monitor Monitor by TLC/LC-MS

Caption: Key decision workflow for Suzuki-Miyaura coupling setup.

Troubleshooting Q2: My reaction yield is very low. What are the most likely causes?

Low yield is a common frustration. Let's break down the potential culprits systematically.

A. Inefficient Catalyst Activity

  • Problem: The Palladium catalyst is the engine of your reaction. If it's inactive or degraded, the reaction will stall. Oxygen is a primary poison for the active Pd(0) species.

  • Solution:

    • Degassing: Ensure your solvent is rigorously degassed before adding the catalyst. Methods like "freeze-pump-thaw" (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes are crucial.

    • Ligand Choice: For electron-poor or sterically hindered substrates, like those containing fluorine atoms, bulky, electron-rich phosphine ligands are often necessary.[3] Standard ligands like PPh₃ may be insufficient. Consider more advanced ligands.

    • Pre-catalyst vs. Active Catalyst: Remember that sources like Pd(OAc)₂ or PdCl₂(dppf) are pre-catalysts that must be reduced in situ to the active Pd(0) state. If this reduction fails, the cycle never starts.

B. Poor Transmetalation

  • Problem: The transfer of the organic group from boron to palladium (transmetalation) requires activation of the boronic acid by a base.[6] If the base is too weak, insoluble, or insufficient, this step becomes the rate-limiting bottleneck.

  • Solution:

    • Base Strength & Solubility: While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially with challenging substrates.[3][7] The enhanced solubility of cesium salts in organic solvents can be advantageous.

    • Aqueous Conditions: The reaction often benefits from biphasic conditions (e.g., Toluene/Water or Dioxane/Water).[8] Water helps dissolve the inorganic base, facilitating its interaction with the organoboron species at the interface.

C. Competing Side Reactions

  • Problem: Your starting materials might be consumed in non-productive pathways.

  • Solution:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, destroying your boronic acid. It is often exacerbated by high temperatures and prolonged reaction times. Ensure your starting materials are dry and the reaction is not heated excessively for too long.

    • Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct.[7] This is often a sign of slow transmetalation or issues with the oxidative addition step. Re-evaluating the ligand and base can help suppress this.

ParameterCommon IssueRecommended ActionReference
Catalyst System Catalyst poisoning by O₂Degas solvent thoroughly (e.g., N₂ sparging)[General Suzuki Protocol]
Ineffective ligandUse bulky, electron-rich ligands (e.g., SPhos, RuPhos)[3]
Base Incomplete boronic acid activationUse a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄)[7]
Poor phase mixingEmploy a biphasic solvent system (e.g., Toluene/H₂O)[8]
Side Reactions Protodeboronation of boronic acidUse anhydrous solvents (if possible), avoid excess heat/time[General Suzuki Knowledge]
Homocoupling of boronic acidOptimize ligand and base to favor cross-coupling kinetics[7]
Troubleshooting Q3: My reaction works, but I have a significant amount of an impurity that is difficult to separate. What could it be and how do I prevent it?

The most common and troublesome impurity is often the homocoupled product of the boronic acid (in this case, biphenyl) or the dehalogenated starting material . Another possibility is protodeboronation , which leads to unreacted starting material.

Let's focus on preventing the formation of these byproducts.

Side_Reactions Reactants Aryl-X + R-B(OH)2 Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Reactants->Pd_Cycle Cross-Coupling Homocoupling R-R (Homocoupling) Reactants->Homocoupling Slow Transmetalation Protodeboronation R-H (Protodeboronation) Reactants->Protodeboronation Excess H+ / Heat Product Aryl-R (Desired Product) Pd_Cycle->Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Strategies for Minimizing Impurities:

  • Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling. Carefully control your reagent ratios.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C). High temperatures can accelerate side reactions like protodeboronation.

  • Choice of Base: The base is critical. Some bases can promote side reactions more than others. For substrates containing base-sensitive groups (like esters, though our target is a carboxylic acid), milder bases might be considered, but for this synthesis, an effective base like K₃PO₄ is often a good choice.

  • The Carboxylic Acid Problem: The carboxylic acid group itself can complicate the reaction. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[9]

    • Solution 1: Use more base. You must add enough base to both neutralize the carboxylic acid and activate the boronic acid. A common mistake is using catalytic base or only enough for the boronic acid. A minimum of 2.5-3.0 equivalents is a good starting point.

    • Solution 2: Protect the acid. A more robust, albeit longer, route is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Suzuki coupling and then hydrolyze the ester in a final step to reveal the desired carboxylic acid. This prevents any potential interference from the carboxylate.

FAQ 4: Can I use an aryl chloride instead of an aryl bromide as a starting material?

Yes, but it is significantly more challenging. The first step of the catalytic cycle, oxidative addition, is dependent on the carbon-halogen bond strength (C-I < C-Br < C-Cl << C-F).[5] The C-Cl bond is much stronger and less reactive than the C-Br bond, making oxidative addition more difficult.

To successfully use an aryl chloride, you will almost certainly need to modify the standard protocol:

  • Use a specialized catalyst system: Highly active catalysts are required. This typically involves using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a very electron-rich and bulky phosphine ligand, such as RuPhos, SPhos, or XPhos.[3][8] These ligands promote the difficult oxidative addition step.

  • Higher Temperatures: The reaction will likely require higher temperatures to overcome the activation energy for C-Cl bond cleavage.

  • Stronger Base: A stronger base may be necessary to facilitate the catalytic cycle.

While using an aryl chloride is possible and desirable from a cost perspective, it requires more rigorous optimization. For initial syntheses and troubleshooting, starting with the more reactive aryl bromide is recommended.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis of this compound from 4-bromo-3-fluorobenzoic acid and phenylboronic acid.

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3-fluorobenzoic acid, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed Toluene/Water solvent mixture via cannula or syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, add a small amount of degassed solvent, and briefly stir to form the pre-catalyst complex.

  • Add the catalyst slurry to the main reaction flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. The aqueous layer will be basic.

    • Acidify the aqueous layer with 1M HCl until the pH is ~2. The product, being a carboxylic acid, will precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Journal of Organic Chemistry. (2017).
  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
  • MDPI. (2017).
  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
  • Patsnap. (n.d.). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. [Link]
  • ResearchGate. (2017).
  • Google Patents. (n.d.). Method for synthesis of flurbiprofen.
  • IP.com. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2008).
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2006).
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

Sources

Technical Support Center: Purification of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluorobiphenyl-4-carboxylic acid (CAS No. 137045-30-8). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate and a known impurity of the NSAID Flurbiprofen, achieving high purity is often critical for subsequent applications.[1][2][]

This guide moves beyond simple protocols to provide in-depth troubleshooting and the scientific rationale behind our recommended procedures.

Part 1: Frequently Asked Questions (FAQs) - Quick Reference Guide

Here are answers to the most common questions encountered during the purification of this compound.

Q1: What are the primary methods for purifying this compound? The three most effective and commonly used methods are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group (predicted pKa ≈ 3.85) to separate it from non-acidic (neutral or basic) impurities.[1][4]

  • Recrystallization: As a crystalline solid with a high melting point (223-227 °C), this compound is an excellent candidate for purification by recrystallization, provided a suitable solvent system can be identified.[1]

  • Silica Gel Chromatography: While effective, this method often requires optimization to prevent issues like peak tailing due to the compound's acidity.[5][6]

Q2: My purified product is still off-white or yellow. What is the cause? A persistent yellow or off-white color after initial purification often points to trace impurities that co-purify with the product.[7] Potential causes include:

  • Residual Palladium: If the material was synthesized via a palladium-catalyzed cross-coupling reaction, trace amounts of palladium can impart color.

  • Oxidized Species: Minor oxidation of the aromatic rings or trace phenolic impurities can lead to coloration.

  • Highly Conjugated Impurities: Even small amounts of impurities with extensive electronic conjugation can cause a visible color. A treatment with activated carbon during recrystallization can often resolve this issue.

Q3: I'm seeing significant tailing of my product spot on a silica gel TLC plate. How can I fix this? This is a classic issue when running carboxylic acids on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the carboxylic acid, causing it to "stick" and streak. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[6] This protonates the carboxylate, reducing its interaction with the silica and resulting in a much sharper spot.

Q4: What is a good starting point for a recrystallization solvent system? Given the compound's properties—a polar carboxylic acid group attached to a large, nonpolar biphenyl structure—a mixed solvent system is often ideal.[8] Good starting points include:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly cloudy.

  • Methanol/Water: Similar to the ethanol/water system.[1]

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

Q5: Can I use acid-base extraction for purification? What is the general principle? Absolutely. This is often the most efficient first-pass purification strategy to remove neutral or basic impurities. The principle is to deprotonate the carboxylic acid with a weak aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic layer, which can be discarded. The pure carboxylic acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate out as a solid.[4]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issues in Column Chromatography
Problem Potential Cause Expert Solution & Scientific Rationale
Severe Tailing or Product Streaking The carboxylic acid group interacts with acidic silanol groups on the silica surface via strong hydrogen bonding, leading to a slow and uneven elution.Solution: Add 0.5-1% acetic acid or formic acid to the mobile phase. Rationale: The added acid creates an acidic environment, ensuring your compound remains fully protonated (in its -COOH form). This minimizes ionic interactions with the silica gel, leading to sharper, more symmetrical peaks.[6]
Product Fails to Elute or Decomposes The compound is highly polar and adsorbs irreversibly to the silica gel. In rare cases, the acidic nature of silica can catalyze decomposition.Solution: 1. Increase eluent polarity (e.g., higher percentage of ethyl acetate or methanol). 2. If that fails, consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18 reverse-phase silica.[9] Rationale: Switching to a different stationary phase alters the primary separation mechanism, potentially avoiding the problematic interaction.
Poor Separation from an Impurity The impurity has a very similar polarity and Rf value to the desired product.Solution: 1. Optimize the solvent system; try a ternary mixture (e.g., Hexane/Ethyl Acetate/DCM). 2. If TLC shows baseline separation, run a long, slow column with a shallow gradient. 3. For very difficult separations, preparative HPLC is the most powerful option.[10] Rationale: Different solvent combinations can subtly alter the interactions of each compound with the stationary phase, enhancing separation. Preparative HPLC offers much higher resolving power.
Guide 2: Challenges in Recrystallization
Problem Potential Cause Expert Solution & Scientific Rationale
Compound "Oils Out" Instead of Crystallizing The solution is too supersaturated, or the rate of cooling is too rapid, preventing the formation of an ordered crystal lattice.Solution: 1. Re-heat the solution to redissolve the oil. 2. Add a small amount (5-10%) of additional hot solvent. 3. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). 4. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Rationale: Slower cooling and a slightly less concentrated solution provide the necessary time and molecular mobility for proper crystal lattice formation.
Very Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.Solution: 1. If crystals have already formed, cool the mother liquor in an ice bath or freezer for an extended period to maximize precipitation. 2. If no crystals have formed, carefully evaporate some of the solvent to increase concentration and attempt cooling again. 3. Consider using a solvent system where the compound has lower solubility at cold temperatures. Rationale: Solubility is temperature-dependent. Maximizing the temperature difference and ensuring the solution is saturated at the lower temperature are key to maximizing yield.
Product Purity Does Not Improve The primary impurity has a very similar solubility profile and co-crystallizes with the product.[7]Solution: 1. Perform a second recrystallization. 2. If the impurity is colored, add a small amount of activated carbon to the hot solution and perform a hot filtration before cooling. 3. Purify the material by another method (e.g., acid-base extraction or chromatography) first to remove the problematic impurity, then perform a final recrystallization for polishing. Rationale: If an impurity fits well into the product's crystal lattice, physical separation becomes difficult. A multi-step purification approach using different chemical principles is often necessary.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your product is now in the upper aqueous layer. Drain and discard the lower organic layer (which contains the neutral/basic impurities).

  • Back-Wash (Optional): To remove any trapped organic impurities from the aqueous layer, add a small amount of fresh ethyl acetate, shake, and discard the organic layer.

  • Re-acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).

  • Precipitation & Collection: A white precipitate of the pure carboxylic acid will form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

SOP 2: Purification by Recrystallization from Ethanol/Water

This protocol is effective for removing impurities with different solubility profiles.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble impurities (or if using activated carbon for decolorization), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to make it clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to rinse away any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Visual Workflows & Diagrams

Diagram 1: Purification Method Selection

This decision tree helps in selecting the optimal purification strategy based on the nature of the crude material.

Purification_Decision_Tree start Crude 2-Fluorobiphenyl- 4-carboxylic Acid check_impurities What is the nature of the primary impurities? start->check_impurities method_abe Perform Acid-Base Extraction (SOP 1) check_impurities->method_abe Neutral or Basic (e.g., unreacted starting materials) method_chrom Perform Silica Gel Chromatography (Acidified Eluent) check_impurities->method_chrom Acidic with Similar Structure (e.g., isomeric biphenyls) method_recryst Perform Recrystallization (SOP 2) check_impurities->method_recryst Unknown or Mixed final_polish Final Polish by Recrystallization method_abe->final_polish method_chrom->final_polish method_recryst->final_polish

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization

This workflow outlines the steps to take when a recrystallization attempt fails.

Recrystallization_Troubleshooting start Recrystallization Attempt check_result What was the outcome? start->check_result oiled_out Problem: Product Oiled Out check_result->oiled_out Oiled Out low_yield Problem: Low Yield check_result->low_yield Low Yield no_crystals Problem: No Crystals Formed check_result->no_crystals No Crystals success Success: Pure Crystals check_result->success Success action_oil 1. Re-heat solution 2. Add more solvent 3. Cool SLOWLY oiled_out->action_oil action_yield 1. Concentrate mother liquor 2. Cool to lower temp 3. Re-evaluate solvent choice low_yield->action_yield action_nocryst 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_crystals->action_nocryst action_oil->start Retry action_yield->start Retry action_nocryst->start Retry

Caption: Workflow for troubleshooting common recrystallization issues.

Part 5: References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Flurbiprofen. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Retrieved from

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • MDPI. (2020). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Fluorobiphenyl. Retrieved from [Link]

  • Reddit. (2023). Purification Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen. Retrieved from

  • Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • ResearchGate. (2015). Flurbiprofen, Comprehensive Profile. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Retrieved from

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

Sources

Flurbiprofen Synthesis Technical Support Center: A Guide to Overcoming Common Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Flurbiprofen synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent non-steroidal anti-inflammatory drug (NSAID). Here, we address common challenges encountered during synthesis, offering practical, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve high-yield, high-purity Flurbiprofen.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Synthesis Strategies and Biaryl Coupling

The construction of the biphenyl core is a critical and often challenging aspect of Flurbiprofen synthesis. The most prevalent modern methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer significant advantages over older methods like the Ullmann or Gomberg-Bachmann reactions that often used harsh reagents and produced lower yields.[1]

Q1: My Suzuki-Miyaura coupling reaction for the biaryl core formation is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling are a common issue. Several factors can contribute to this problem. Here’s a systematic troubleshooting approach:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. Palladium on carbon (Pd/C) has been shown to be effective, even in aqueous solutions, which is environmentally advantageous. For instance, a 5% Pd/C catalyst has been used to achieve yields as high as 98%. If you suspect catalyst deactivation, consider using fresh catalyst or a different palladium source like Pd(PPh₃)₄ or PdCl₂(dppf).[2]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. Ensure you are using the correct stoichiometric amount, typically 2-3 equivalents relative to the aryl halide.

  • Solvent System: The solvent plays a critical role in solubilizing the reactants and facilitating the catalytic cycle. While organic solvents like toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are common, aqueous systems have also been successfully employed.[2] If you are experiencing solubility issues, a mixed solvent system might be beneficial.

  • Boronic Acid/Ester Quality: Phenylboronic acid and its esters are sensitive to degradation. Ensure your boronic acid reagent is pure and has not undergone significant decomposition (protodeboronation). Using a slight excess (1.05-1.1 equivalents) of the boronic acid reagent can sometimes compensate for any degradation and drive the reaction to completion.[2]

  • Reaction Temperature and Time: These parameters are interdependent. While refluxing is common, excessively high temperatures can lead to catalyst decomposition and side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A reaction time of 1 hour at reflux has been reported to be sufficient in some aqueous Suzuki couplings.

Q2: I am observing significant amounts of homocoupling byproducts from my aryl halide and boronic acid. How can I minimize these side reactions?

A2: Homocoupling is a competing reaction pathway in Suzuki-Miyaura couplings. To minimize it:

  • Oxygen Control: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon). Oxygen can promote the oxidative addition of the palladium catalyst and facilitate homocoupling.

  • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and suppress homocoupling. For challenging couplings, consider using bulky, electron-rich ligands.

  • Stoichiometry Control: Precise control of the stoichiometry of your reactants is important. An excess of the boronic acid can sometimes lead to increased homocoupling of the boronic acid.

Q3: Are there viable alternatives to Suzuki coupling for the biaryl formation in Flurbiprofen synthesis?

A3: Yes, while Suzuki coupling is highly efficient, other methods have been historically used and may be considered depending on available starting materials and laboratory capabilities.

  • Gomberg-Bachmann Reaction: This method involves the diazotization of an aniline derivative followed by reaction with an aromatic hydrocarbon.[3][4] However, yields can be modest and the reaction often produces a mixture of regioisomers, complicating purification.[5]

  • Grignard-based Coupling: The reaction of a Grignard reagent prepared from an aryl halide with another aryl halide in the presence of a suitable catalyst can form the biphenyl linkage. However, Grignard reactions require strictly anhydrous and anaerobic conditions, which can be challenging to maintain on a large scale.[5][6]

Section 2: Introduction of the Propionic Acid Moiety

Another critical step is the introduction of the propionic acid side chain. This is often achieved through reactions involving a pre-formed biphenyl structure or by building the biphenyl around a phenylpropionic acid derivative.

Q4: My Grignard reaction to introduce the propionic acid side chain is failing or giving low yields. What should I check?

A4: The success of a Grignard reaction hinges on meticulous experimental technique.

  • Anhydrous Conditions: The primary reason for Grignard reaction failure is the presence of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure your starting materials are dry.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. You can activate the magnesium by gently crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Initiation: Sometimes the reaction is slow to start. Gentle heating or sonication can help initiate the formation of the Grignard reagent.

  • Reaction with 2-Bromopropionate: When coupling the Grignard reagent with a derivative of 2-bromopropionic acid, such as sodium 2-bromopropionate, temperature control is important to prevent side reactions.[6][7] The reaction temperature can range from -10 to 70 °C.[7]

Q5: I am struggling with the decarboxylation step after a malonic ester synthesis approach. The reaction is incomplete or I am seeing charring. Any advice?

A5: Decarboxylation of a malonic acid derivative to form the propionic acid is typically achieved by heating.[8][9]

  • Temperature Control: The decarboxylation temperature is critical. For Flurbiprofen synthesis via a malonic acid intermediate, temperatures around 180-200 °C are often required.[8] Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition and charring. Use a high-boiling point solvent or perform the reaction neat with careful temperature monitoring.

  • Acid/Base Catalysis: While often thermally driven, decarboxylation can sometimes be facilitated by acidic or basic conditions.[10] However, for the final step in a Flurbiprofen synthesis, thermal decarboxylation is most common.

  • Monitoring the Reaction: Monitor the evolution of CO₂ gas to gauge the progress of the reaction. The reaction is complete when gas evolution ceases.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in an Aqueous System

This protocol is adapted from a high-yield synthesis of Flurbiprofen.

Materials:

  • 2-(3-Fluoro-4-bromophenyl)propionic acid

  • Sodium tetraphenylborate

  • 5% Palladium on carbon (Pd/C, 50% water wet)

  • Sodium carbonate (Na₂CO₃)

  • 3 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(3-fluoro-4-bromophenyl)propionic acid (1.00 mmol), sodium tetraphenylborate (0.27 mmol), sodium carbonate (2.00 mmol), and 5% Pd/C (2 mg, 0.05 mol%).

  • Add 10 mL of water to the flask.

  • Heat the mixture to reflux and stir for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 3 M HCl until the solution is acidic (pH ~2).

  • A precipitate will form. Filter the precipitate and wash it with water.

  • Dry the precipitate.

  • To remove the Pd/C catalyst, dissolve the dried residue in THF and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield Flurbiprofen as a white crystalline solid.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of your synthesized Flurbiprofen.[11][12][13]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Gemini C18, 5 µm, 4.6 mm x 250 mm)[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM disodium hydrogen phosphate, pH 7.0) and acetonitrile in a 50:50 ratio.[11] An alternative is a mixture of 0.01 M potassium dihydrogen phosphate buffer and acetonitrile (52:48).[13]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 247 nm[11] or 246 nm[13]

  • Injection Volume: 10-20 µL

  • Temperature: Ambient

Sample Preparation:

  • Accurately weigh about 10 mg of your synthesized Flurbiprofen and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in a small amount of the mobile phase (or a 50:50 acetonitrile:water mixture) and dilute to the mark.[11]

  • Further dilute this stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Synthetic RouteKey StepsReported Overall YieldKey AdvantagesCommon ChallengesReference
Suzuki Coupling 1. Synthesis of 2-(3-fluoro-4-bromophenyl)propionic acid2. Pd-catalyzed coupling with a phenylboronic acid reagentUp to 70% or more[2]High yields, high purity, milder conditionsCatalyst deactivation, homocoupling side reactions[2]
Gomberg-Bachmann 1. Diazotization of an aniline precursor2. Coupling with benzene~50% (for the coupling and hydrolysis steps)[4]Utilizes readily available starting materialsModerate yields, potential for regioisomer formation, use of benzene[3][5]
Grignard-based 1. Formation of a Grignard reagent from an aryl halide2. Coupling with a 2-bromopropionate derivative~55%[7]Direct C-C bond formationStrict anhydrous and anaerobic conditions required, initiation difficulties[5][6][7]
Malonic Ester 1. Alkylation of a malonic ester2. Saponification3. DecarboxylationVariesGood for constructing the propionic acid side chainHigh temperatures for decarboxylation, potential for side reactions[8][10]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity - Use fresh catalyst - Consider different Pd source start->catalyst base Verify Base - Correct choice and stoichiometry? catalyst->base If catalyst is ok solvent Assess Solvent System - Solubility issues? - Try mixed solvents base->solvent If base is correct boronic Inspect Boronic Acid - Purity and stability - Use slight excess solvent->boronic If solvent is appropriate conditions Optimize Conditions - Temperature and reaction time boronic->conditions If reagent is pure outcome Improved Yield conditions->outcome

Caption: Troubleshooting flowchart for low yields in Suzuki coupling.

Simplified Synthetic Pathways to Flurbiprofen

G cluster_0 Suzuki Coupling Route cluster_1 Grignard Route ArylHalide Aryl Halide (e.g., 2-(3-Fluoro-4-bromophenyl)propionic acid) Flurbiprofen_Suzuki Flurbiprofen ArylHalide->Flurbiprofen_Suzuki Pd Catalyst, Base Phenylboronic Phenylboronic Acid/Ester Phenylboronic->Flurbiprofen_Suzuki ArylHalide_Grignard Aryl Halide (e.g., 4-Bromo-2-fluorobiphenyl) GrignardReagent Grignard Reagent ArylHalide_Grignard->GrignardReagent Anhydrous Ether/THF Mg Mg Mg->GrignardReagent Flurbiprofen_Grignard Flurbiprofen GrignardReagent->Flurbiprofen_Grignard Bromopropionate 2-Bromopropionate Bromopropionate->Flurbiprofen_Grignard

Caption: Comparison of Suzuki and Grignard routes to Flurbiprofen.

References

  • Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464.
  • CN106496016B. (2018). A kind of synthetic method of Flurbiprofen. Google Patents.
  • Kalluruttimatha, S., et al. (2015). Chemoselective synthesis of Flurbiprofen 51 and its derivatives 52 and 53 using SM cross-coupling. ResearchGate.
  • CN106496015B. (2018). A kind of preparation method of Flurbiprofen. Google Patents.
  • Sajeev, C., et al. (2012). A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-182.
  • Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ResearchGate.
  • Bertucci, C., et al. (2001). Direct resolution and quantitative analysis of flurbiprofen enantiomers using microcrystalline cellulose triacetate plates: applications to the enantiomeric purity control and optical isomer determination in widely consumed drugs. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 841-848.
  • CN112341352A. (2021). Preparation method of flurbiprofen. Google Patents.
  • Al-Tamrah, S. A. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. DergiPark.
  • Van Hecken, A., et al. (1999). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics, 15(4), 329-337.
  • Ligresti, A., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1284-1297.
  • Kobayashi, Y., et al. (2005). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry, 3(18), 3327-3332.
  • Urgel, J. I., et al. (2019). Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. Angewandte Chemie International Edition, 58(40), 14172-14178.
  • Sreenivas, N., et al. (2012). method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. International Journal of Pharmacy, 2(4), 793-797.
  • Quick Company. (2010). Process For Preparation Of Flurbiprofen. Quick Company.
  • Geisslinger, G., et al. (1993). R-flurbiprofen: isomeric ballast or active entity of the racemic compound?. Agents and Actions Supplements, 44, 31-36.
  • Indian Patent Office. (2008). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Indian Patent Office.
  • CN112225657A. (2021). Preparation method of flurbiprofen. Google Patents.
  • Patsnap. (2021). Preparation method of flurbiprofen. Patsnap.
  • CN101585760A. (2009). Method for preparing flurbiprofen. Google Patents.
  • Alam, M. S., et al. (2016). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy, 10, 135-147.
  • Bi, F. Y. (2013). Study On The Synthesis Of Flurbiprofen. Globe Thesis.
  • Al-Ostoot, F. H., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 438.
  • Davies, N. M., et al. (1997). Effect of the enantiomers of flurbiprofen, ibuprofen, and ketoprofen on intestinal permeability. Journal of Pharmacy and Pharmacology, 49(5), 496-500.
  • Menzel-Soglowek, S., et al. (1992). Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. Journal of Pharmacy and Pharmacology, 44(8), 669-673.
  • Abdel-Aziz, A. A.-M., et al. (2010). Flurbiprofen, Comprehensive Profile. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 113-154.
  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5719.
  • Agrawal, P., et al. (2016). Flurbiprofen–antioxidant mutual prodrugs. ResearchGate.
  • Zhang, T., & O'Brien, A. G. (2019). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons.
  • Wang, Y., et al. (2025). In-depth summary of adverse events associated with Flurbiprofen: A real-world pharmacovigilance study from 2004 to 2024 using the FAERS database. medRxiv.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • Khan, K. M., et al. (2022). Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking. Bioorganic Chemistry, 131, 106294.
  • LibreTexts. (2020). 23.11: Decarboxylation Reactions. Chemistry LibreTexts.
  • Patel, M., et al. (2019). Preparation and Characterization of Flurbiprofen Co-crystals By Using Factorial Design. Asian Journal of Research in Chemistry, 12(3), 133-138.
  • Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal.
  • Pacifici, G. M. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research, 10(10), 32-39.
  • Healthline. (2023). Flurbiprofen: Side Effects, Dosage, Uses, and More. Healthline.

Sources

Thermal and chemical stability of 2-Fluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxylic acid (CAS RN: 137045-30-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

1. What are the key physical and chemical properties of this compound?

Understanding the basic properties of a compound is crucial for its proper handling and application. Here is a summary of the key physicochemical data for this compound:

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance White to off-white or tan powder/crystals[2][]
Melting Point 223-227 °C[2][4]
Boiling Point (Predicted) 361.6 ± 30.0 °C at 760 mmHg[]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2][]
pKa (Predicted) 3.85 ± 0.10[2]

2. What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][6] For extended storage, some suppliers recommend temperatures as low as -20°C.[7]

3. What are the known incompatibilities of this compound?

As a carboxylic acid, this compound may react with strong bases. It is also advisable to avoid strong oxidizing agents and strong acids.[8]

4. Is this compound considered hazardous?

According to safety data sheets, this compound is classified as harmful if swallowed and can cause skin and eye irritation.[8] It is also a respiratory system irritant.[8] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.

5. In what applications is this compound commonly used?

This compound is primarily known as an impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[2][4] It is also utilized as a building block in organic synthesis for the development of new biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[9]

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the use of this compound in a laboratory setting.

Problem 1: The compound appears discolored (e.g., tan or grey) upon receipt or after a short period of storage.

  • Possible Cause: The slight discoloration to a tan or grey powder is often within the acceptable purity specifications for this compound and may not indicate significant degradation.[][10] However, exposure to light, air, or contaminants could potentially lead to discoloration.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Check the appearance specifications on the CoA provided by the supplier.

    • Assess Purity: If discoloration is a concern, re-verify the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Proper Storage: Ensure the compound is stored in a tightly sealed, opaque container in a dry environment to minimize exposure to light and moisture.

Problem 2: Inconsistent results in reactions where this compound is used as a starting material.

  • Possible Cause: The reactivity of the carboxylic acid group can be influenced by several factors, including residual moisture, the presence of impurities, and the reaction conditions.

  • Troubleshooting Steps:

    • Drying the Compound: Before use in moisture-sensitive reactions, dry the compound under a vacuum at a moderate temperature (e.g., 60°C) to remove any adsorbed water.

    • Solvent Purity: Ensure that the solvents used in the reaction are anhydrous, as water can interfere with many organic reactions.

    • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Verify the purity of all other reagents involved in the reaction.

Problem 3: The compound is not dissolving as expected in the chosen solvent.

  • Possible Cause: this compound has limited solubility in many common organic solvents at room temperature.[2][]

  • Troubleshooting Steps:

    • Solvent Selection: Based on available data, dimethyl sulfoxide (DMSO) and methanol are suitable solvents, although heating may be required to achieve complete dissolution.[2][] For other solvents, perform small-scale solubility tests.

    • Gentle Heating: Gently warm the solvent-solute mixture to aid in dissolution. Be mindful of the solvent's boiling point and the compound's thermal stability.

    • Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance dissolution.

III. Experimental Protocols

This section provides a general workflow for assessing the thermal stability of this compound.

Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

  • Analytical balance

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature of the compound.

IV. Visualizations

Diagram 1: Decision Workflow for Handling this compound

G A Start: Receive Compound B Inspect for Discoloration A->B C Check CoA Specifications B->C Yes F Contact Supplier/Re-analyze Purity B->F No D Within Spec? C->D E Proceed to Experiment D->E Yes D->F No G Prepare for Reaction E->G H Moisture Sensitive? G->H H->E No I Dry Compound & Use Anhydrous Solvents H->I Yes I->E

Caption: Decision tree for initial handling and use.

Diagram 2: Factors Influencing Chemical Stability

G A Chemical Stability of This compound B Temperature A->B C Presence of Water A->C D Exposure to Light A->D E Presence of Strong Bases A->E F Presence of Strong Oxidizing Agents A->F

Caption: Key factors affecting chemical stability.

V. References

  • ChemBK. (2024-04-09). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

  • Solubility of Things. (n.d.). Flurbiprofen. Retrieved from [Link]

  • ResearchGate. (2012). Flurbiprofen, Comprehensive Profile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Flurbiprofen-impurities. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Retrieved from [Link]

  • Khan Academy. (2014, March 23). Reactivity of carboxylic acid derivatives | Organic chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]

Sources

Identifying side reactions in 2-Fluorobiphenyl-4-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Fluorobiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering explanations and actionable solutions.

Amide Bond Formation

Q1: I am observing a significant amount of an undesired epimer in my final product after amide coupling with a chiral amine. What are the likely causes and how can I mitigate this?

A1: Epimerization at the α-carbon of the amine is a common side reaction during amide bond formation, leading to a loss of stereochemical purity. This is particularly problematic as the resulting diastereomers can be challenging to separate due to their similar physical properties. The primary mechanisms leading to epimerization are:

  • Oxazolone Formation: Activation of the carboxylic acid can lead to the formation of a highly reactive intermediate that may not be directly involved in epimerization in this specific case, as the carboxylic acid itself is not chiral. However, the activated carboxylic acid species can promote base-catalyzed epimerization of the chiral amine.

  • Direct Enolization: A more direct cause is the presence of a base, which can abstract the acidic proton from the α-carbon of the chiral amine, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization or epimerization.

Troubleshooting Strategies:

Factor Causality Recommended Solution
Coupling Reagent Highly reactive coupling reagents can accelerate side reactions.Opt for coupling reagents known for low racemization potential, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Base Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or strong amine bases can readily promote epimerization.Use a weaker, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA). The bulky isopropyl groups minimize its ability to act as a nucleophile while still effectively scavenging the acid formed during the reaction.
Temperature Higher temperatures increase the rate of epimerization.Perform the coupling reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
Pre-activation Time Prolonged activation of the carboxylic acid before the addition of the amine can lead to the accumulation of highly reactive species that can promote side reactions.Employ in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed.

Q2: My amide coupling reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. What could be the issue?

A2: Sluggish amide coupling reactions can be attributed to several factors, including steric hindrance, suboptimal activation of the carboxylic acid, or issues with solvent and reagents. The biphenyl moiety of this compound can present some steric bulk, potentially slowing down the reaction with sterically demanding amines.

Troubleshooting Flowchart:

G start Sluggish Reaction check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_activation Is the carboxylic acid fully activated? check_reagents->check_activation Yes solution1 Use freshly opened, anhydrous reagents and solvents. check_reagents->solution1 No check_sterics Is steric hindrance a likely factor? check_activation->check_sterics Yes solution2 Switch to a more powerful coupling agent (e.g., HATU, COMU). check_activation->solution2 No check_temp Is the reaction temperature optimal? check_sterics->check_temp Yes solution4 Consider a two-step approach: isolate the activated ester before adding the amine. check_sterics->solution4 Consider this solution3 Increase reaction temperature moderately (e.g., to 40-50 °C) and monitor for side products. check_temp->solution3

Caption: Troubleshooting workflow for sluggish amide coupling reactions.

Q3: I am concerned about potential defluorination of the biphenyl ring during my derivatization. Is this a common side reaction?

A3: The carbon-fluorine bond in fluoroaromatic compounds is generally very strong and stable under most standard derivatization conditions. The 2-fluorobiphenyl moiety is typically robust and does not readily undergo defluorination during amide coupling or esterification reactions.[1]

However, nucleophilic aromatic substitution (SNAr) of the fluorine atom can occur under specific, more forcing conditions, which are generally not employed for standard derivatization. Factors that could promote SNAr include:

  • Strong Nucleophiles: Highly potent nucleophiles in combination with high temperatures.

  • Activating Groups: The carboxylic acid group is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it. However, the fluorine atom is in the meta position relative to the carboxyl group on the same ring, which makes it less susceptible to activation by this group.

  • Reaction Conditions: Extreme pH (strongly basic) and high temperatures could potentially facilitate this side reaction.[2]

Preventative Measures:

  • Adhere to standard, mild coupling and esterification conditions.

  • Avoid using excessively strong bases or nucleophiles in large excess.

  • Keep reaction temperatures moderate.

If defluorination is suspected, it can be detected by mass spectrometry (loss of 19 Da and gain of a proton or other nucleophile) and ¹⁹F NMR (disappearance of the fluorine signal).

Ester Formation

Q4: During the esterification of this compound, I am getting low yields. How can I improve the efficiency of this reaction?

A4: Low yields in esterification reactions, particularly the Fischer esterification, are often due to the reversible nature of the reaction. The equilibrium between the carboxylic acid, alcohol, ester, and water can lie unfavorably.[3][4]

Strategies to Improve Esterification Yield:

Method Principle Practical Implementation
Use of Excess Alcohol Le Châtelier's principle: Increasing the concentration of a reactant shifts the equilibrium towards the products.Use the alcohol as the reaction solvent if it is inexpensive and has a suitable boiling point.
Removal of Water Le Châtelier's principle: Removing a product shifts the equilibrium towards the products.Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Alternative Esterification Methods Employing more reactive intermediates can drive the reaction to completion.Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts readily with the alcohol to form the ester.[5] This method is generally not reversible under the reaction conditions.

Reaction Pathway Diagram:

G cluster_0 Fischer Esterification (Reversible) cluster_1 Acyl Chloride Route (Irreversible) A Carboxylic Acid + Alcohol B Ester + Water A->B C Carboxylic Acid D Acyl Chloride C->D + SOCl₂ E Ester D->E + Alcohol

Caption: Comparison of Fischer esterification and the acyl chloride route.

General Issues and Purity Analysis

Q5: After my derivatization reaction, I see multiple spots on my TLC plate that are close to my product spot. What are these likely to be and how can I purify my compound?

A5: The presence of multiple spots on a TLC plate near the product spot often indicates the presence of side products or unreacted starting materials. Common impurities in the derivatization of this compound can include:

  • Unreacted Starting Material: The this compound itself.

  • Hydrolyzed Activated Intermediate: If the activated carboxylic acid intermediate reacts with trace amounts of water, it will revert to the starting carboxylic acid.

  • Side Products from Coupling Reagents: For example, if DCC is used as a coupling agent, the dicyclohexylurea (DCU) byproduct can sometimes be soluble enough to appear on the TLC.[6]

  • Epimer of the Product: If a chiral amine was used, the spot could be the diastereomeric product.

Purification and Analysis Strategy:

  • Purification: Flash column chromatography is the most common method for purifying the desired product from these impurities. A gradient elution of a solvent system (e.g., hexanes and ethyl acetate) is typically effective.

  • Purity Assessment and Identification of Impurities:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to separate the components of the mixture and obtain their mass-to-charge ratios, which can help in identifying the impurities.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any major impurities.

    • Chiral HPLC (High-Performance Liquid Chromatography): If epimerization is a concern, chiral HPLC is the definitive method to separate and quantify the different stereoisomers.[7]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification via Acyl Chloride

This two-step protocol is a robust method for the synthesis of esters of this compound.

Step 1: Formation of 2-Fluorobiphenyl-4-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ or oxalyl chloride. The resulting acyl chloride is often used in the next step without further purification.

Step 2: Ester Formation

Materials:

  • 2-Fluorobiphenyl-4-carbonyl chloride (from Step 1)

  • Alcohol

  • Anhydrous DCM

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Dissolve the crude 2-Fluorobiphenyl-4-carbonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the alcohol (1.2 eq) followed by the dropwise addition of pyridine or Et₃N (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
  • ResearchGate. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Fluorobiphenyl. PubChem. [Link]
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (n.d.).
  • American Chemical Society. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. [Link]
  • National Center for Biotechnology Information. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Chiralpedia. (2022).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • Phenomenex. (n.d.).
  • Springer Protocols. (n.d.). GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. [Link]
  • National Center for Biotechnology Information. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. [Link]
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
  • National Center for Biotechnology Information. (2021).
  • PLOS. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. [Link]
  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... [Link]
  • Springer. (n.d.).
  • Master Organic Chemistry. (n.d.).

Sources

Technical Support Center: Navigating the Solubility of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges associated with 2-Fluorobiphenyl-4-carboxylic acid (CAS: 137045-30-8). Drawing upon established principles of physical chemistry and extensive field experience, this document offers both foundational knowledge and practical, actionable protocols to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Molecule

This compound is an aromatic carboxylic acid with a rigid, biphasic structure.[1][2] Its molecular architecture, characterized by a hydrophobic biphenyl backbone and a polar carboxylic acid functional group, is the primary determinant of its solubility profile. This inherent duality often leads to limited solubility in both aqueous and non-polar organic solvents, a common challenge encountered with many drug candidates.[3] This guide will equip you with the knowledge and techniques to systematically overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on its chemical structure and available data, this compound is a crystalline solid that exhibits poor solubility in water.[4][5] It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with solubility in the latter improving with heat.[1][] Given its aromatic and carboxylic acid nature, it is anticipated to have limited solubility in non-polar organic solvents but may show improved solubility in polar aprotic and some polar protic organic solvents.

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility is attributed to the hydrophobic nature of the biphenyl rings, which outweighs the hydrophilic contribution of the single carboxylic acid group. For a carboxylic acid to be readily water-soluble, the hydrophilic character of the carboxyl group must be sufficient to overcome the hydrophobicity of the carbon backbone.[5]

Q3: Can I improve its aqueous solubility by adjusting the pH?

A3: Yes, pH modification is a highly effective strategy for this class of compounds. As a carboxylic acid, this compound will be deprotonated in basic solutions to form a carboxylate salt. This salt is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility. Dissolving the compound in aqueous solutions of alkali hydroxides (e.g., NaOH, KOH) or carbonates is a standard approach.[4]

Q4: Are there any recommended organic solvents for creating a stock solution?

A4: DMSO is a common choice for creating highly concentrated stock solutions of poorly soluble compounds for in vitro assays.[1][] For applications where DMSO is not suitable, other polar aprotic solvents like dimethylformamide (DMF) can be considered. For subsequent dilutions into aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of the organic solvent before slowly adding the aqueous medium to prevent precipitation.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

When encountering solubility challenges with this compound, a systematic approach is key. The following guide, presented as a decision-making workflow, will help you navigate the process of finding a suitable solvent system for your specific application.

Solubility_Troubleshooting start Start: Undissolved this compound solvent_screen Perform Initial Solvent Screening (See Protocol 2) start->solvent_screen aqueous_check Is an aqueous system required? solvent_screen->aqueous_check organic_soluble Is it soluble in a suitable organic solvent? aqueous_check->organic_soluble No ph_adjustment Adjust pH of Aqueous Solution (e.g., with NaOH, KOH). aqueous_check->ph_adjustment Yes organic_success Use Organic Solvent System. Prepare Stock Solution (See Protocol 1). organic_soluble->organic_success Yes advanced_methods Advanced Methods: - Surfactants - Cyclodextrins - Particle Size Reduction organic_soluble->advanced_methods No ph_soluble Is it soluble with pH adjustment? ph_adjustment->ph_soluble ph_success Use Buffered Aqueous Solution. ph_soluble->ph_success Yes cosolvent Consider a Co-solvent System (e.g., DMSO/Water, Ethanol/Water). ph_soluble->cosolvent No cosolvent_soluble Is it soluble in a co-solvent system? cosolvent->cosolvent_soluble cosolvent_success Use Co-solvent System. cosolvent_soluble->cosolvent_success Yes cosolvent_soluble->advanced_methods No

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Solubility Data Summary

The following table summarizes the known and predicted solubility characteristics of this compound. It is strongly recommended that researchers experimentally determine the quantitative solubility in their specific solvent systems using the protocols provided below.

Solvent/SystemTypeExpected SolubilityNotes
WaterPolar ProticPoor/Practically InsolubleThe hydrophobic biphenyl moiety limits solubility.[4][5]
Aqueous Base (e.g., pH > 8)AqueousHighForms a soluble carboxylate salt.[4]
MethanolPolar ProticSlightly Soluble (improves with heat)Can be a useful solvent for some applications.[1][]
EthanolPolar ProticLikely SolubleStructurally similar compounds are soluble in ethanol.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleA good candidate for high-concentration stock solutions.[1][]
AcetonePolar AproticLikely SolubleA common solvent for aromatic acids.
Dichloromethane (DCM)Non-polarLikely Poorly Soluble"Like dissolves like" principle suggests limited solubility.
HexanesNon-polarPoor/Practically InsolubleHighly non-polar nature is incompatible with the carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 216.21 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is:

    • Mass (g) = 0.010 L * 0.010 mol/L * 216.21 g/mol = 0.0216 g (or 21.6 mg)

  • Weigh the compound: Accurately weigh out 21.6 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Solubilization: Cap the flask and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming may also be applied if necessary, but be cautious of potential degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C to minimize degradation and solvent evaporation.

Protocol 2: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for systematically screening various solvents to determine the qualitative and semi-quantitative solubility of this compound.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, DMSO, acetonitrile, toluene)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 2 mg) to each labeled vial.

  • Solvent Addition: To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL).

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If solid remains, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Equilibration: If the compound is still not fully dissolved, allow the suspension to equilibrate on a shaker at a constant temperature for 24 hours.

  • Separation: After equilibration, centrifuge the vials at high speed to pellet any undissolved solid.

  • Analysis: Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the quantitative solubility.

  • Repeat: Repeat steps 2-8 for each solvent to be screened.

  • Data Recording: Record the results in terms of "freely soluble," "soluble," "sparingly soluble," or a quantitative value (e.g., mg/mL).

References

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • Journal of Chemical and Pharmaceutical Research. (2014). Formulation and evaluation of solid dispersions of Flurbiprofen for dissolution rate enhancement. Journal of Chemical and Pharmaceutical Research.
  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • PubMed. (2010). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose. PubMed.
  • ResearchGate. (2016). Flurbiprofen, Comprehensive Profile. ResearchGate.
  • Solubility of Things. (n.d.). Flurbiprofen. Solubility of Things.
  • The Japanese Pharmacopoeia. (2016). Official Monographs for Part I / Flurbiprofen. The Japanese Pharmacopoeia.
  • Reddit. (2022). How to tackle compound solubility issue. Reddit.

Sources

Proper handling and storage of 2-Fluorobiphenyl-4-carboxylic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxylic acid (CAS No. 137045-30-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and use of this versatile research chemical. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a biphenyl backbone with a fluorine atom and a carboxylic acid group, makes it a valuable building block in organic synthesis. The fluorine substituent can enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry. It is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents, and in materials science for creating advanced polymers.[1] It is also known as an impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[2][3]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is typically room temperature. As a solid, it is generally stable under standard ambient conditions.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder, to avoid inhalation.[4]

  • Body Protection: A lab coat and appropriate footwear.

Always work in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.

Troubleshooting Guide

Problem 1: The this compound is not dissolving in my reaction solvent.

  • Causality: this compound is a crystalline solid with limited solubility in many common solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[2] Its aqueous solubility is expected to be low.[5]

  • Troubleshooting Steps:

    • Solvent Selection: If your protocol allows, consider switching to or adding a co-solvent like DMSO or methanol.

    • Heating: Gently warming the mixture can significantly improve solubility. Always check the boiling point of your solvent and the stability of other reagents at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

    • Particle Size: If the material is in large crystals, gently grinding it to a finer powder (in a well-ventilated area with appropriate PPE) can increase the surface area and speed up dissolution.

Problem 2: My reaction (e.g., esterification, amidation) with this compound is not proceeding to completion or has a low yield.

  • Causality: Carboxylic acids can be challenging to convert directly to amides or esters due to the competing acid-base reaction with amines or the unfavorable equilibrium of esterification.[6] The electronic properties of the fluorobiphenyl group may also influence reactivity.

  • Troubleshooting Workflow:

G start Low Yield in Amide/Ester Synthesis check_activation Was the carboxylic acid activated? start->check_activation check_reagents Are reagents and solvents pure and dry? check_activation->check_reagents Yes activate_acid Activate with SOCl₂ or a coupling agent (e.g., EDC, HOBt). check_activation->activate_acid No check_conditions Are reaction temperature and time optimal? check_reagents->check_conditions Yes purify_reagents Use fresh, anhydrous solvents and high-purity reagents. check_reagents->purify_reagents No check_purification Was the purification method appropriate? check_conditions->check_purification Yes optimize_conditions Increase temperature or reaction time. Monitor by TLC/LC-MS. check_conditions->optimize_conditions No end Successful Optimization check_purification->end Yes optimize_purification Consider alternative purification, e.g., recrystallization from a different solvent system. check_purification->optimize_purification No

Caption: Troubleshooting workflow for low-yield reactions.

  • Detailed Actions:

    • Carboxylic Acid Activation: For amide synthesis, direct reaction with an amine is often inefficient. First, activate the carboxylic acid. A common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[7]

    • Reagent and Solvent Quality: Ensure all reagents are of high purity and that solvents are anhydrous, as water can quench activated intermediates.

    • Reaction Conditions: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Purification: Biphenyl carboxylic acids can sometimes be challenging to purify via column chromatography due to their polarity. Consider recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether, as has been suggested for similar compounds.[8]

Problem 3: I am observing unexpected side products in my reaction.

  • Causality: The biphenyl system and the carboxylic acid group can both participate in side reactions depending on the reaction conditions. For example, in Suzuki couplings involving similar compounds, homocoupling of the boronic acid can be a significant side reaction.[9]

  • Preventative Measures:

    • Inert Atmosphere: For reactions sensitive to oxygen, such as those involving palladium catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Control of Stoichiometry: Carefully control the stoichiometry of your reagents to minimize side reactions.

    • Temperature Control: Avoid excessively high temperatures that might lead to decomposition or unwanted side reactions.

Experimental Protocols

General Protocol for the Synthesis of an Amide from this compound

This protocol is a general guideline and may require optimization for specific amines.

Step 1: Activation of the Carboxylic Acid (Conversion to Acyl Chloride)

  • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM in a separate flask, and cool to 0 °C.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation start 2-Fluorobiphenyl- 4-carboxylic acid activation Add SOCl₂ in anhydrous DCM/Toluene start->activation reflux Reflux 2-4h activation->reflux evaporation Evaporate excess SOCl₂ and solvent reflux->evaporation acyl_chloride Crude Acyl Chloride evaporation->acyl_chloride coupling Add Acyl Chloride solution dropwise at 0°C acyl_chloride->coupling amine Amine + Base in anhydrous DCM amine->coupling stir Stir at RT 12-24h coupling->stir workup Aqueous Workup and Extraction stir->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Amide Product purification->product

Caption: Workflow for amide synthesis.

Data Presentation

PropertyValueSource
CAS Number 137045-30-8[10]
Molecular Formula C₁₃H₉FO₂[11]
Molecular Weight 216.21 g/mol [4]
Melting Point 223-227 °C[2]
Appearance White to off-white solid[2]
Solubility Slightly soluble in DMSO and heated Methanol[2]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.).
  • This compound - ChemBK. (2024, April 9).
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F. (2025, October 2).
  • (PDF) Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen - ResearchGate. (2025, August 6).
  • Fluorination of aromatic carboxylic acids with trifluorosulfuranes containing pentafluoroethoxy groups - ResearchGate. (2025, August 8).
  • Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap. (n.d.).
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (n.d.).
  • Flurbiprofen - Solubility of Things. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Esterification - SmartLabs. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids - ChemRxiv. (n.d.).
  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024, December 5).
  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC - PubMed Central. (n.d.).
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025, April 6).
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.).
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).
  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025, August 7).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
  • Ligand-Free Cerium-Catalyzed Decarboxylative Fluorination of Carboxylic Acids | ACS Organic & Inorganic Au. (2025, April 23).
  • Recrystallization and Crystallization. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023, June 2).
  • This compound, 97% - Research Scientific. (n.d.).
  • (PDF) 89- Flurbiprofen, Comprehensive Profile - ResearchGate. (2025, August 6).

Sources

Minimizing impurities in 2-Fluorobiphenyl-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis and a known impurity in the anti-inflammatory drug Flurbiprofen, 2-Fluorobiphenyl-4-carboxylic acid demands high purity for its applications.[1][] Achieving this purity, however, is a significant challenge for researchers and process chemists. The most prevalent synthetic route, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is notoriously sensitive to reaction conditions, often leading to a variety of process-related impurities that can complicate downstream applications and regulatory compliance.[3][4]

This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during the synthesis of this compound. As Senior Application Scientists, our goal is to explain the causality behind these challenges and provide field-proven, self-validating protocols to minimize impurities and maximize yield.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The primary method for constructing the biphenyl backbone of this compound is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 4-Bromo-3-fluorobenzoic acid) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd/C) B Arylboronic Acid (e.g., Phenylboronic acid) Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., Na2CO3, K3PO4) Solvent Solvent (e.g., Toluene/H2O, Dioxane) Homocoupling PdII Pd(II) ArPdAr Ar-Pd-Ar PdII->ArPdAr 2x Transmetalation ArBOH2_1 ArB(OH)₂ ArBOH2_1->PdII ArBOH2_2 ArB(OH)₂ ArBOH2_2->PdII ArAr Ar-Ar (Homocoupling) ArPdAr->ArAr Reductive Elimination Pd0 Pd(0) ArPdAr->Pd0 Pd0->PdII Oxidation O2 O₂ O2->Pd0 Workflow start Reaction Analysis Shows High Impurity Levels q1 Is the main impurity a homocoupled dimer? start->q1 a1 Improve Degassing: - Freeze-Pump-Thaw - Use Schlenk line/glovebox - Use Pd(0) precatalyst q1->a1 Yes q2 Is dehalogenated starting material observed? q1->q2 No a1->q2 a2 Change Reaction Components: - Switch to inorganic base (K₃PO₄) - Use aprotic solvent (Toluene) - Use bulky phosphine ligand q2->a2 Yes q3 Is the reaction incomplete? (High starting material) q2->q3 No a2->q3 a3 Optimize Conditions: - Increase catalyst loading - Screen advanced catalysts/ligands - Screen bases and solvents - Use boronate ester q3->a3 Yes end Achieve High Purity Product q3->end No/Other a3->end

Caption: A decision tree for troubleshooting common impurities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Patsnap. (Date not available). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
  • ResearchGate. (2025). Flurbiprofen, Comprehensive Profile. [Link]
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
  • ACS Publications. (Date not available).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Pharmaffili
  • Chemguide. HYDROLYSING NITRILES. [Link]
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. [Link]
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 2-Fluorobiphenyl-4-carboxylic acid and 4'-Fluorobiphenyl-4-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties. Among the myriad of fluorinated building blocks, fluorobiphenyl carboxylic acids stand out for their utility as key intermediates. This guide provides an in-depth, objective comparison of two prominent positional isomers: 2-Fluorobiphenyl-4-carboxylic acid and 4'-Fluorobiphenyl-4-carboxylic acid. We will delve into their synthesis, explore the nuanced effects of fluorine's placement on their properties, and present experimental data to inform their application in research and development.

At a Glance: Isomeric Distinction and Key Properties

The seemingly subtle shift of a single fluorine atom from the 2-position to the 4'-position on the biphenyl scaffold imparts significant differences in steric hindrance, electronic effects, and ultimately, the synthetic utility and performance of the resulting molecules.

PropertyThis compound4'-Fluorobiphenyl-4-carboxylic acid
CAS Number 137045-30-8[1]5731-10-2[2]
Molecular Formula C₁₃H₉FO₂[1]C₁₃H₉FO₂[2]
Molecular Weight 216.21 g/mol [1]216.21 g/mol [2]
Appearance White to off-white solidWhite to off-white crystalline powder[2]
Melting Point 223-227 °C235-246 °C[3][4]
Predicted pKa ~3.85[5]~4.14[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[5]Slightly soluble in DMSO and Methanol[3]

The Synthetic Arena: A Comparative Look at Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, and it is a common method for preparing both this compound and 4'-Fluorobiphenyl-4-carboxylic acid. The choice of starting materials is dictated by the desired position of the fluorine atom.

Synthesis of this compound: This isomer is typically synthesized via the coupling of 4-bromo-3-fluorobenzoic acid with phenylboronic acid . The fluorine atom ortho to the carboxylic acid group can influence the reaction kinetics due to steric and electronic effects.

Synthesis of 4'-Fluorobiphenyl-4-carboxylic acid: This isomer is prepared by coupling 4-bromobenzoic acid with 4-fluorophenylboronic acid . This reaction is generally straightforward, with the electronic nature of the fluorine on the boronic acid potentially influencing the transmetalation step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol, adapted from literature procedures for similar substrates, illustrates a typical lab-scale synthesis.[6][7]

Materials:

  • Aryl Halide (4-bromo-3-fluorobenzoic acid or 4-bromobenzoic acid) (1.0 mmol)

  • Arylboronic Acid (phenylboronic acid or 4-fluorophenylboronic acid) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd/C, Pd(PPh₃)₄, or [PdCl₂(NH₂CH₂COOH)₂]) (0.05-0.1 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 mmol)

  • Solvent (e.g., water, ethanol/water mixture, or toluene/water mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Stir the reaction mixture vigorously at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and acidify with an appropriate acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4'-Fluorobiphenyl-4-carboxylic acid 4-bromo-3-fluorobenzoic_acid 4-bromo-3-fluorobenzoic acid suzuki_coupling_2 Suzuki-Miyaura Coupling 4-bromo-3-fluorobenzoic_acid->suzuki_coupling_2 phenylboronic_acid phenylboronic acid phenylboronic_acid->suzuki_coupling_2 2-fluorobiphenyl-4-carboxylic_acid This compound suzuki_coupling_2->2-fluorobiphenyl-4-carboxylic_acid 4-bromobenzoic_acid 4-bromobenzoic acid suzuki_coupling_4 Suzuki-Miyaura Coupling 4-bromobenzoic_acid->suzuki_coupling_4 4-fluorophenylboronic_acid 4-fluorophenylboronic acid 4-fluorophenylboronic_acid->suzuki_coupling_4 4-fluorobiphenyl-4-carboxylic_acid 4'-Fluorobiphenyl-4-carboxylic acid suzuki_coupling_4->4-fluorobiphenyl-4-carboxylic_acid

Synthetic routes to the two isomers via Suzuki-Miyaura coupling.

Impact of Fluorine Position on Reactivity and Properties

The location of the fluorine atom has a profound impact on the electronic and steric characteristics of the molecule, which in turn influences its reactivity and suitability for various applications.

Electronic Effects:

  • This compound: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carboxylic acid group. This effect is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog. The predicted pKa of ~3.85 supports this assertion.[5]

  • 4'-Fluorobiphenyl-4-carboxylic acid: With the fluorine atom on the distal ring, its inductive effect on the carboxylic acid is significantly attenuated. However, it still influences the overall electron density of the biphenyl system. The predicted pKa of ~4.14 is slightly higher than that of the 2-fluoro isomer, suggesting it is a weaker acid.[3]

Steric Effects:

  • This compound: The ortho-fluorine atom introduces significant steric hindrance around the carboxylic acid group. This can impact reactions involving the carboxyl group, potentially requiring more robust reagents or harsher conditions for transformations like esterification or amidation. It also forces a twisted conformation between the two phenyl rings.

  • 4'-Fluorobiphenyl-4-carboxylic acid: The fluorine at the 4'-position does not sterically hinder the carboxylic acid group, allowing for more facile reactions at this site. The overall molecule is more planar compared to the 2-fluoro isomer.

G cluster_0 This compound cluster_1 4'-Fluorobiphenyl-4-carboxylic acid node_2F Fluorine at 2-position effect_2F_steric Increased Steric Hindrance (Twisted Conformation) node_2F->effect_2F_steric effect_2F_electronic Strong Inductive Effect (Increased Acidity) node_2F->effect_2F_electronic node_4F Fluorine at 4'-position effect_4F_steric Minimal Steric Hindrance (More Planar Conformation) node_4F->effect_4F_steric effect_4F_electronic Attenuated Inductive Effect (Lower Acidity) node_4F->effect_4F_electronic

Influence of fluorine position on molecular properties.

Applications and Performance: A Comparative Analysis

Both isomers serve as valuable intermediates in different sectors, with their utility largely dictated by the properties endowed by the fluorine's position.

Pharmaceutical Applications
  • This compound is a known impurity and a key structural motif in Flurbiprofen , a non-steroidal anti-inflammatory drug (NSAID).[5] The propionic acid derivative of this core structure is responsible for its biological activity, which involves the inhibition of cyclooxygenase (COX) enzymes.[8] Structure-activity relationship (SAR) studies on Flurbiprofen analogs have shown that modifications to the biphenyl core can modulate COX-1/COX-2 selectivity and overall potency.[8][9] The presence of the ortho-fluorine is critical for the specific binding interactions within the COX enzyme active site.

  • 4'-Fluorobiphenyl-4-carboxylic acid is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[10][11] Its structure allows for the creation of diverse derivatives. For example, it has been used to develop selective anti-cancer agents that bind to Bcl-2.[12] The lack of steric hindrance around the carboxylic acid group makes it a versatile scaffold for building more complex molecules.

While direct comparative studies of drugs derived from both isomers are scarce, the distinct substitution patterns suggest they are suited for targeting different biological endpoints or achieving different selectivity profiles.

Materials Science Applications
  • 4'-Fluorobiphenyl-4-carboxylic acid is a valuable component in the synthesis of advanced polymers and liquid crystals.[10][11] The fluorine atom can enhance thermal stability and chemical resistance in polymers.[10] In liquid crystals, the strong dipole moment of the C-F bond is crucial for tuning the dielectric anisotropy, a key property for display applications.[9] The linear, more planar shape of this isomer is advantageous for creating the ordered structures required for liquid crystalline phases.

  • The use of This compound in polymer and liquid crystal synthesis is less commonly reported. The twisted conformation induced by the ortho-fluorine atom would likely disrupt the packing necessary for forming stable liquid crystal mesophases and could lead to polymers with different morphologies and properties compared to those derived from the 4'-fluoro isomer.

Conclusion and Future Outlook

The choice between this compound and 4'-Fluorobiphenyl-4-carboxylic acid is a critical decision in the design of new molecules for pharmaceutical and materials science applications.

  • This compound , with its sterically encumbered and more acidic carboxyl group, is a specialized building block, most notably utilized in the synthesis of Flurbiprofen and its analogs. Its fixed, twisted conformation can be exploited to achieve specific binding geometries in drug design.

  • 4'-Fluorobiphenyl-4-carboxylic acid offers greater synthetic flexibility due to its accessible carboxyl group and more planar structure. This makes it a versatile intermediate for a broader range of applications, from diverse pharmaceutical scaffolds to high-performance polymers and liquid crystals where ordered molecular packing is paramount.

Future research could focus on direct, side-by-side comparisons of these isomers in various applications. For instance, synthesizing and evaluating the biological activity of drug candidates where the only difference is the fluorine position would provide invaluable SAR data. Similarly, a comparative study of polymers synthesized from each isomer would offer clear insights into how the fluorine's location influences material properties. Such studies would further empower chemists to make more informed decisions in harnessing the unique properties of fluorine to create next-generation molecules.

References

  • 4'-Fluorobiphenyl-4-carboxylic acid. (URL: [Link])
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017-02-28). (URL: [Link])
  • This compound - ChemBK. (2024-04-09). (URL: [Link])
  • Flurbiprofen - Solubility of Things. (URL: [Link])
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017-02-28). (URL: [Link])
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. (2022-03-30). (URL: [Link])
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central. (2024-01-12). (URL: [Link])
  • Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. PubMed Central. (URL: [Link])
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. (URL: [Link])
  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central. (URL: [Link])
  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. (URL: [Link])
  • Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed. (2005-09-08). (URL: [Link])
  • Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. (URL: [Link])

Sources

A Comparative Analysis of Flurbiprofen Synthesis Routes: From Classic Methods to Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is widely used for its analgesic and anti-inflammatory properties. The efficiency, cost-effectiveness, and environmental impact of its chemical synthesis are critical considerations for pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of prominent synthetic routes to Flurbiprofen, offering insights into the evolution of its production from traditional multi-step processes to more streamlined, modern catalytic methods.

Introduction to Flurbiprofen and its Synthesis

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenylyl)propionic acid, was first developed by Boots UK.[1] Its synthesis has been approached through various methodologies over the years, each with its own set of advantages and drawbacks. This analysis will focus on three distinct and representative synthetic strategies: the classical Boots synthesis, a route involving the Gomberg-Bachmann reaction, and a modern approach utilizing a palladium-catalyzed Suzuki coupling reaction.

Route 1: The Classical Boots Synthesis via Malonic Ester

The original synthesis developed by Boots is a classic example of building a complex molecule through a series of well-established reactions. This route centers on the use of a malonic ester derivative to introduce the propionic acid moiety.

Methodology

The synthesis begins with 4-acetyl-2-fluorobiphenyl, which is converted to ethyl 2-fluoro-4-biphenylacetate through the Willgerodt reaction followed by esterification.[2] This intermediate is then subjected to a reaction with diethyl carbonate in the presence of a base like sodium ethoxide. The resulting product is methylated using dimethyl sulfate to yield diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate.[2] The final steps involve saponification of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation at high temperatures (180–200 °C) to afford Flurbiprofen.[2]

Experimental Protocol: Boots Synthesis (Illustrative)

  • Malonate Formation: Ethyl 2-fluoro-4-biphenylacetate is treated with sodium ethoxide and diethyl carbonate.

  • Methylation: The resulting enolate is reacted with dimethyl sulfate to introduce the methyl group.

  • Saponification: The diester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield the malonic acid derivative.[2]

  • Decarboxylation: The malonic acid is heated to 180–200 °C to eliminate carbon dioxide and form Flurbiprofen.[2]

Analysis
  • Expertise & Experience: This route relies on fundamental and well-understood organic reactions. The Willgerodt and malonic ester synthesis are staples in organic chemistry, making the process conceptually straightforward for chemists. However, the high temperature required for decarboxylation can be challenging to control on an industrial scale and may lead to side products.

  • Trustworthiness: Each step in this synthesis is a high-yielding and reliable transformation. The intermediates are generally stable and can be purified using standard techniques.

  • Authoritative Grounding: The use of malonic esters for the synthesis of carboxylic acids is a widely documented and validated method in organic chemistry.

Diagram of the Boots Synthesis Workflow

G A 4-Acetyl-2-fluorobiphenyl B Ethyl 2-fluoro-4-biphenylacetate A->B Willgerodt reaction & Esterification C Diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate B->C 1. Diethyl carbonate, NaOEt 2. Dimethyl sulfate D Flurbiprofen C->D 1. Saponification 2. Decarboxylation (180-200°C)

Caption: Workflow of the classical Boots synthesis of Flurbiprofen.

Route 2: Synthesis via an Improved Gomberg-Bachmann Reaction

This route offers an alternative approach to constructing the biphenyl core of Flurbiprofen, utilizing a diazotization reaction.

Methodology

This method starts with 2-(4-amino-3-fluorophenyl) ethyl propionate.[3] This starting material undergoes a diazotization reaction using sodium nitrite or isoamyl nitrite in the presence of benzene and a dehydrating agent like silica gel. This improved Gomberg-Bachmann reaction forms the biphenyl structure, yielding 2-(2-fluoro-4-biphenyl) ethyl propionate.[3] The final step is the hydrolysis of the ester to the carboxylic acid, Flurbiprofen. This hydrolysis can be achieved under either acidic or basic conditions.[3] The overall yield for these two steps is reported to be around 50%.[3]

Experimental Protocol: Gomberg-Bachmann Route (Illustrative)

  • Diazotization and Coupling: 2-(4-amino-3-fluorophenyl) ethyl propionate is dissolved in benzene with silica gel. Sodium nitrite is added, and the reaction proceeds to form 2-(2-fluoro-4-biphenyl) ethyl propionate.[3]

  • Hydrolysis: The resulting ester is hydrolyzed using either aqueous sodium hydroxide followed by acidification or by refluxing with hydrochloric acid to yield Flurbiprofen.[3]

Analysis
  • Expertise & Experience: The Gomberg-Bachmann reaction is a classic method for forming biaryl compounds, but it can be prone to side reactions and the formation of complex mixtures, which can complicate purification. The use of a diazotization reagent requires careful temperature control.

  • Trustworthiness: While the process is relatively simple in terms of the number of steps, the reported yield of 50% is moderate.[3] The use of benzene as a solvent is a significant drawback due to its carcinogenicity.

  • Authoritative Grounding: The Gomberg-Bachmann reaction is a well-established, albeit older, method for C-C bond formation between aromatic rings.

Diagram of the Gomberg-Bachmann Synthesis Workflow

G A 2-(4-Amino-3-fluorophenyl) ethyl propionate B 2-(2-Fluoro-4-biphenyl) ethyl propionate A->B Improved Gomberg-Bachmann Reaction (NaNO2, Benzene, Silica Gel) C Flurbiprofen B->C Hydrolysis (Acidic or Basic)

Caption: Workflow of the Gomberg-Bachmann route to Flurbiprofen.

Route 3: Modern Synthesis via Palladium-Catalyzed Suzuki Coupling

With the advent of transition-metal catalysis, more efficient and environmentally friendly methods for synthesizing biaryl compounds have been developed. The Suzuki coupling is a prime example and has been successfully applied to the synthesis of Flurbiprofen.

Methodology

A modern and highly efficient synthesis of Flurbiprofen utilizes a palladium-catalyzed Suzuki coupling reaction as the key step to form the biphenyl linkage.[4] This route starts with the synthesis of a key intermediate, 2-(3-fluoro-4-bromophenyl)propionic acid. This intermediate is then coupled with phenylboronic acid in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base in an aqueous solvent system.[4] This approach avoids the use of hazardous solvents like benzene and often proceeds with high yields. One reported synthesis using a Pd/C-catalyzed Suzuki coupling in water achieved an excellent yield of 98% for the coupling step and an overall yield of 69% over five steps.

Experimental Protocol: Suzuki Coupling Route (Illustrative)

  • Preparation of Key Intermediate: 2-(3-fluoro-4-bromophenyl)propionic acid is synthesized from 2,4-difluoronitrobenzene in several steps.

  • Suzuki Coupling: 2-(3-fluoro-4-bromophenyl)propionic acid and phenylboronic acid are reacted in an aqueous solution with a base (e.g., sodium carbonate) and a catalytic amount of Pd/C. The mixture is refluxed to yield Flurbiprofen.[4]

Analysis
  • Expertise & Experience: This route requires knowledge of modern organometallic chemistry, specifically palladium-catalyzed cross-coupling reactions. The optimization of reaction conditions (catalyst loading, base, solvent) is crucial for achieving high yields and purity.

  • Trustworthiness: The Suzuki coupling is a highly reliable and versatile reaction. The use of a heterogeneous catalyst like Pd/C simplifies product purification as the catalyst can be easily filtered off.[4] The high yields reported for this method make it very attractive for industrial production.

  • Authoritative Grounding: The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology, widely recognized for its robustness and broad applicability in the synthesis of biaryl compounds.

Diagram of the Suzuki Coupling Synthesis Workflow

G A 2,4-Difluoronitrobenzene B 2-(3-Fluoro-4-bromophenyl)propionic acid A->B Multi-step synthesis C Flurbiprofen B->C Suzuki Coupling (Pd/C, Base, H2O) D Phenylboronic acid D->B

Caption: Workflow of a modern Flurbiprofen synthesis via Suzuki coupling.

Comparative Summary

FeatureBoots Synthesis (Classical)Gomberg-Bachmann RouteSuzuki Coupling Route (Modern)
Key Reaction Malonic Ester Synthesis & DecarboxylationDiazotization & ArylationPalladium-Catalyzed Cross-Coupling
Starting Materials 4-Acetyl-2-fluorobiphenyl2-(4-Amino-3-fluorophenyl) ethyl propionate2-(3-Fluoro-4-bromophenyl)propionic acid, Phenylboronic acid
Overall Yield Moderate~50%[3]High (e.g., 69% over 5 steps)
Reaction Conditions High temperature for decarboxylation (180-200°C)[2]Moderate, but requires careful temperature controlMild (reflux in water)
Environmental & Safety Use of potentially hazardous reagents like dimethyl sulfateUse of carcinogenic benzene"Green" approach using water as a solvent, avoids toxic reagents
Advantages Utilizes well-established, classic reactionsRelatively short synthesisHigh yield, high purity, environmentally friendly, suitable for industrial scale-up
Disadvantages Harsh reaction conditions, multi-stepModerate yield, use of toxic benzene, potential for side reactionsHigher initial cost of palladium catalyst and boronic acids

Conclusion

The synthesis of Flurbiprofen has evolved significantly, reflecting broader trends in synthetic organic chemistry. While the classical Boots synthesis provided the initial pathway to this important drug, its harsh conditions and multi-step nature have prompted the development of more efficient alternatives. The Gomberg-Bachmann route offers a more direct approach but is hampered by moderate yields and the use of hazardous materials.

The modern synthesis of Flurbiprofen via palladium-catalyzed Suzuki coupling represents a substantial advancement. Its high efficiency, milder reaction conditions, and improved environmental profile make it the most attractive option for large-scale industrial production. This route not only provides a higher overall yield but also aligns with the principles of green chemistry, a critical consideration in modern pharmaceutical manufacturing. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scale, available expertise, and environmental regulations. However, the clear advantages of the Suzuki coupling approach position it as the current state-of-the-art for Flurbiprofen synthesis.

References

  • FDC LIMITED. A Process For Obtaining Flurbiprofen With High Purity. IN2013MUM02513A.
  • ChemicalBook.
  • CN101585760A. Method for preparing flurbiprofen.
  • CN101973869A. Method for synthesis of flurbiprofen.
  • Benchchem.
  • Lu, G., et al.
  • CN112225657A.
  • CN112341352A.
  • YouTube. Synthesis of Flurbiprofen. Published January 2, 2024.
  • ResearchGate. Synthesis of flurbiprofen. Reagents and conditions...
  • ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile. Published August 6, 2025.
  • Wikipedia. Ibuprofen.
  • ResearchGate. Synthesis of flurbiprofen–antioxidant mutual prodrugs.
  • ACS Publications. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry.
  • PubMed Central.
  • PubMed Central.
  • CN106496015B.
  • CN112341352A.
  • Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions. Published April 30, 2015.
  • PubMed. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Published September 8, 2005.
  • ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Published April 8, 2019.

Sources

A Researcher's Guide to the Biological Evaluation of 2-Fluorobiphenyl-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 2-Fluorobiphenyl-4-carboxylic acid have garnered significant attention for their potential as both anti-inflammatory and anticancer agents. This guide provides an in-depth, technical comparison of the biological activities of these derivatives, grounded in established experimental protocols and field-proven insights. We will navigate the causality behind experimental choices, ensuring a self-validating system of protocols, and present a framework for the objective evaluation of these promising compounds against established alternatives.

The Rationale for Investigating this compound Derivatives

The structural motif of this compound is closely related to the well-known nonsteroidal anti-inflammatory drug (NSAID), flurbiprofen. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins. The carboxylic acid group is often crucial for activity, particularly in the context of cyclooxygenase (COX) inhibition, a key mechanism in inflammation.[1] However, this acidic moiety is also associated with gastrointestinal side effects.[1] Consequently, much research has focused on synthesizing derivatives, such as amides and esters, to improve the therapeutic index and explore additional biological targets.[2][3]

This guide will focus on two primary areas of biological activity: anti-inflammatory effects, primarily through COX inhibition, and anticancer activity, evaluated by cytotoxicity against relevant cancer cell lines.

Comparative Evaluation of Anti-Inflammatory Activity

A primary mechanism of anti-inflammatory action for many biphenyl derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 over COX-1 is a key objective in designing safer anti-inflammatory drugs.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

To quantify the inhibitory potential of this compound derivatives against COX enzymes, a well-established in vitro assay is employed. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Heme, and COX Enzymes add_enzyme Add Buffer, Heme, and COX-1 or COX-2 Enzyme to 96-well Plate prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds and Controls add_inhibitor Add Test Compounds/Controls and Incubate prep_compounds->add_inhibitor add_enzyme->add_inhibitor initiate_reaction Initiate Reaction with Arachidonic Acid add_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction terminate_reaction Stop Reaction incubate_reaction->terminate_reaction measure_absorbance Measure Absorbance at 590 nm terminate_reaction->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 Values measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dilute heme to the working concentration in the assay buffer.

    • Prepare stock solutions of ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of the this compound derivatives and the positive control (e.g., Celecoxib) in a suitable solvent like DMSO.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compounds or the positive control to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate the plate for 10 minutes at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., HCl).

    • Measure the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Flurbiprofen Derivatives (Inhibition of Albumin Denaturation)

CompoundModificationIC50 (µmol/L)[2][4]
Flurbiprofen Parent Drug339.26
Ibuprofen Reference NSAID395.08
Derivative 4a 2-phenethylamine amide198.37
Derivative 4b 4-methoxy-2-phenethylamine amide173.74
Derivative 4c 3,4-dimethoxy-2-phenethylamine amide185.29
Derivative 4d 4-chloro-2-phenethylamine amide181.82
Derivative 4e 2-phenethylamine amide193.15

Note: The data presented is for the inhibition of heat-induced albumin denaturation, an in vitro method to assess anti-inflammatory activity.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

To assess the anti-inflammatory efficacy in a living system, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model.[5] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.

Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_prep Pre-treatment cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats fasting Fast Animals Overnight acclimatize->fasting measure_baseline Measure Baseline Paw Volume fasting->measure_baseline administer_compound Administer Test Compound/Control Orally measure_baseline->administer_compound induce_edema Inject Carrageenan into Hind Paw administer_compound->induce_edema measure_edema Measure Paw Volume at Intervals (1, 2, 3, 4h) induce_edema->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animal Preparation:

    • Use healthy Wistar rats of either sex, weighing 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight with free access to water before the experiment.

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the this compound derivatives, vehicle (e.g., 1% carboxymethyl cellulose), or a standard drug (e.g., Indomethacin, 10 mg/kg) orally.

    • After 30-60 minutes, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by the test and standard drugs relative to the control group.

Comparative Evaluation of Anticancer Activity

The biphenyl scaffold is also prevalent in many anticancer agents. The evaluation of this compound derivatives for their anticancer potential typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines.

In Vitro Evaluation: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Experimental Workflow: MTT Assay

cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Detection culture_cells Culture Cancer Cell Lines seed_plate Seed Cells into 96-well Plates and Incubate culture_cells->seed_plate treat_cells Treat Cells with Serial Dilutions of Test Compounds/Control seed_plate->treat_cells incubate_treated Incubate for 24-72 hours treat_cells->incubate_treated add_mtt Add MTT Reagent and Incubate incubate_treated->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Detection:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Table 2: Comparative In Vitro Anticancer Activity of Flurbiprofen Derivatives

CompoundModificationMCF-7 IC50 (µg/mL)[6][7]WRL-68 (Normal) IC50 (µg/mL)[6]Selectivity Index (SI)
Sorafenib Positive Control--2.5
Derivative 4 N-(4-bromophenyl)carbothioamide122.7210.21.71
Derivative 5 N-(4-chlorophenyl)carbothioamide113.9181.31.59
Derivative 10 N'-(4-nitrobenzoyl)hydrazide95.7151.71.59
Derivative 11 N'-(4-chlorobenzoyl)hydrazide109.1278.72.55
Derivative 13 N-(4-bromophenyl)benzamide40.3280.281.99
Derivative 15 N-(4-nitrophenyl)benzamide112.292362.10

Note: A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of this compound derivatives for their anti-inflammatory and anticancer activities. The presented protocols for in vitro COX inhibition, in vivo carrageenan-induced paw edema, and in vitro MTT assays offer robust and reproducible methods for generating comparative data.

The example data tables, populated with findings from recent literature, demonstrate that chemical modifications to the this compound scaffold can significantly modulate biological activity. Specifically, the conversion of the carboxylic acid to various amides has shown promise in enhancing both anti-inflammatory and anticancer effects, in some cases with improved selectivity.

For researchers and drug development professionals, the path forward involves the synthesis of diverse libraries of these derivatives and their systematic evaluation using the methodologies outlined herein. Future studies should aim to establish clear structure-activity relationships (SAR) to guide the design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies are also warranted to explore potential biological targets beyond COX enzymes, which may contribute to the observed anticancer activities. By adhering to rigorous and validated experimental protocols, the full therapeutic potential of this promising class of compounds can be effectively unlocked.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Center for Biotechnology Information.
  • Celecoxib. (2023, December 29). In Wikipedia.
  • Doxorubicin. (n.d.). Cancer Research UK.
  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(9), 1463-1479.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic.
  • Patel, P., & Patel, M. (2023). Celecoxib. In StatPearls.
  • Celecoxib: MedlinePlus Drug Information. (2021, March 15). MedlinePlus.
  • Doxorubicin Hydrochloride. (2007, August 10). National Cancer Institute.
  • Patel, K., & Hashmi, F. (2023). Doxorubicin. In StatPearls.
  • Doxorubicin Injection: Uses & Side Effects. (n.d.). Cleveland Clinic.
  • Al-Omaim, W. S., et al. (2021). Am Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cell Lines. Iraqi Journal of Pharmaceutical Sciences, 30(1), 20-35.
  • Çevik, U. A., et al. (2024).
  • Çevik, U. A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 481.
  • Al-Harbi, M. M., et al. (1995). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. European journal of medicinal chemistry, 30(4), 335-341.
  • Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of medicinal chemistry, 48(18), 5705–5719.
  • Domanski, M., & Jaroniec, M. (2009). Molecular structures of (S)- and (R)-flurbiprofen. Journal of Molecular Structure, 928(1-3), 110-115.
  • Khan, I., et al. (2020). Design, Synthesis of Flurbiprofen Based 1,3,4‐Oxadiazoles and Constrained Anticancer, Antioxidant Agents: In silico Docking Analysis. ChemistrySelect, 5(37), 11531-11540.
  • Al-Omaim, W. S., et al. (2021). Am Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cell Lines. Iraqi Journal of Pharmaceutical Sciences, 30(1), 20-35.
  • Patrignani, P., et al. (2011). Biochemical selectivity, assessed as COX-1/COX-2 IC50 values of several COX inhibitors. Expert opinion on drug metabolism & toxicology, 7(5), 603-614.
  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5719.
  • Lodola, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 966-980.
  • Sharma, S., et al. (2017). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy, 11, 243-257.
  • Pignatello, R., et al. (2011). Flurbiprofen Derivatives in Alzheimer's Disease: Synthesis, Pharmacokinetic and Biological Assessment of Lipoamino Acid Prodrugs. Current pharmaceutical design, 17(18), 1848-1858.

Sources

A Senior Application Scientist's Guide to the Purity Analysis and Characterization of 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluorobiphenyl-4-carboxylic acid (2-FBCA) is a vital chemical intermediate and a known impurity in the synthesis of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1][][3][4] Its structural similarity to the active pharmaceutical ingredient (API) and other related compounds necessitates rigorous analytical control to ensure the safety and efficacy of the final drug product. For researchers in materials science, 2-FBCA serves as a versatile building block for designing complex aromatic compounds, liquid crystals, and specialty polymers where its specific physicochemical properties are paramount.

The purity and exact characterization of 2-FBCA are not mere quality control checkpoints; they are foundational to the success of any downstream application. The presence of minute impurities can drastically alter pharmacological activity, introduce toxicity, or compromise the performance of advanced materials. This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity and confirm the identity of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methodologies.

PropertyValueSource
Chemical Formula C₁₃H₉FO₂[][5][6]
Molecular Weight 216.21 g/mol [][5][6]
CAS Number 137045-30-8[5][6]
Appearance White to tan powder or crystals[]
Melting Point 223-227 °C[1][5]
IUPAC Name 3-fluoro-4-phenylbenzoic acid[][7]

Core Analytical Techniques: A Comparative Analysis

A multi-pronged analytical strategy is indispensable for the unambiguous characterization and purity assessment of 2-FBCA. No single technique can provide a complete picture. This section compares the primary methods, explaining their underlying principles and strategic applications.

Chromatographic Techniques: The Pillars of Purity Assessment

Chromatography is the gold standard for separating and quantifying the main component from its impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For 2-FBCA, a polar molecule with a carboxylic acid group, reversed-phase HPLC is the method of choice.[8] The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the nonpolar stationary phase.

Application & Rationale:

  • Purity Determination: HPLC with UV detection is the premier method for quantifying 2-FBCA and detecting non-volatile impurities. The biphenyl system provides a strong chromophore, allowing for sensitive UV detection.

  • Stability Studies: It is ideal for monitoring the degradation of the compound under various stress conditions.

  • Avoids Thermal Degradation: As a non-destructive technique performed at or near ambient temperature, it is perfectly suited for thermally sensitive carboxylic acids, unlike GC.

Limitations:

  • Requires that impurities have a UV chromophore to be detected by a UV detector.

  • Does not provide the same level of structural information as mass spectrometry or NMR without being coupled to a mass spectrometer (LC-MS).

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a molecular fingerprint.

Application & Rationale:

  • Volatile Impurity Profiling: GC-MS is unparalleled for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

  • Structural Confirmation of Impurities: The mass spectrum provides invaluable structural data for identifying unknown peaks.

Critical Experimental Choice: Derivatization 2-FBCA is a non-volatile carboxylic acid due to its high melting point and the ability to form strong hydrogen bonds. Direct injection into a hot GC inlet would lead to poor peak shape and potential degradation. Therefore, derivatization is mandatory . The acidic proton of the carboxylic acid must be replaced with a non-polar group to increase volatility. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective strategy.[9][10]

Limitations:

  • The mandatory derivatization step adds complexity, time, and a potential source of error to the workflow.

  • Not suitable for non-volatile or thermally labile impurities.

Spectroscopic Techniques: The Keys to Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within a magnetic field. The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. It is the most powerful tool for absolute structural confirmation.

Application & Rationale:

  • ¹H NMR: Confirms the presence and arrangement of protons. The carboxylic acid proton will appear as a characteristic broad singlet at a very downfield chemical shift (typically 10-12 ppm), while the aromatic protons will appear in the 7-8.5 ppm region.[11]

  • ¹³C NMR: Identifies all unique carbon atoms. The carbonyl carbon of the acid is highly deshielded and appears around 160-180 ppm.[11]

  • ¹⁹F NMR: This is a crucial and highly specific technique for 2-FBCA. It will show a single resonance, confirming the presence and electronic environment of the fluorine atom, providing an unambiguous signature for the molecule.

B. Infrared (IR) Spectroscopy

Principle of Causality: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and simple method for confirming the presence of key functional groups.

Application & Rationale:

  • Functional Group Confirmation: For 2-FBCA, the IR spectrum will be dominated by two key features:

    • A very strong and broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[11]

    • A sharp, strong C=O (carbonyl) stretching absorption around 1700 cm⁻¹.[11]

  • Quick Identity Check: It serves as a fast and reliable screening tool to verify that the material is a carboxylic acid.

Thermal Analysis: Assessing Physical Properties and Purity

Thermal analysis techniques provide information about the physical properties of the material as a function of temperature.

A. Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is heated or cooled. This allows for the detection of thermal transitions like melting.

Application & Rationale:

  • Melting Point and Purity: DSC provides a precise measurement of the melting point. For a pure crystalline compound, the melting endotherm will be sharp and narrow. The presence of impurities broadens this peak and lowers the melting temperature, providing a quantitative measure of purity (eutectic purity).[12][13]

B. Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.

Application & Rationale:

  • Thermal Stability: TGA determines the temperature at which the compound begins to decompose.

  • Detection of Volatiles: It can quantify the amount of residual solvent or water present in the sample, which would be observed as a mass loss at temperatures below the decomposition point.[12]

Comparative Summary of Analytical Techniques

TechniquePrimary Information ObtainedDerivatization Needed?ThroughputKey Advantage
HPLC-UV Quantitative Purity, StabilityNoHighBest method for purity of non-volatile compounds.
GC-MS Volatile Impurity Profile, Structure IDYes (Mandatory)MediumExcellent for identifying volatile impurities.
NMR Unambiguous Structure, Impurity IDNoLowThe definitive tool for structural confirmation.
IR Functional Group IdentificationNoVery HighFast and simple identity verification.
DSC Melting Point, Crystalline PurityNoMediumQuantitative assessment of crystalline purity.
TGA Thermal Stability, Volatiles ContentNoMediumMeasures thermal stability and residual solvents.

Experimental Protocols and Workflows

The following protocols are robust starting points for the analysis of 2-FBCA. Method optimization is essential for specific applications and instrumentation.

Workflow for Comprehensive Analysis

The logical flow for characterizing a new batch of 2-FBCA ensures that both identity and purity are rigorously established.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physical Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Purity Assay) NMR->HPLC Structure Confirmed IR IR Spectroscopy GCMS GC-MS (Volatile Impurities) HPLC->GCMS Purity Assessed DSC DSC (Melting Point) GCMS->DSC Impurities Profiled TGA TGA (Thermal Stability) DSC->TGA Final Characterization Sample Sample Batch of 2-FBCA Sample->NMR Primary ID Sample->IR Primary ID

Caption: Comprehensive analytical workflow for 2-FBCA.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is designed for determining the purity of 2-FBCA by area percent.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-FBCA reference standard and sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). Sonicate if necessary.

  • Chromatographic Conditions: [14][15]

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% A / 40% B, hold for 2 min. Linearly increase to 90% B over 15 min. Hold at 90% B for 3 min. Return to initial conditions and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main 2-FBCA peak by the total area of all peaks and multiplying by 100.

HPLC_Protocol Prep Sample Prep (10mg in 100mL Diluent) Inject Inject 10 µL Prep->Inject Column C18 Column (30 °C, 1.0 mL/min) Inject->Column Separate Gradient Elution (H₂O/ACN + Acid) Column->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Calculate Area % Purity Detect->Analyze

Caption: HPLC-UV experimental workflow.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)

This protocol is for identifying volatile impurities after silylation.

  • Derivatization: [9][10]

    • Accurately weigh ~1 mg of the 2-FBCA sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Splitless mode).

    • Oven Program: Hold at 80 °C for 2 min. Ramp at 15 °C/min to 300 °C. Hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the silylated 2-FBCA.

    • Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

Conclusion: An Integrated Approach to Analytical Excellence

The comprehensive analysis of this compound is a clear demonstration of the principle that a single method is never sufficient. A synergistic combination of orthogonal techniques is required for a scientifically sound assessment. HPLC stands as the primary tool for quantitative purity analysis, while GC-MS is essential for profiling volatile impurities after necessary derivatization. Concurrently, NMR provides the irrefutable confirmation of molecular structure, supported by the functional group verification from IR spectroscopy. Finally, thermal methods like DSC and TGA offer crucial insights into the material's physical purity and stability. By judiciously applying this multi-technique workflow, researchers and drug development professionals can ensure the quality, safety, and reliability of 2-FBCA, thereby guaranteeing the integrity of their research and the success of their final products.

References

  • Benchchem. Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
  • Sigma-Aldrich. This compound 97%.
  • ChemicalBook. This compound | 137045-30-8.
  • BOC Sciences. CAS 137045-30-8 this compound.
  • Sigma-Aldrich. This compound 97 137045-30-8.
  • LGC Standards. This compound.
  • ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile.
  • Pharmaffiliates. Flurbiprofen-impurities.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.
  • Pharmaffiliates. CAS No : 137045-30-8 | Product Name : Flurbiprofen - Impurity E.
  • MDPI. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles.
  • ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • The Royal Society of Chemistry. Spectra and physical data of (A2).
  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging.
  • ScienceDirect. Determination of flurbiprofen in pharmaceutical preparations by GC–MS.
  • ResearchGate. Determination of flurbiprofen in pharmaceutical preparations by GC-MS.

Sources

A Comparative Spectroscopic Guide to Fluorobiphenyl Isomers: 2-, 3-, and 4-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The position of a single fluorine atom on the biphenyl ring system dramatically influences the molecule's conformational preferences, electronic properties, and metabolic stability. Consequently, the ability to unequivocally distinguish between fluorobiphenyl isomers is paramount for synthesis, quality control, and mechanistic studies. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-fluorobiphenyl, 3-fluorobiphenyl, and 4-fluorobiphenyl, offering a practical reference for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as the most powerful technique for the structural elucidation of fluorobiphenyl isomers. The position of the fluorine atom induces distinct changes in the chemical shifts and coupling constants of nearby nuclei.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of fluorine influences the chemical shifts of the protons and carbons on the fluorinated ring. In ¹H NMR, protons ortho to the fluorine atom typically experience the largest downfield shift. Similarly, in ¹³C NMR, the carbon directly bonded to fluorine (C-F) exhibits a characteristic large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Comparative ¹H and ¹³C NMR Data for Fluorobiphenyl Isomers

IsomerKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm) & Coupling Constants (Hz)
2-Fluorobiphenyl Protons on the fluorinated ring show complex splitting patterns due to ¹H-¹⁹F couplings.C2 (C-F): ~160 ppm (¹JCF ≈ 245 Hz)
3-Fluorobiphenyl Protons ortho and para to the fluorine show distinct downfield shifts.C3 (C-F): ~163 ppm (¹JCF ≈ 244 Hz)
4-Fluorobiphenyl Symmetrical pattern for the fluorinated ring, often appearing as two triplets.[1]C4 (C-F): ~162.5 ppm (d, J=245.5 Hz)[1]

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a crucial tool for identifying fluorinated compounds.[1] The chemical shift of the fluorine atom is highly diagnostic of its position on the biphenyl ring.

Table 2: Comparative ¹⁹F NMR Data for Fluorobiphenyl Isomers

IsomerTypical ¹⁹F NMR Chemical Shift (δ, ppm, referenced to CFCl₃)
2-Fluorobiphenyl ~ -119 ppm
3-Fluorobiphenyl ~ -113 ppm
4-Fluorobiphenyl ~ -113 to -115 ppm[1]

Note: ¹⁹F chemical shifts are sensitive to the solvent and reference standard used.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorobiphenyl isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[2]

    • Relaxation Delay: 2-5 seconds.[2]

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.[2]

    • Pulse Program: Standard single-pulse sequence, often with proton decoupling.[2]

    • Reference: External or internal reference such as CFCl₃ (0 ppm).[2]

    • Number of Scans: 128 or more.[2]

    • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).[2]

    • Relaxation Delay: 2-5 seconds.[2]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the vibrational modes of a molecule.[3][4] The C-F bond stretching and the out-of-plane C-H bending vibrations are particularly useful for distinguishing between fluorobiphenyl isomers. The fingerprint region (1600 - 600 cm⁻¹) is often diagnostic for positional isomers.[3]

Table 3: Key IR Absorption Bands for Fluorobiphenyl Isomers (cm⁻¹)

IsomerC-F StretchC-H Out-of-Plane Bending
2-Fluorobiphenyl ~1250-1200Diagnostic pattern for ortho-disubstitution.
3-Fluorobiphenyl ~1250-1200Diagnostic pattern for meta-disubstitution.
4-Fluorobiphenyl ~1250-1200Diagnostic pattern for para-disubstitution.

Note: The exact positions of the bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid fluorobiphenyl isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[5] The position of the fluorine atom influences the energy of the π → π* transitions in the biphenyl system. While the differences can be subtle, they are often sufficient for differentiation, especially when comparing spectra under identical conditions. The planarity of the molecule can also affect the vibrational structure observed in the UV absorption spectra.[6]

Table 4: UV-Vis Absorption Maxima (λmax) for Fluorobiphenyl Isomers in Ethanol

Isomerλmax (nm)
2-Fluorobiphenyl ~235, 275
3-Fluorobiphenyl ~240, 280
4-Fluorobiphenyl ~245, 285

Note: λmax values are sensitive to the solvent used.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorobiphenyl isomer in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[2]

  • Data Acquisition:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.[2]

    • Scan Range: 200-400 nm.[2]

    • Blank: Use the same solvent as used for the sample as a blank reference.[2]

    • The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.[2]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) will be the same for all three isomers (m/z 172.07), their fragmentation patterns under electron ionization (EI) can exhibit subtle but reproducible differences.[7] The position of the fluorine atom can influence the stability of the fragment ions, leading to variations in their relative abundances.[8]

Table 5: Key Fragments in the EI-Mass Spectra of Fluorobiphenyl Isomers

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Interpretation
2-Fluorobiphenyl 172171 ([M-H]⁺), 170 ([M-2H]⁺ or [M-H₂]⁺), 151 ([M-HF]⁺), 146 ([M-C₂H₂]⁺)
3-Fluorobiphenyl 172171, 170, 151, 146 (Relative abundances may differ from 2-isomer)
4-Fluorobiphenyl 172171, 170, 151, 146 (Often shows a more prominent [M-H]⁺ peak)

Note: The relative intensities of fragment ions are highly dependent on the instrument and ionization conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the fluorobiphenyl isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Inlet Temperature: 250°C.[9]

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 250°C) to ensure good separation.[9]

    • Carrier Gas: Helium.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Scan Range: m/z 40-300.[9]

    • Ion Source Temperature: 230°C.[9]

Logical Framework for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of fluorobiphenyl isomers.

Caption: Workflow for the spectroscopic identification of fluorobiphenyl isomers.

Conclusion

The differentiation of 2-, 3-, and 4-fluorobiphenyl is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, particularly ¹⁹F NMR, offers the most definitive and unambiguous method for identification. IR and UV-Vis spectroscopy provide valuable complementary data that can reinforce the structural assignment. Finally, mass spectrometry confirms the molecular weight and can offer subtle clues based on fragmentation patterns. By employing the systematic approach outlined in this guide, researchers can confidently characterize these important fluorinated building blocks.

References

  • NIST. 1,1'-Biphenyl, 4-fluoro-. In: NIST Chemistry WebBook.
  • NIST. 1,1'-Biphenyl, 2-fluoro-. In: NIST Chemistry WebBook.
  • Kvaran, A., et al. (2001). 1H NMR and UV–vis spectroscopy of fluorine and chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure, 563-564, 513-516.
  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • PubChem. 2-Fluorobiphenyl. National Center for Biotechnology Information.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. Major simulated vibrational modes for 2-, 3-, and 4-chlorobiphenyl.
  • Chemistry LibreTexts. 4.4.2: Molecular Vibrations.
  • ResearchGate. Representative 19 F NMR spectra for extracts obtained after incubation...
  • NIST. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubChem. 4-Fluorobiphenyl. National Center for Biotechnology Information.
  • Wikipedia. Molecular electronic transition.
  • Spectra Analysis. IR Applied to Isomer Analysis.
  • CORE. mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and.
  • YouTube. Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
  • Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
  • Schymanski, E., Meringer, M., & Brack, W. (2009). Matching structures to mass spectra using fragmentation patterns: are the results as good as they look?. Analytical Chemistry, 81(9), 3608-3617.
  • Uhrín, D., & Zawisza, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-21.
  • CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • The Royal Society of Chemistry.
  • Jmol.
  • ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA...
  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Consolidated Volume I.
  • Li, W., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2017, 8503814.
  • The Royal Society of Chemistry. Electronic transitions of molecules: vibrating Lewis structures. Chemical Science.
  • Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies. Part 8.
  • Wikipedia. Ultraviolet–visible spectroscopy of stereoisomers.
  • PLOS One. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships.
  • ResearchGate. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories.
  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated Biphenyl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.[1] The unique electronic and steric characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a compound's biological activity.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[1][3] Among the myriad of molecular frameworks, the biphenyl scaffold has proven to be a versatile platform for the development of therapeutics across diverse disease areas, including oncology, infectious diseases, and inflammatory conditions.[4] This guide provides a comparative analysis of the efficacy of fluorinated biphenyl compounds, supported by experimental data and detailed protocols, to aid researchers in harnessing the full potential of this chemical space.

Comparative Efficacy Analysis: Case Studies

This section will delve into specific examples of fluorinated biphenyl compounds, comparing their efficacy against non-fluorinated analogs and existing therapeutic alternatives.

Case Study 1: Anti-HIV-1 Therapeutics - Diarylpyrimidines (DAPYs)

A notable success story for fluorinated biphenyls is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The diarylpyrimidine (DAPY) scaffold has been a fertile ground for NNRTI development.

The Challenge with a Non-Fluorinated Precursor:

A highly potent non-fluorinated biphenyl DAPY, JK-4b, demonstrated excellent activity against wild-type HIV-1 (EC50 = 1.0 nM). However, its clinical development was hampered by poor metabolic stability (t1/2 = 14.6 min in human liver microsomes) and significant cytotoxicity (CC50 = 2.08 µM), resulting in a low selectivity index (SI = 2059).[5]

The Fluorinated Advantage:

To address these liabilities, a series of fluorine-substituted analogs were synthesized. The introduction of fluorine at specific positions on the biphenyl ring was hypothesized to block metabolically vulnerable sites and enhance the compound's safety profile.[5]

Comparative Efficacy Data:

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)Metabolic Half-life (t1/2, min)
JK-4b (non-fluorinated)WT HIV-11.02.08205914.6
5t (fluorinated)WT HIV-11.811766,44374.52

Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[5]

The fluorinated compound 5t exhibited a remarkable improvement in its therapeutic profile. While there was a slight decrease in potency (EC50 of 1.8 nM vs. 1.0 nM), the cytotoxicity was dramatically reduced (CC50 of 117 µM vs. 2.08 µM), leading to a 32-fold increase in the selectivity index.[5] Furthermore, the metabolic stability was enhanced by approximately 5-fold.[6] This highlights the profound impact of fluorination on the druggability of the biphenyl scaffold.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs, including the DAPYs, are allosteric inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that inhibits the polymerization of viral DNA.[7][8]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase Active_Site Active Site DNA Viral DNA Active_Site->DNA Synthesizes NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Induces Conformational Change vRNA Viral RNA Template vRNA->Active_Site Binds dNTPs dNTPs dNTPs->Active_Site Binds Fluorinated_Biphenyl_NNRTI Fluorinated Biphenyl NNRTI Fluorinated_Biphenyl_NNRTI->NNRTI_Pocket Binds

Caption: Allosteric inhibition of HIV-1 RT by a fluorinated biphenyl NNRTI.

Case Study 2: Anti-Inflammatory Agents - Flurbiprofen and Analogs

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound. Its derivatives have been explored to retain anti-inflammatory properties while reducing common NSAID-associated side effects, such as gastrointestinal ulcers.

Comparison with a Selective COX-2 Inhibitor:

A retrospective study compared the postoperative pain management efficacy of flurbiprofen axetil (a prodrug of flurbiprofen) with celecoxib, a selective COX-2 inhibitor.[9][10]

Comparative Efficacy Data:

Treatment GroupPain Score (VAS) at 24h (Rest)Morphine Consumption at 24h (mg)
Flurbiprofen Axetil LowerLower
Celecoxib HigherHigher
Placebo HighestHighest

Data from a retrospective study on pain management after total-knee arthroplasty. Note: This table represents the reported trend; specific values are not provided for direct comparison in this format.[9][10]

The study concluded that both flurbiprofen axetil and celecoxib were superior to placebo in reducing pain and opioid consumption.[9] Notably, in the initial 24 hours post-surgery, the flurbiprofen axetil group demonstrated significantly lower pain scores and required less morphine compared to the celecoxib group.[9] This suggests that for acute postoperative pain, this fluorinated biphenyl NSAID offers a potent analgesic effect.

Case Study 3: Oncology - CYP17A1 Inhibitors

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the androgen biosynthesis pathway and a key target in the treatment of castration-resistant prostate cancer (CRPC).[11][12] Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of CYP17A1.

Structure-Efficacy Insights:

Research into a series of fluorine-substituted biphenyl methylene imidazoles as CYP17A1 inhibitors revealed important structure-activity relationships (SAR).[13] It was discovered that meta-fluoro substitution on the C ring of the biphenyl scaffold enhanced inhibitory activity, whereas ortho-substitution was detrimental to potency.[13] Docking studies suggested that the meta-fluorine atom can form favorable multipolar interactions with key amino acid residues in the enzyme's active site, such as Arg109, Lys231, His235, and Glu305.[13]

The Fluorinated Advantage in Pharmacokinetics:

As anticipated, the incorporation of fluorine also led to a longer plasma half-life for these compounds.[13] For instance, compound 9 from the study, a potent CYP17A1 inhibitor (IC50 = 131 nM), demonstrated a long plasma half-life of 12.8 hours in rats, along with high bioavailability.[13] This improved pharmacokinetic profile is a significant advantage in maintaining therapeutic drug concentrations.

Signaling Pathway: Androgen Biosynthesis

CYP17A1 catalyzes two key reactions in the conversion of pregnenolone to androgens: 17α-hydroxylase and 17,20-lyase activities.[14][15] Inhibition of this enzyme effectively shuts down the production of androgens that fuel the growth of prostate cancer.

Androgen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17_OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17_OH_Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA 17_OH_Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17_OH_Progesterone 17-OH Progesterone Progesterone->17_OH_Progesterone CYP17A1 17_OH_Progesterone->Androstenedione CYP17A1 CYP17A1 CYP17A1 (17α-hydroxylase, 17,20-lyase) Fluorinated_Biphenyl_Inhibitor Fluorinated Biphenyl CYP17A1 Inhibitor Fluorinated_Biphenyl_Inhibitor->CYP17A1

Caption: Inhibition of the Androgen Biosynthesis Pathway by a Fluorinated Biphenyl CYP17A1 Inhibitor.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key efficacy assays are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity (CC50) of a compound by measuring the metabolic activity of cells.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours at 37°C Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of the fluorinated biphenyl compound Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72 hours at 37°C Add_Compound->Incubate_72h Add_MTT 5. Add MTT solution (e.g., 2 mg/mL) and incubate for 1.5-4 hours Incubate_72h->Add_MTT Solubilize 6. Remove MTT solution and add DMSO to solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance 7. Read absorbance at 490-590 nm Solubilize->Read_Absorbance Calculate_CC50 8. Calculate CC50 from the dose-response curve Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., MT-4 for anti-HIV assays) into a 96-well microplate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • Compound Addition: Prepare serial dilutions of the test compounds (fluorinated biphenyls and controls) and add them to the designated wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 5 days for anti-HIV assays).

  • MTT Reagent: Add 10-28 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[5][16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory potency (IC50) of a compound against a target enzyme.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the test inhibitor (fluorinated biphenyl compound), and a suitable buffer at optimal pH and temperature.

  • Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the biphenyl scaffold offers a compelling avenue for the development of efficacious and safe therapeutics. As demonstrated through the case studies of anti-HIV DAPYs, anti-inflammatory agents, and oncological CYP17A1 inhibitors, fluorination can dramatically improve metabolic stability, reduce cytotoxicity, and enhance binding affinity. The provided experimental protocols serve as a validated framework for researchers to assess the efficacy of novel fluorinated biphenyl compounds. By understanding the nuanced interplay between fluorine substitution and biological activity, drug discovery professionals can continue to leverage this "magic bullet" atom to design the next generation of innovative medicines.[19]

References

  • The Biological Frontier of Fluorinated Biphenyls: A Technical Guide - Benchchem. (URL: )
  • Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC - NIH. (URL: [Link])
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. (URL: [Link])
  • MTT (Assay protocol - Protocols.io. (URL: [Link])
  • How NNRTIs Work - International Association of Providers of AIDS Care. (URL: [Link])
  • Mode of action of non-nucleoside reverse transcriptase inhibitor...
  • Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (URL: [Link])
  • Reverse-transcriptase inhibitor - Wikipedia. (URL: [Link])
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])
  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment | Journal of Medicinal Chemistry - ACS Public
  • CYP17A1: A Biochemistry, Chemistry, and Clinical Review - ResearchG
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC - PubMed Central. (URL: [Link])
  • Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC - NIH. (URL: [Link])
  • The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prost
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem. (URL: )
  • spectroscopic analysis and comparison of fluorinated biphenyl deriv
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. (URL: [Link])
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (URL: [Link])
  • Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PubMed Central. (URL: [Link])
  • Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Comparative Guide to 2',6'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Editorial Focus: An objective, data-driven comparison of 2',6'-Difluorobiphenyl-4-carboxylic acid against key structural analogs, providing actionable experimental insights.

Executive Summary: Beyond a Simple Building Block

2',6'-Difluorobiphenyl-4-carboxylic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest as a key structural motif and intermediate in medicinal chemistry and materials science.[1] Its utility stems from a unique combination of structural rigidity, courtesy of the biphenyl scaffold, and modulated physicochemical properties endowed by the ortho-difluoro substitution pattern. The carboxylic acid group provides a critical anchor for biological interactions and a versatile handle for synthetic elaboration.[2]

This guide moves beyond a simple cataloging of properties. It aims to provide a comparative analysis, grounded in experimental data, to elucidate why and when 2',6'-Difluorobiphenyl-4-carboxylic acid is the superior choice over its structural isomers and less-fluorinated counterparts. We will explore the causal relationship between its distinct stereoelectronic features and its performance in synthetic and biological contexts.

Physicochemical Profile

A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. The defining characteristics of 2',6'-Difluorobiphenyl-4-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 4-(2,6-difluorophenyl)benzoic acidPubChem[3]
CAS Number 505082-79-1PubChem[3]
Molecular Formula C₁₃H₈F₂O₂PubChem[3][4]
Molecular Weight 234.20 g/mol PubChem[3]
Monoisotopic Mass 234.04923582 DaPubChem[3][4]
Appearance Off-white crystalline powder (typical)Inferred from similar compounds[1]
Predicted XlogP 3.3PubChem[4]

The presence of two fluorine atoms significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design for modulating cell permeability and metabolic stability.[2][5]

Comparative Analysis: The Strategic Advantage of Fluorine Placement

The choice of a synthetic building block is a critical decision in any research program. The performance of 2',6'-Difluorobiphenyl-4-carboxylic acid is best understood when compared against its common alternatives. The strategic placement of the fluorine atoms at the 2' and 6' positions is not arbitrary; it enforces a specific torsional angle between the two phenyl rings. This steric hindrance prevents free rotation, locking the molecule into a preferred conformation, which can be crucial for optimizing binding affinity to a biological target.

Logical Comparison of Structural Analogs

cluster_0 Increasing Fluorination & Steric Hindrance A Biphenyl-4-carboxylic acid (Parent Scaffold) B 4'-Fluorobiphenyl-4-carboxylic acid (Mono-Fluoro Analog) A->B Adds Polarity Alters Electronics C 2',6'-Difluorobiphenyl-4-carboxylic acid (Target Compound) B->C Enforces Dihedral Angle Blocks Metabolism D 3',5'-Difluorobiphenyl-4-carboxylic acid (Positional Isomer) B->D Minimal Steric Impact Alters Electronics C->D Isomeric Comparison: Steric vs. Electronic Effects

Caption: Logical flow from the parent scaffold to the target compound and its key isomer.

Data-Driven Comparison Table
CompoundStructureKey Differentiators & Applications
2',6'-Difluorobiphenyl-4-carboxylic acid Structure of 2',6'-Difluorobiphenyl-4-carboxylic acidRestricted Conformation: The two ortho-fluorine atoms force the phenyl rings out of planarity, which can be critical for fitting into specific protein binding pockets. This fixed dihedral angle reduces the entropic penalty of binding. Metabolic Shielding: The C-F bonds at the 2' and 6' positions can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.
3',5'-Difluorobiphenyl-4-carboxylic acid [6]Structure of 3',5'-Difluorobiphenyl-4-carboxylic acidElectronic Perturbation: Fluorine atoms at the meta positions primarily exert a strong inductive electron-withdrawing effect, altering the pKa of the remote carboxylic acid and the overall electronics of the ring system. Minimal Steric Impact: Lacks the enforced torsional angle of the 2',6'-isomer, allowing for more conformational flexibility.
4'-Fluorobiphenyl-4-carboxylic acid [1][7]Structure of 4'-Fluorobiphenyl-4-carboxylic acidBaseline Fluorination: Serves as a valuable intermediate for introducing a single fluorine atom for PET imaging studies or for modulating lipophilicity.[1] It is a common building block for anti-inflammatory and analgesic drugs.[1]
4'-Hydroxybiphenyl-4-carboxylic acid [8]Structure of 4'-Hydroxybiphenyl-4-carboxylic acidBioisosteric Comparison: The 4'-hydroxy group can act as a hydrogen bond donor, similar to the fluorine's potential for weak hydrogen bonding, but with vastly different electronic and lipophilic properties. It offers an alternative interaction profile.[8]

Experimental Protocols & Methodologies

Trustworthy research relies on robust and reproducible protocols. The following sections detail validated methodologies for the synthesis and characterization of 2',6'-Difluorobiphenyl-4-carboxylic acid.

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, and commercially available starting materials.

A Starting Materials: 1. (4-Carboxyphenyl)boronic acid 2. 1-Bromo-2,6-difluorobenzene B Reaction Setup: - Solvent (e.g., Dioxane/Water) - Base (e.g., K2CO3, Cs2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) A->B C Reaction Conditions: - Inert Atmosphere (N2 or Ar) - Heat (e.g., 80-100 °C) - Stir for 4-12 hours B->C D Workup: - Cool to RT - Acidify with HCl to pH ~2 - Precipitate forms C->D E Purification: - Filter the solid - Wash with water - Recrystallize from Ethanol/Water D->E F Characterization: - 1H, 13C, 19F NMR - LC-MS - HPLC Purity Check E->F

Caption: Standard workflow for Suzuki-Miyaura synthesis of the target compound.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask, add (4-carboxyphenyl)boronic acid (1.0 eq), 1-bromo-2,6-difluorobenzene (1.05 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 3:1 dioxane/water, followed by a base such as K₂CO₃ (3.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. Heat the reaction mixture to 90 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Aqueous Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl until the pH is approximately 2. The product, 2',6'-Difluorobiphenyl-4-carboxylic acid, will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.

  • Final Purification: For high-purity material required for biological assays, recrystallization from an ethanol/water mixture is recommended. Dry the resulting white solid under vacuum. Purity should be confirmed to be >98% by HPLC.

Characterization Data (Expected)
  • ¹H NMR: Expect characteristic aromatic proton signals. The protons on the difluorophenyl ring will show coupling to fluorine.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (ESI-): The primary ion observed will be the [M-H]⁻ peak at m/z ≈ 233.04.[4]

Application Focus: Use as a Bioisostere and Pharmacophore

The carboxylic acid moiety is a classic pharmacophore, but it can present challenges with metabolic stability and membrane permeability.[5][9] The difluorophenyl group itself can be considered a bioisosteric replacement for other functionalities, while the entire 2',6'-Difluorobiphenyl-4-carboxylic acid structure serves as a valuable scaffold.

In some contexts, the 2,6-difluorophenol moiety has been successfully used as a lipophilic bioisostere of a carboxylic acid, indicating that the electronic nature of the fluorinated ring can mimic some properties of the carboxyl group while increasing lipophilicity.[10] This highlights the versatility of fluorinated aromatics in drug design.

cluster_0 Parent Drug Scaffold (R) cluster_1 Bioisosteric Replacements A Carboxylic Acid -COOH B Tetrazole A->B Maintains Acidity Improves PK C Acylsulfonamide A->C Modulates pKa D Difluorophenol (Lipophilic mimic) A->D Increases Lipophilicity Removes Acidic Proton

Caption: Bioisosteric replacements for the carboxylic acid functional group.

Conclusion and Future Outlook

2',6'-Difluorobiphenyl-4-carboxylic acid is a highly valuable and strategic building block for modern chemical research. Its defining feature—the conformationally-locking ortho-difluoro substitution—provides a distinct advantage over its isomers and less-fluorinated analogs for applications requiring precise three-dimensional arrangements for molecular recognition. When compared to alternatives, it offers a superior tool for introducing metabolic stability and a fixed dihedral angle, which are often key determinants of biological activity. The experimental protocols provided herein offer a robust starting point for the synthesis and utilization of this compound in drug discovery and materials science programs. As the demand for structurally sophisticated and functionally optimized molecules grows, the strategic application of building blocks like 2',6'-Difluorobiphenyl-4-carboxylic acid will continue to be paramount.

References

  • PubChem. (n.d.). 2',6'-Difluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 2',6'-difluorobiphenyl-4-carboxylic acid (C13H8F2O2).
  • Silverman, R. B., & Holladay, M. W. (2014). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. PubMed.
  • PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl.
  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 4'-Fluorobiphenyl-4-carboxylic acid.
  • Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their precursors.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
  • Chem-Impex. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid.
  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid.
  • PubChem. (n.d.). 2,5-Difluoro-3',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Royal Society of Chemistry. (n.d.). A direct synthesis of carboxylic acids via platinum-catalysed hydroxycarbonylation of olefins. Catalysis Science & Technology.
  • National Institutes of Health. (n.d.). 4'-Hydroxybiphenyl-4-carboxylic acid.
  • National Institutes of Health. (n.d.). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega.

Sources

A Comparative Guide to 2-Phenylquinoline-4-carboxylic Acid Derivatives as Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-Phenylquinoline-4-carboxylic acid derivatives, a class of compounds demonstrating significant potential as novel inhibitors for various biological targets. We will move beyond a simple recitation of facts to explore the causal relationships behind their synthesis, mechanism of action, and structure-activity profiles, supported by robust experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

Introduction: From Gout Treatment to Modern Inhibitors

The 2-phenylquinoline-4-carboxylic acid core, historically known as cinchophen, was first introduced in 1908 as a treatment for gout.[1][2] While its initial application was curtailed by findings of hepatotoxicity, the inherent biological activity of this scaffold has prompted a resurgence of interest.[2] Modern medicinal chemistry has revitalized this structural motif, modifying it to create potent and selective inhibitors for a range of therapeutic targets, from oncology to infectious diseases.[3][4] These derivatives are now recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5] This guide will dissect the performance of these novel derivatives, comparing their efficacy and exploring the chemical logic that underpins their function.

Synthesis of the Core Scaffold: Building the Foundation

The efficacy of any derivative begins with its synthesis. The 2-phenylquinoline-4-carboxylic acid scaffold is accessible through several established synthetic routes, with the Doebner and Pfitzinger reactions being the most prevalent.

  • The Doebner Reaction: This is a one-pot condensation reaction involving an aniline, a benzaldehyde derivative, and pyruvic acid, typically in an ethanol solution.[6] The choice of substituted anilines and benzaldehydes allows for the introduction of diverse functional groups onto the quinoline and phenyl rings, respectively, which is fundamental for tuning the molecule's biological activity.[7]

  • The Pfitzinger Reaction: This method involves the reaction of an isatin derivative with an α-methyl ketone (like acetophenone) in the presence of a base.[8][9] This route is particularly useful for generating diversity at the 2-position of the quinoline ring.[8]

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final compound. Both methods provide the foundational structure upon which further modifications are made to develop targeted inhibitors.

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline Doebner_Product 2-Phenylquinoline-4-carboxylic Acid Aniline->Doebner_Product One-pot condensation Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Doebner_Product One-pot condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner_Product One-pot condensation Isatin Isatin Derivative Pfitzinger_Product 2-Phenylquinoline-4-carboxylic Acid Isatin->Pfitzinger_Product Base-catalyzed reaction Acetophenone Acetophenone Acetophenone->Pfitzinger_Product Base-catalyzed reaction

Caption: Common synthetic routes to the 2-phenylquinoline-4-carboxylic acid scaffold.

Mechanisms of Inhibition: A Tale of Two Targets

The versatility of the 2-phenylquinoline-4-carboxylic acid scaffold allows it to be adapted to inhibit distinct classes of biological targets. Here, we compare its role in two well-documented areas: histone deacetylase (HDAC) inhibition for cancer therapy and antibacterial activity.

As Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes crucial for epigenetic regulation; their overexpression is linked to the development of various cancers.[9] HDAC inhibitors typically feature a three-part pharmacophore: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region, and a Zinc-Binding Group (ZBG) that chelates the catalytic zinc ion in the active site.

In this context, the 2-phenylquinoline-4-carboxylic acid moiety serves as an excellent, multi-aromatic "cap" group.[10][11] Its rigid, planar structure can form strong hydrophobic and pi-stacking interactions with residues at the rim of the HDAC active site tunnel.[11] By modifying this cap and attaching different linkers and ZBGs (such as hydroxamic acids or hydrazides), researchers have developed potent and isoform-selective HDAC inhibitors.[9][10][12]

G cluster_cap Cap Group cluster_linker Linker cluster_zbg Zinc-Binding Group HDAC_Inhibitor Cap Group Linker Zinc-Binding Group (ZBG) Cap_Node 2-Phenylquinoline- 4-carboxylic Acid Linker_Node e.g., Phenylpiperazine Cap_Node->Linker_Node ZBG_Node e.g., Hydroxamic Acid or Hydrazide Linker_Node->ZBG_Node Zinc Zn2+ ZBG_Node->Zinc Chelates

Caption: Pharmacophore model for HDAC inhibitors using the target scaffold as a cap group.

As Antibacterial Agents

The same core scaffold has also been successfully modified to yield potent antibacterial agents.[7] The mechanism here is less universally defined than for HDACs and likely varies depending on the bacterial species. However, the presence of the quinoline ring is a well-established feature in many antibacterial drugs (e.g., fluoroquinolones). For these derivatives, structural modifications that increase cell wall penetration and interaction with intracellular targets are key. The introduction of amino substituents, for example, can serve as new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzymes and improving physicochemical properties for better cell entry.[7][13]

Comparative Performance: A Data-Driven Analysis

The ultimate measure of an inhibitor's utility is its performance in quantitative assays. Below, we compare experimental data for representative derivatives against different targets.

HDAC Inhibition Performance

A recent study developed a series of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, culminating in the discovery of potent and selective compounds.[9][10][11] The data highlights a critical structure-activity relationship concerning the Zinc-Binding Group (ZBG).

CompoundZBGHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)K562 Cell IC₅₀ (µM)Reference
D28 Hydroxamic Acid>50>5024.45>501.02[9][10]
D29 Hydrazide32.59183.50.477>1000>10[9][10][11]

Analysis:

  • Potency & Selectivity: Compound D29 , with a hydrazide ZBG, exhibits remarkable potency and selectivity for HDAC3 (IC₅₀ = 0.477 µM) compared to other isoforms.[9][10][11] In contrast, the hydroxamic acid-bearing D28 is a weaker, though still selective, HDAC3 inhibitor.[9][10]

  • Enzyme vs. Cellular Activity: Interestingly, while D29 is a more potent enzyme inhibitor, D28 shows significantly better anti-proliferative activity against the K562 cancer cell line.[10][12][14] This common discrepancy highlights the importance of cellular permeability, metabolic stability, and potential off-target effects, which are critical factors in drug development.

Antibacterial Activity Performance

In the realm of antibacterial agents, Minimum Inhibitory Concentration (MIC) is the standard measure of efficacy. Research into these derivatives has identified compounds with promising activity against both Gram-positive and Gram-negative bacteria.[7]

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
5a4 64128256>256[7][13]
5a7 128256128>256[7]
Ampicillin 321664>256[13]
Gentamycin 16163232[13]

Analysis:

  • Gram-Positive Activity: Compound 5a4 showed the most significant activity against the Gram-positive bacterium S. aureus, with an MIC of 64 µg/mL.[7][13]

  • Gram-Negative Activity: Compound 5a7 was most effective against the Gram-negative bacterium E. coli, with an MIC of 128 µg/mL.[7][13]

  • Comparison to Standards: While these derivatives do not yet surpass the potency of established antibiotics like Ampicillin or Gentamycin, they represent a valuable starting point. The results demonstrate that structural modifications can tune the activity spectrum, and further optimization could lead to more potent agents to combat drug-resistant strains.[7]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed methodologies for key experiments.

Protocol 1: General Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction

This protocol is a representative method for synthesizing the core scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 eq) and a selected benzaldehyde derivative (1.0 eq) in absolute ethanol.

  • Addition of Aniline: Heat the mixture to reflux. Slowly add a solution of aniline (1.0 eq) in absolute ethanol over a period of 1 hour with constant stirring.

  • Reflux: Continue to reflux the reaction mixture for 3-4 hours.

  • Isolation: Allow the mixture to cool to room temperature and stand overnight to facilitate precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol. Recrystallize the product from a suitable solvent (e.g., hot ethanol or acetic acid) to yield the pure 2-phenylquinoline-4-carboxylic acid derivative.[7]

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and HRMS.[5][7]

Protocol 2: In Vitro HDAC Enzyme Inhibition Assay

This fluorometric assay is standard for measuring the inhibition of HDAC enzymes.

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound (at various concentrations), a solution of the HDAC enzyme (e.g., recombinant human HDAC3), and a fluorogenic HDAC substrate.

  • Enzyme Reaction: In a 96-well plate, add the test compound solution followed by the HDAC enzyme solution. Allow to pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. Incubate for 1 hour at 37°C.

  • Development: Stop the reaction by adding a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate for 20 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus log concentration.[9]

G Start Start: Prepare Reagents Step1 1. Add Test Compound and HDAC Enzyme to Plate Start->Step1 Step2 2. Pre-incubate (15 min, 37°C) Step1->Step2 Step3 3. Add Fluorogenic Substrate Step2->Step3 Step4 4. Incubate (1 hr, 37°C) Step3->Step4 Step5 5. Add Developer Solution Step4->Step5 Step6 6. Incubate (20 min, RT) Step5->Step6 Step7 7. Measure Fluorescence Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for a typical in vitro HDAC enzyme inhibition assay.

Conclusion and Future Outlook

The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel inhibitors. Through targeted modifications, derivatives have been engineered to act as potent and selective HDAC3 inhibitors with significant anti-proliferative effects, as well as broad-spectrum antibacterial agents.[7][9][10] The comparative data clearly indicates that subtle changes, such as the choice of a zinc-binding group or substituents on the aromatic rings, can dramatically alter biological activity and selectivity.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to bridge the gap often observed between enzymatic potency and cellular efficacy. For HDAC inhibitors, this may involve refining the linker to improve cell permeability. For antibacterial agents, further structure-activity relationship studies are needed to enhance potency against drug-resistant pathogens like MRSA.[7] The continued exploration of this versatile scaffold holds significant promise for delivering next-generation therapeutic agents.

References

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1699.
  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014). Semantic Scholar.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). ResearchGate.
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (2024). ResearchGate.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Institutes of Health.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed.
  • Cinchophen. (n.d.). Wikiwand.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Semantic Scholar.
  • Cinchophen. (n.d.). Wikipedia.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Bohrium.
  • Cinchophen. (n.d.). PubChem.
  • Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. (n.d.). CiteSeerX.

Sources

A Senior Application Scientist's Guide to Investigating Synergistic Effects with 5-Fluorouracil in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, this guide provides an in-depth comparison of synergistic strategies with the foundational chemotherapeutic agent, 5-fluorouracil (5-FU). We will delve into the mechanistic rationale for combination therapies, present comparative experimental data, and provide detailed protocols for key validation assays. Our focus is on empowering your research with the technical insights and practical methodologies required to identify and validate potent synergistic anticancer effects.

The Rationale for Synergy: Overcoming the Limitations of 5-Fluorouracil Monotherapy

5-Fluorouracil, a pyrimidine analog, has been a cornerstone of cancer treatment for decades.[1] Its primary cytotoxic mechanisms involve the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), and its misincorporation into both DNA and RNA, leading to replication stress and disruption of cellular processes.[2] However, the clinical efficacy of 5-FU monotherapy is often hampered by both intrinsic and acquired resistance, with response rates in advanced colorectal cancer, for instance, as low as 10-15%. This necessitates the exploration of combination therapies to enhance its therapeutic index.

The core principle behind synergistic combinations is to target multiple, often complementary, cellular pathways simultaneously. This can lead to a therapeutic effect that is greater than the sum of the individual agents. Key strategies for achieving synergy with 5-FU include:

  • Enhancing 5-FU's primary mechanism: Increasing the stability of the 5-FU metabolite (FdUMP)-TS complex.

  • Inducing synthetic lethality: Targeting a parallel pathway that becomes essential for cancer cell survival in the presence of 5-FU-induced stress.

  • Overcoming resistance mechanisms: Inhibiting pathways that are upregulated in response to 5-FU treatment, such as those involved in DNA repair or cell survival signaling.

  • Modulating the tumor microenvironment: Increasing drug delivery or sensitizing cancer cells to 5-FU's effects.

This guide will explore these strategies through a comparative analysis of 5-FU in combination with conventional chemotherapeutics, natural compounds, and targeted therapies.

Comparative Analysis of Synergistic Partners for 5-Fluorouracil

The selection of a synergistic partner for 5-FU is a critical experimental decision. Below, we compare several classes of compounds, highlighting their mechanisms of synergy and providing supporting experimental data.

Conventional Chemotherapeutics: The Pillars of Combination Regimens

The combination of 5-FU with other cytotoxic agents remains a standard of care in many cancer types. These combinations often rely on complementary mechanisms of DNA damage and cell cycle disruption.

Table 1: Synergistic Effects of 5-FU with Conventional Chemotherapeutics

Combination PartnerCancer Type (Cell Line)Mechanism of SynergyKey Quantitative DataReference(s)
Leucovorin Colorectal CancerStabilizes the FdUMP-TS complex, enhancing and prolonging TS inhibition.Significantly improves response rates compared to 5-FU alone.
Oxaliplatin Colorectal CancerForms DNA adducts, leading to DNA replication and transcription inhibition. Synergistically induces apoptosis.FOLFOX regimen is a standard first-line treatment for metastatic colorectal cancer.
Irinotecan Colorectal CancerIts active metabolite, SN-38, is a topoisomerase I inhibitor, leading to DNA strand breaks.FOLFIRI regimen shows comparable efficacy to FOLFOX.
Cisplatin Cervical Cancer (HeLa), Non-Small Cell Lung Cancer (NCI-H23)Forms DNA adducts, inducing DNA damage and apoptosis. Engages both intrinsic and extrinsic apoptotic pathways.Combined inhibition rate of 85.5% in NCI-H23 cells.[2][2]
Natural Compounds: A Reservoir of Novel Synergistic Agents

Natural products offer a diverse chemical space for identifying novel compounds that can synergize with 5-FU, often with the potential for reduced toxicity.

Table 2: Synergistic Effects of 5-FU with Natural Compounds

Combination PartnerCancer Type (Cell Line)Mechanism of SynergyKey Quantitative DataReference(s)
Resveratrol Esophageal Cancer (TE-1), Skin Cancer (A431)Induces S-phase arrest, making cells more susceptible to 5-FU. Increases apoptosis via modulation of Bcl-2 family proteins.Synergistically inhibits cell growth and induces apoptosis.[3][4][3][4]
Curcumin Gastric Cancer (MKN45, AGS), Colorectal Cancer (HT-29)Downregulates COX-2 and NF-κB signaling pathways.Synergistic cytotoxicity with a Combination Index (CI) < 1. IC50 of 5-FU reduced in combination.[5][6][5][6]
Diosmetin Colorectal Cancer (HCT-116)Induces apoptosis and shows a synergistic effect with 5-FU.CI value of 0.66. Three-fold reduction in the IC50 of 5-FU.[7][7]
Allicin Lung Cancer (SK-MES-1), Colorectal Cancer (DLD-1)Induces apoptosis and inhibits cell migration.Co-treatment showed a significantly reduced viability rate compared to single agents.[1][1]
Targeted Therapies: Precision Synergy in the Era of Molecular Oncology

Targeted therapies offer the potential for highly specific and potent synergistic interactions by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

Table 3: Synergistic Effects of 5-FU with Targeted Therapies

Combination PartnerCancer Type (Cell Line)Mechanism of SynergyKey Quantitative DataReference(s)
Fruquintinib (VEGFR Inhibitor) Colorectal CancerAnti-angiogenic therapy combined with chemotherapy.A Phase II clinical trial is investigating this combination as a first-line treatment.[8][8]
LSD1 Inhibitors (e.g., ZY0511) Colorectal CancerSuppresses Wnt/β-catenin signaling and pyrimidine metabolic pathways.Synergistically reduces CRC cell viability and migration in vitro and in vivo.[9][10][9][10]

Experimental Workflows and Protocols for Validating Synergy

The robust validation of synergistic interactions requires a multi-faceted experimental approach. Here, we provide detailed protocols for essential assays.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for investigating the synergistic effects of a novel compound with 5-FU.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Validation cluster_2 In Vivo Validation A Single-Agent Dose-Response (MTT/MTS Assay) B Combination Matrix Assay (Fixed Ratio or Checkerboard) A->B Determine IC50 values C Calculate Combination Index (CI) (Chou-Talalay Method) B->C Quantify synergy D Apoptosis Assay (Annexin V/PI Staining) C->D Confirm induction of cell death E Cell Cycle Analysis (Propidium Iodide Staining) C->E Assess cell cycle arrest F Western Blot Analysis (Signaling Pathway Proteins) C->F Investigate molecular mechanisms G Xenograft/PDX Mouse Models F->G Translate to in vivo models H Tumor Growth Inhibition Studies G->H Evaluate therapeutic efficacy I Toxicity Assessment G->I Assess safety profile

A typical experimental workflow for synergy assessment.

Detailed Experimental Protocols

Principle: The Chou-Talalay method provides a quantitative measure of the nature of the interaction between two drugs (synergism, additivity, or antagonism) by calculating a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Protocol:

  • Determine Single-Agent IC50:

    • Plate cancer cells at an appropriate density in 96-well plates.

    • Treat cells with a serial dilution of 5-FU and the compound of interest separately for 48-72 hours.

    • Assess cell viability using an MTT or MTS assay.

    • Calculate the IC50 value for each drug using non-linear regression analysis.

  • Combination Treatment:

    • Based on the individual IC50 values, design a combination experiment using either a fixed-ratio or a checkerboard layout.

    • For a fixed-ratio design, prepare serial dilutions of a stock solution containing both drugs at a constant molar ratio (e.g., based on their IC50 ratio).

    • Treat cells with the drug combinations for 48-72 hours.

    • Measure cell viability using an MTT or MTS assay.

  • Data Analysis:

    • Use software such as CompuSyn or CalcuSyn to analyze the dose-response data.

    • The software will generate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% growth inhibition, respectively).

    • Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 5-FU, the partner drug, and the combination for the desired time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells in ethanol for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a histogram to visualize the distribution of cells based on their DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Key Signaling Pathways in 5-FU Synergy

Understanding the molecular pathways that mediate synergistic effects is crucial for rational drug development. Two pathways that are frequently implicated in 5-FU resistance and synergy are the Wnt/β-catenin and PI3K/Akt pathways.

The Wnt/β-catenin Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. This pathway plays a critical role in cell proliferation, survival, and stemness. Upregulation of Wnt/β-catenin signaling has been associated with resistance to 5-FU. Therefore, inhibitors of this pathway are promising synergistic partners for 5-FU. For example, the LSD1 inhibitor ZY0511 has been shown to synergize with 5-FU by suppressing Wnt/β-catenin signaling.[9]

G cluster_0 Wnt/β-catenin Signaling Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->BetaCatenin Suppresses

The Wnt/β-catenin signaling pathway and a point of intervention.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its activation is a common mechanism of resistance to chemotherapy, including 5-FU. Several natural compounds, such as curcumin and resveratrol, have been shown to exert their synergistic effects with 5-FU by inhibiting the PI3K/Akt pathway.[11]

G cluster_0 PI3K/Akt Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (Cell Growth, Survival) mTOR->Downstream NaturalCompound Natural Compound (e.g., Curcumin) NaturalCompound->PI3K Inhibits

The PI3K/Akt signaling pathway and a point of intervention.

Clinical Landscape of 5-FU Combination Therapies

The ultimate goal of preclinical synergy studies is to inform the development of more effective clinical cancer therapies. Several 5-FU-based combination regimens are now standard of care, and numerous others are under active investigation in clinical trials.

The FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) regimens are mainstays in the first-line treatment of metastatic colorectal cancer, with similar efficacy in terms of response rates and progression-free survival.[12][13] The choice between these regimens is often guided by their differing toxicity profiles.

More recently, the combination of 5-FU-based chemotherapy with targeted agents has shown promise. For example, the addition of bevacizumab (an anti-VEGF antibody) to FOLFOX or FOLFIRI has been shown to improve outcomes in metastatic colorectal cancer.[12] Clinical trials are also exploring the combination of 5-FU with newer targeted therapies, such as the VEGFR inhibitor fruquintinib, in various treatment settings.[8][14][15]

Conclusion and Future Directions

The principle of synergistic drug combination remains a powerful strategy to enhance the efficacy of 5-fluorouracil and overcome the challenge of drug resistance. This guide has provided a framework for the rational selection and rigorous validation of synergistic partners for 5-FU, from conventional chemotherapeutics to novel natural compounds and targeted therapies.

As our understanding of the molecular drivers of cancer deepens, so too will our ability to design more effective and personalized combination therapies. Future research will likely focus on:

  • Biomarker-driven patient stratification: Identifying which patients are most likely to benefit from specific 5-FU combination regimens.

  • Novel drug delivery systems: Enhancing the co-delivery of 5-FU and its synergistic partners to the tumor site.

  • Immunotherapy combinations: Exploring the synergy between 5-FU-based chemotherapy and immune checkpoint inhibitors.

By integrating the mechanistic insights and experimental methodologies outlined in this guide, researchers can contribute to the development of the next generation of cancer therapies with improved patient outcomes.

References

  • Resveratrol synergistically augments anti-tumor effect of 5-FU in vitro and in vivo by increasing S-phase arrest and tumor apoptosis. National Institutes of Health.
  • FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data. Cureus.
  • Synergistic Effects of Curcumin and 5-Fluorouracil on the Hepatocellular Carcinoma In vivo and vitro through regulating the expression of COX-2 and NF-κB. National Institutes of Health.
  • Resveratrol synergistically augments anti-tumor effect of 5-FU in vitro and in vivo by increasing S-phase arrest and tumor apoptosis. PubMed.
  • Anti‑angiogenic effects of resveratrol in combination with 5‑fluorouracil on B16 murine melanoma cells. Spandidos Publications.
  • Resveratrol as Chemosensitizer Agent: State of Art and Future Perspectives. MDPI.
  • Combination of resveratrol and 5-flurouracil enhanced anti-telomerase activity and apoptosis by inhibiting STAT3 and Akt signaling pathways in human colorectal cancer cells. National Institutes of Health.
  • FOLFOX Versus FOLFIRI: A Comparison of Regimens in the Treatment of Colorectal Cancer Metastases. Anticancer Research.
  • Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29. PubMed.
  • Phase Ib/II study of fruquintinib plus 5-fluorouracil/leucovorin after progression on fruquintinib monotherapy in metastatic colorectal cancer. ASCO Publications.
  • Phase III randomized trial of FOLFIRI versus FOLFOX4 in the treatment of advanced colorectal cancer: a multicenter study of the Gruppo Oncologico Dell'Italia Meridionale. PubMed.
  • Ranking the efficacies of FOLFOX and FOLFIRI with or without anti-EGFR therapy or bevacizumab in wild-type-RAS metastatic colorectal cancer according to primary tumor location: A network meta-analysis. ASCO Publications.
  • Curcumin Enhances the Anticancer Effect Of 5-fluorouracil against Gastric Cancer through Down-Regulation of COX-2 and NF- κB Signaling Pathways. National Institutes of Health.
  • Assessing Synergy with Curcumin & 5-FU in Breast Cancer. Belmont University.
  • FOLFOX versus FOLFIRI in the MAVERICC Trial in CRC. OncLive.
  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. National Institutes of Health.
  • In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Egyptian Journal of Medical Microbiology.
  • The IC50 of celastrol, 5-fluorouracil (5-FU), and their combination for studied cell lines. ResearchGate.
  • Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer. PubMed.
  • The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. National Institutes of Health.
  • Synergistic Effects of 5-Fluorouracil in Combination with Diosmetin in Colorectal Cancer Cells. MDPI.
  • IC 50 values of 5-FU for colon cancer cells. ResearchGate.
  • Combination index values for 5-Fluorouracil (5-FU) and epigallocatechin gallate (EGCG). ResearchGate.
  • Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU. Frontiers.
  • Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer. National Institutes of Health.
  • Diosmetin Exerts Synergistic Effects in Combination with 5-Fluorouracil in Colorectal Cancer Cells. Semantic Scholar.
  • Novel proapoptotic agent SM-1 enhances the inhibitory effect of 5-fluorouracil on colorectal cancer cells in vitro and in vivo. Spandidos Publications.
  • Determination of synergistic combination of PMBA with 5-FU. ResearchGate.
  • Apoptosis assay. A) Flow cytometry analysis by annexin V-FITC / PI... ResearchGate.
  • Trial of 5-Fluorouracil (5FU)-Based Therapy in Combination With Fruquintinib in Patients With Locally Advanced Unresectable or Metastatic Colorectal Cancer. ClinicalTrials.gov.
  • Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells. National Institutes of Health.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central.
  • Force Research Search Results | Printable. Facing Our Risk of Cancer Empowered.
  • Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. National Institutes of Health.
  • α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway. PubMed.
  • Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia. National Institutes of Health.
  • Targeted Therapy for Cancers: From Ongoing Clinical Trials to FDA-Approved Drugs. MDPI.
  • Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. ACS Publications.
  • Fruquintinib Combo Exhibits Manageable Safety Profile in Pretreated mCRC. OncLive.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Fluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, our responsibility extends beyond the bench to encompass the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Fluorobiphenyl-4-carboxylic acid. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards. This is not merely a procedural checklist; it is a framework for responsible chemical stewardship.

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may not be readily available, we can infer its likely hazards based on its chemical structure and data from analogous compounds.

The molecule belongs to the family of fluorinated biphenyls. Biphenyl itself can cause eye and skin irritation, with more significant exposure leading to potential effects on the liver, kidneys, and nervous system.[1] The introduction of a fluorine atom and a carboxylic acid group can alter its reactivity, solubility, and toxicological properties. For instance, related compounds like 2-Fluorobiphenyl are classified as skin and eye irritants and are considered harmful if swallowed. Another related compound, Flurbiprofen, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[2][3]

Given this information, it is prudent and necessary to handle this compound as a hazardous substance. The primary guiding document for any specific batch of a chemical is its Safety Data Sheet (SDS), which must be consulted prior to use.[4]

Table 1: Inferred Hazard Profile for this compound (Based on Analogous Compounds)

Hazard ClassificationDescriptionSupporting Analogues
Acute Oral Toxicity May be harmful or toxic if swallowed.2-Fluorobiphenyl, Flurbiprofen[2][3]
Skin Corrosion/Irritation May cause skin irritation upon contact.2-Fluorobiphenyl
Serious Eye Damage/Irritation May cause serious eye irritation or damage.2-Fluorobiphenyl
Specific Target Organ Toxicity May cause respiratory system irritation.2-Fluorobiphenyl
Environmental Hazard May be toxic to aquatic life with long-lasting effects.2-Fluorobiphenyl

Part 2: Pre-Disposal Safety Protocols

Safe disposal begins with safe handling. Adherence to established laboratory safety standards is non-negotiable.

Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted within a properly functioning chemical fume hood.[5] This is the primary engineering control to minimize the risk of inhalation exposure.[6]

Personal Protective Equipment (PPE): A robust PPE regimen is your last line of defense. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical waste.[7]

  • Body Protection: A lab coat must be worn and kept fastened.

These measures are fundamental components of an employer's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5][8][9]

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol is designed to comply with these "cradle-to-grave" management standards.[10]

Step 1: Waste Characterization and Segregation
  • Characterization: All waste containing this compound, including pure unused compound, contaminated consumables (e.g., weigh boats, wipes), and solutions, must be classified as hazardous chemical waste.[10][12]

  • Segregation: This waste stream must be kept separate from all other waste types.[13] Never mix incompatible wastes.[14] For example, do not mix this acidic compound with bases or oxidizers in the same waste container, as this could trigger a dangerous chemical reaction.

Step 2: Containerization
  • Select a Proper Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, with no leaks or cracks.[10]

  • Keep Containers Closed: The container must be kept tightly sealed at all times except when actively adding waste.[10][14] This is a common point of failure in regulatory inspections and a critical safety measure to prevent the release of vapors.

Step 3: Labeling

Proper labeling is essential for safety and regulatory compliance. The waste container must be clearly marked with a hazardous waste label as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

  • The approximate percentages of each component.

  • The date on which waste was first added (the "accumulation start date").

  • An appropriate hazard warning (e.g., "Irritant," "Toxic").[4]

Step 4: Accumulation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][15] This area must be at or near the point of generation and under the control of the laboratory personnel. Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential spills.

Step 5: Disposal and Transfer

Once the container is full, or if work on the project generating the waste is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[14][16] The EHS office will coordinate with a licensed hazardous waste disposal company for final treatment, which typically involves high-temperature incineration for organic compounds.[13][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G start Generation of Waste Containing This compound haz_assess Is the waste hazardous? (Per SDS and regulations) start->haz_assess yes_haz YES haz_assess->yes_haz Inferred Yes no_haz NO (Not Applicable for this Compound) haz_assess->no_haz segregate Segregate from other waste streams yes_haz->segregate container Select compatible, sealable container segregate->container label Affix completed Hazardous Waste Label container->label accumulate Store in designated Satellite Accumulation Area (SAA) with secondary containment label->accumulate transfer Arrange for pickup by EHS/ Licensed Waste Vendor accumulate->transfer end_proc Proper Disposal via Incineration/Treatment transfer->end_proc

Caption: Decision workflow for proper disposal of this compound waste.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

Spill Cleanup: For a small spill of solid material, carefully sweep it up and place it into a labeled hazardous waste container. Avoid generating dust.[16] For a small liquid spill, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the waste container. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By treating this compound with the caution it warrants, following a structured disposal protocol grounded in regulatory requirements, and preparing for potential emergencies, we uphold our commitment to safe and ethical scientific practice. This diligence not only protects ourselves and our colleagues but also builds a foundation of trust in our work.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S.
  • 29 CFR 1910.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Flurbiprofen Material Safety D
  • Management of Waste.
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Biphenyl.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluorobiphenyl-4-carboxylic acid (CAS No. 137045-30-8). As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, instilling a deep understanding of why certain precautions are necessary. This document is structured to provide a self-validating system of protocols, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be developed by examining structurally similar compounds. The primary hazards are associated with its form as a crystalline powder and the toxicological profiles of related biphenyl carboxylic acids and fluorinated aromatics.[1]

We will infer the potential hazards from Flurbiprofen (CAS 5104-49-4), a closely related compound, and other biphenyl derivatives. Flurbiprofen is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3][4] Biphenyl-4-carboxylic acid is known to cause serious eye irritation.[5] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it presents similar hazards.

Inferred Hazard Profile:

Hazard Classification Potential Effect GHS Pictogram Precautionary Statement
Acute Toxicity, Oral (Category 3/4) Toxic or harmful if swallowed.[2][3][4][6] 💀 P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][6] P280: Wear protective gloves.
Serious Eye Damage/Irritation (Category 1/2A) Causes serious eye irritation or damage.[3][5][6] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

| STOT - Single Exposure (Category 3) | May cause respiratory irritation.[3][6][7] | ❗ | P261: Avoid breathing dust. |

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[8][9] Our protective strategy must therefore create effective barriers against these pathways.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static requirement but a dynamic process dependent on the specific procedure being performed. The fundamental principle is to minimize all chemical exposures.[10][11]

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[5][12]

  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards must be worn at all times when handling the chemical in any form.[13]

  • Enhanced Protection: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during transfers or preparing concentrated solutions), a face shield must be worn in addition to chemical splash goggles.[13][14]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves provide good protection against a range of chemicals for short-term use.[12][13]

    • Causality: The goal is to prevent skin irritation and absorption. Always inspect gloves for tears or holes before use.[5] Use proper glove removal technique to avoid contaminating your skin.[4][5] For prolonged or immersive contact, consult a glove manufacturer's compatibility chart.

  • Laboratory Coat: A long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[10][15] It should be buttoned completely.[13]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[11][15][16] This prevents injury from spills or dropped items.

Respiratory Protection

The fine, crystalline nature of this compound presents a significant inhalation hazard.[8][9] Engineering controls are the primary method for mitigating this risk.

  • Primary Control: All handling of the solid powder that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[8][9][11]

  • Secondary Control: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is required.[13] A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[10][13]

Operational and Disposal Plans

Workflow for Safe Handling of Solid Powder

This workflow details the critical steps for weighing the compound and preparing a solution, designed to minimize exposure.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup & Disposal A 1. Don PPE (Lab Coat, Goggles, Gloves) B 2. Prepare Work Area (Inside Fume Hood) A->B C 3. Decontaminate Spatula and Weigh Boat B->C D 4. Tare Balance with Weigh Boat C->D E 5. Transfer Solid to Weigh Boat Slowly D->E F 6. Record Mass E->F G 7. Add Solvent to Final Flask F->G H 8. Carefully Transfer Weighed Solid into Flask G->H I 9. Rinse Weigh Boat with Solvent into Flask H->I J 10. Decontaminate Work Surface I->J K 11. Dispose of Contaminated Items in Hazardous Waste J->K L 12. Remove PPE and Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for safely handling solid this compound.

Emergency Spill Response

In the event of a spill, prompt and correct action is critical to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[15]

  • Assess: Evaluate the size and hazard of the spill. For large spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Secure PPE: Before cleaning, don appropriate PPE: chemical splash goggles, a face shield, lab coat, and two pairs of nitrile gloves. If the spill is large, respiratory protection may be necessary.

  • Containment (for Solids): Gently cover the spill with absorbent pads or a dry material like sand to prevent the powder from becoming airborne.[17] Avoid sweeping, which can generate dust.[5]

  • Clean-Up: Carefully collect the material using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste.[5][17]

  • Decontaminate: Clean the affected area with an appropriate solvent, followed by soap and water.[8]

  • Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) as hazardous waste.[17]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.[17] Do not mix with other waste streams.[17] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific guidance.[4][17]

PPE Selection Matrix

This table provides a quick reference for selecting the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Transport Safety GlassesLab Coat, Nitrile GlovesNot Required
Weighing Solid Chemical Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Solutions Chemical Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Handling Dilute Solutions Chemical GogglesLab Coat, Nitrile GlovesNot Required (if not aerosolized)
Spill Cleanup (Solid) Chemical Goggles & Face ShieldLab Coat, Double Nitrile GlovesN95 Respirator (minimum)

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the disciplined application of appropriate controls. By integrating the principles of hazard assessment, engineering controls, and personal protective equipment outlined in this guide, researchers can protect themselves and maintain the integrity of their work. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for any chemical before beginning work.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (2020, January).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 2-Fluorobiphenyl Standard. (2015, April 16).
  • 4'-Fluorobiphenyl-4-carboxylic acid - Chem-Impex. (n.d.).
  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. (2023, April 12).
  • Material Safety Data Sheet - Flurbiprofen. (2005, October 9).
  • Safety Data Sheet - Cayman Chemical. (2024, August 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • This compound | CAS No. 137045-30-8 | Clearsynth. (n.d.).
  • This compound | 137045-30-8 - ChemicalBook. (2025, July 14).
  • Safety Data Sheet: Sorbic acid - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobiphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fluorobiphenyl-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.